molecular formula C55H90N7O18P3S B15549604 (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Katalognummer: B15549604
Molekulargewicht: 1262.3 g/mol
InChI-Schlüssel: GIBNFNNIFHXPAH-QHRZQZEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoic acid. It is a 3-oxo-fatty acyl-CoA, an unsaturated fatty acyl-CoA and an ultra-long-chain fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C55H90N7O18P3S

Molekulargewicht

1262.3 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriaconta-19,22,25,28,31-pentaenethioate

InChI

InChI=1S/C55H90N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-43(63)38-46(65)84-37-36-57-45(64)34-35-58-53(68)50(67)55(2,3)40-77-83(74,75)80-82(72,73)76-39-44-49(79-81(69,70)71)48(66)54(78-44)62-42-61-47-51(56)59-41-60-52(47)62/h5-6,8-9,11-12,14-15,17-18,41-42,44,48-50,54,66-67H,4,7,10,13,16,19-40H2,1-3H3,(H,57,64)(H,58,68)(H,72,73)(H,74,75)(H2,56,59,60)(H2,69,70,71)/b6-5-,9-8-,12-11-,15-14-,18-17-/t44-,48-,49-,50+,54-/m1/s1

InChI-Schlüssel

GIBNFNNIFHXPAH-QHRZQZEYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA: Structure, Metabolism, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, its intricate biochemical pathways, and the advanced methodologies employed in its study. Our focus is on delivering not just procedural steps but the underlying scientific rationale, ensuring a self-validating system of protocols grounded in authoritative research.

Introduction: The Significance of a Unique Acyl-CoA

This compound is an unsaturated fatty acyl-CoA, a transient but critical molecule in the biosynthesis and degradation of C34:5 VLC-PUFAs.[1][2] These specialized lipids are not typically obtained from dietary sources but are synthesized in situ in specific tissues, most notably the retina, brain, and testes.[3] VLC-PUFAs are integral components of cellular membranes and are implicated in vital physiological processes, including the maintenance of retinal integrity and function.[4] An imbalance in VLC-PUFA metabolism is associated with several pathologies, particularly retinal degenerative diseases such as Stargardt disease and age-related macular degeneration (AMD).[5][6][7] Understanding the metabolism of intermediates like this compound is therefore paramount for developing therapeutic strategies for these conditions.

Molecular Structure and Biochemical Properties

The nomenclature this compound precisely describes its chemical structure:

  • Tetratriaconta: A 34-carbon acyl chain.

  • pentaenoyl: Five double bonds located at carbons 19, 22, 25, 28, and 31.

  • (Z): All double bonds are in the cis configuration.

  • 3-oxo: A ketone group is present at the third carbon (the β-carbon) of the acyl chain.

  • -CoA: The acyl chain is attached to Coenzyme A via a thioester bond.

This structure is characteristic of an intermediate in fatty acid metabolism. The long, polyunsaturated acyl chain imparts unique biophysical properties, influencing membrane fluidity and interactions with proteins. The 3-oxo group signifies its position within a cycle of either fatty acid synthesis (elongation) or degradation (β-oxidation).

Metabolic Pathways: A Tale of Synthesis and Degradation

This compound exists at the crossroads of two fundamental metabolic processes: VLC-PUFA elongation and peroxisomal β-oxidation.

Biosynthesis: The ELOVL4-Mediated Elongation Cycle

The synthesis of VLC-PUFAs is a multi-step process occurring in the endoplasmic reticulum, primarily driven by the enzyme Elongation of Very Long Chain Fatty Acids 4 (ELOVL4).[8][9][10] This enzyme catalyzes the initial and rate-limiting condensation step in each round of fatty acid elongation. The process involves a cycle of four reactions that add a two-carbon unit to a growing acyl-CoA chain.

The formation of this compound occurs during the elongation of a C32:5 VLC-PUFA to a C34:5 VLC-PUFA.

cluster_elongation VLC-PUFA Elongation Cycle (in Endoplasmic Reticulum) C32:5-CoA C32:5-CoA Condensation Condensation (ELOVL4) C32:5-CoA->Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation Target_Molecule This compound Condensation->Target_Molecule Reduction1 Reduction (3-ketoacyl-CoA reductase) Target_Molecule->Reduction1 3-hydroxytetratriacontapentaenoyl-CoA 3-hydroxytetratriacontapentaenoyl-CoA Reduction1->3-hydroxytetratriacontapentaenoyl-CoA Dehydration Dehydration (3-hydroxyacyl-CoA dehydratase) 3-hydroxytetratriacontapentaenoyl-CoA->Dehydration trans-2-tetratriacontapentaenoyl-CoA trans-2-tetratriacontapentaenoyl-CoA Dehydration->trans-2-tetratriacontapentaenoyl-CoA Reduction2 Reduction (trans-2-enoyl-CoA reductase) trans-2-tetratriacontapentaenoyl-CoA->Reduction2 C34:5-CoA C34:5-CoA Reduction2->C34:5-CoA

Caption: Biosynthesis of C34:5-CoA via the VLC-PUFA elongation cycle.

Degradation: Peroxisomal β-Oxidation

Due to their extended chain length, the degradation of VLC-PUFAs occurs primarily within peroxisomes, as they are poor substrates for mitochondrial β-oxidation.[11][12][13][14] Peroxisomal β-oxidation is a spiral pathway that shortens the fatty acyl-CoA chain by two carbons in each cycle.

This compound is formed during the third step of the β-oxidation of C34:5-CoA.

cluster_beta_oxidation Peroxisomal β-Oxidation of C34:5-CoA C34:5-CoA C34:5-CoA Oxidation1 Oxidation (Acyl-CoA oxidase) C34:5-CoA->Oxidation1 trans-2-tetratriacontapentaenoyl-CoA trans-2-tetratriacontapentaenoyl-CoA Oxidation1->trans-2-tetratriacontapentaenoyl-CoA Hydration Hydration (Enoyl-CoA hydratase) trans-2-tetratriacontapentaenoyl-CoA->Hydration 3-hydroxytetratriacontapentaenoyl-CoA 3-hydroxytetratriacontapentaenoyl-CoA Hydration->3-hydroxytetratriacontapentaenoyl-CoA Oxidation2 Oxidation (3-hydroxyacyl-CoA dehydrogenase) 3-hydroxytetratriacontapentaenoyl-CoA->Oxidation2 Target_Molecule This compound Oxidation2->Target_Molecule Thiolysis Thiolysis (3-ketoacyl-CoA thiolase) Target_Molecule->Thiolysis C32:5-CoA C32:5-CoA Thiolysis->C32:5-CoA Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA

Caption: Degradation of C34:5-CoA via peroxisomal β-oxidation.

Methodologies for Research and Analysis

The study of this compound and other VLC-PUFA intermediates is challenging due to their low abundance and transient nature. Advanced analytical techniques are required for their detection and quantification.

Sample Preparation and Extraction

A robust sample preparation protocol is critical to preserve the integrity of these labile molecules.

Protocol: Extraction of Acyl-CoAs from Tissues

  • Tissue Homogenization: Immediately flash-freeze tissue samples in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., 2:1 methanol:chloroform with internal standards).

  • Phase Separation: Induce phase separation by adding chloroform and water. The acyl-CoAs will partition into the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge. This step removes interfering lipids and salts.

  • Elution and Drying: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.

Causality: The use of immediate freezing and cold extraction buffers is essential to minimize the degradation of acyl-CoAs by cellular thioesterases. The biphasic extraction and subsequent SPE are crucial for removing highly abundant lipids that can cause ion suppression during mass spectrometry analysis.

Analytical Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs.

Table 1: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
GC-MS Gas chromatography separation followed by mass spectrometry. Requires derivatization to fatty acid methyl esters (FAMEs).High chromatographic resolution.Indirect analysis of the acyl chain, loss of CoA information.
LC-MS/MS Liquid chromatography separation of intact acyl-CoAs followed by tandem mass spectrometry.Direct analysis of the intact molecule, high sensitivity and specificity.Susceptible to ion suppression, requires careful sample cleanup.

Protocol: LC-MS/MS Analysis of this compound

  • Chromatographic Separation: Reconstitute the dried extract in a suitable solvent and inject it into a reverse-phase C18 column. Use a gradient elution with a mobile phase containing a weak acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): Set up an MRM transition to specifically detect the target molecule. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[15]

Causality: Reverse-phase chromatography effectively separates acyl-CoAs based on their chain length and degree of unsaturation. ESI in positive mode is optimal for ionizing the positively charged CoA moiety. MRM provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition, filtering out background noise.

cluster_workflow Analytical Workflow for VLC-PUFA-CoA Analysis Tissue_Sample Tissue Sample (e.g., Retina) Homogenization Homogenization (in cold solvent with internal standards) Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (Biphasic separation) Homogenization->Lipid_Extraction SPE Solid-Phase Extraction (C18 cartridge) Lipid_Extraction->SPE LC_MSMS LC-MS/MS Analysis (Reverse-phase C18, ESI+, MRM) SPE->LC_MSMS Data_Analysis Data Analysis (Quantification and Identification) LC_MSMS->Data_Analysis

Caption: A typical experimental workflow for the analysis of VLC-PUFA-CoAs.

Role in Disease and Therapeutic Potential

The intricate balance of VLC-PUFA metabolism is crucial for retinal health. Mutations in the ELOVL4 gene lead to the production of a truncated, non-functional protein, causing a deficiency in VLC-PUFAs.[10] This deficiency is a hallmark of autosomal dominant Stargardt-like macular dystrophy (STGD3) and has been implicated in AMD.[5][7]

Conversely, defects in peroxisomal β-oxidation, such as in Zellweger spectrum disorders, can lead to an accumulation of VLC-PUFAs, which is also pathogenic.[11][12] Therefore, understanding the roles of intermediates like this compound in both the synthesis and degradation pathways is critical for developing targeted therapies. Modulating the enzymes involved in these pathways could offer novel therapeutic avenues for these debilitating diseases. Recent studies have shown that dietary supplementation with synthetic VLC-PUFAs can improve retinal function in mouse models of Stargardt disease, highlighting the therapeutic potential of targeting this metabolic pathway.[7][16]

Conclusion and Future Directions

This compound is a pivotal, albeit transient, player in the specialized metabolism of very-long-chain polyunsaturated fatty acids. Its study provides a window into the complex processes that maintain the health of vital tissues like the retina. While significant progress has been made in understanding the broader pathways of VLC-PUFA metabolism, the precise regulatory mechanisms and the specific roles of individual intermediates remain areas of active investigation. The development of more sensitive analytical techniques and the availability of synthetic standards will be instrumental in advancing our knowledge in this field and in the pursuit of novel treatments for associated diseases.

References

An In-Depth Technical Guide to the Properties and Metabolic Significance of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate in Very Long-Chain Fatty Acid Metabolism for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, a significant intermediate in the metabolism of very long-chain fatty acids (VLCFAs). By examining its properties within the broader context of lipid metabolism, this document aims to equip researchers, scientists, and drug development professionals with a deeper understanding of its biological role and potential as a therapeutic target.

Introduction: The World of Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. These molecules are not merely structural components of cell membranes; they are also precursors for signaling molecules and play crucial roles in various physiological processes.[1][2][3][4] The metabolism of VLCFAs is distinct from that of shorter-chain fatty acids, primarily occurring in peroxisomes rather than mitochondria.[5][6][7][8] Dysregulation of VLCFA metabolism is implicated in several severe genetic disorders, including X-linked adrenoleukodystrophy (X-ALD), highlighting the importance of understanding the intricacies of this pathway.[1][2][5]

This compound is a specific unsaturated fatty acyl-CoA that serves as a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3), a critical omega-3 fatty acid. Its structure, featuring a 3-oxo group and five cis double bonds, is a direct consequence of the enzymatic reactions within the peroxisome.[9][10][11][12]

The Peroxisomal β-Oxidation Pathway: A Unique Metabolic Route

Unlike the mitochondrial β-oxidation spiral that handles the bulk of dietary fatty acids, the breakdown of VLCFAs is initiated and proceeds significantly within the peroxisome.[5][6][7][8] This compartmentalization is crucial for handling the unique chemical properties of VLCFAs and for preventing the generation of excessive reactive oxygen species within the mitochondria.[5]

The peroxisomal β-oxidation pathway involves a series of enzymatic steps that shorten the long acyl chains of VLCFAs, producing acetyl-CoA and a chain-shortened acyl-CoA. This process is repeated until the fatty acid is short enough to be transported to the mitochondria for complete oxidation.

Key Enzymatic Steps in Peroxisomal β-Oxidation:
  • Acyl-CoA Oxidase: The first and rate-limiting step is the oxidation of the acyl-CoA by a family of acyl-CoA oxidases, introducing a double bond between the α and β carbons. This reaction directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).

  • Multifunctional Enzyme (MFE): A single protein with two enzymatic activities, enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, then hydrates the double bond and oxidizes the resulting hydroxyl group to a ketone. This step is analogous to two separate steps in the mitochondrial pathway.

  • 3-Ketoacyl-CoA Thiolase: The final step involves the cleavage of the 3-ketoacyl-CoA by a thiolase, which releases an acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.

It is within this third step that This compound emerges as the substrate for the thiolase enzyme during the breakdown of specific polyunsaturated VLCFAs.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA Very Long-Chain Acyl-CoA Trans_Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Trans_Enoyl_CoA Acyl-CoA Oxidase (H₂O₂ produced) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (Hydratase activity) Ketoacyl_CoA This compound Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme (Dehydrogenase activity) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA_Out Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_Out 3-Ketoacyl-CoA Thiolase Mitochondrion Mitochondrion Shortened_Acyl_CoA->Mitochondrion Further Oxidation Acetyl_CoA_Out->Mitochondrion Citric Acid Cycle caption Fig. 1: Peroxisomal β-oxidation pathway.

Caption: Peroxisomal β-oxidation of VLCFAs.

Physicochemical Properties of this compound

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and its role as a fatty acyl-CoA.

PropertyPredicted Value/Characteristic
Molecular Formula C₅₅H₈₄N₇O₁₈P₃S
Appearance Likely a white or off-white solid
Solubility Expected to be soluble in aqueous buffers and polar organic solvents
Stability The thioester bond is susceptible to hydrolysis, especially at extreme pH. The polyunsaturated chain is prone to oxidation. Should be stored at low temperatures under an inert atmosphere.

Analytical Methodologies for Studying VLCFA Metabolism

The investigation of VLCFA metabolism and the intermediates involved, such as this compound, requires sophisticated analytical techniques.

Sample Preparation and Extraction:
  • Tissue Homogenization: Tissues are homogenized in a suitable buffer to release cellular contents.

  • Lipid Extraction: A modified Folch or Bligh-Dyer extraction is typically used to separate lipids from other cellular components.

  • Solid-Phase Extraction (SPE): SPE can be employed to enrich for specific lipid classes, such as acyl-CoAs.

Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry detection is the primary method for separating and quantifying acyl-CoAs. Reversed-phase chromatography is commonly used.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides structural information and allows for highly sensitive and specific quantification of individual acyl-CoA species through methods like multiple reaction monitoring (MRM).

  • Gas Chromatography-Mass Spectrometry (GC-MS): While not ideal for intact acyl-CoAs due to their low volatility, GC-MS is invaluable for analyzing the fatty acid components after hydrolysis and derivatization.

Analytical_Workflow cluster_workflow Analytical Workflow for Acyl-CoA Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Enrichment) Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Acquisition & Quantification Analysis->Data caption Fig. 2: Analytical workflow for acyl-CoAs.

Caption: Analytical workflow for acyl-CoA analysis.

Clinical Significance and Future Directions

The study of peroxisomal β-oxidation and its intermediates is of paramount importance for understanding and developing therapies for a range of metabolic disorders.[1][2][3] The accumulation of VLCFAs due to defects in this pathway is a hallmark of several diseases, leading to severe neurological symptoms, adrenal insufficiency, and ultimately, death.

Future research in this area will likely focus on:

  • Therapeutic Interventions: Developing small molecule therapies that can enhance residual enzyme activity or promote alternative pathways for VLCFA degradation.

  • Biomarker Discovery: Identifying and validating novel biomarkers, including specific acyl-CoA intermediates, for the early diagnosis and monitoring of peroxisomal disorders.

  • Understanding Disease Mechanisms: Further elucidating the downstream pathological effects of VLCFA accumulation, such as oxidative stress, inflammation, and membrane destabilization.

Conclusion

This compound represents a single, yet critical, piece in the complex puzzle of VLCFA metabolism. A thorough understanding of its properties and the pathway in which it participates is essential for advancing our knowledge of lipid biochemistry and for the development of effective treatments for devastating metabolic diseases. The continued application of advanced analytical techniques will be instrumental in unraveling the remaining mysteries of this vital metabolic route.

References

An In-depth Technical Guide on (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA: A Key Intermediate in Very-Long-Chain Polyunsaturated Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining a Unique Metabolic Intermediate

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a pivotal, yet transient, intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). Structurally, it is a 34-carbon fatty acyl-Coenzyme A molecule with five cis double bonds, belonging to the omega-3 family. Its defining feature is the keto group at the beta-carbon (C-3), which marks it as a substrate for the second reductive step in the fatty acid elongation cycle. As researchers delve deeper into the complexities of lipid metabolism, understanding the precise roles of such intermediates is crucial for elucidating the pathways that govern cellular function and contribute to disease pathogenesis. This guide provides a comprehensive overview of the biosynthesis, putative functions, and analytical methodologies related to this specific 3-oxoacyl-CoA.

The Biosynthetic Pathway: Elongation of Very-Long-Chain Polyunsaturated Fatty Acids

The synthesis of this compound occurs in the endoplasmic reticulum via the fatty acid elongation (FAE) complex.[1] This process involves the sequential addition of two-carbon units to a pre-existing fatty acyl-CoA precursor. In this case, the likely precursor is (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA (C32:5n-3-CoA). The FAE complex comprises four key enzymes that catalyze a cyclical series of reactions.[2]

The formation of this compound is the result of the first reaction in a new cycle of elongation, specifically the condensation of the C32:5n-3-CoA with malonyl-CoA. This reaction is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.[3] Given the polyunsaturated nature and chain length of the substrate, ELOVL4 is the most probable candidate for this condensation step, as it is known to be involved in the synthesis of VLC-PUFAs with chain lengths of 28 carbons and longer.[3]

VLC-PUFA Elongation Cycle cluster_0 Fatty Acid Elongation Cycle (in Endoplasmic Reticulum) C32_5_CoA (17Z,20Z,23Z,26Z,29Z)- dotriacontapentaenoyl-CoA (C32:5n-3-CoA) Target_Molecule This compound C32_5_CoA->Target_Molecule Condensation (ELOVL4) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Target_Molecule Hydroxy_Intermediate (3R,19Z,22Z,25Z,28Z,31Z)-3-hydroxytetratriacontapentaenoyl-CoA Target_Molecule->Hydroxy_Intermediate Reduction (3-ketoacyl-CoA reductase) Enoyl_Intermediate (2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA Hydroxy_Intermediate->Enoyl_Intermediate Dehydration (3-hydroxyacyl-CoA dehydratase) Final_Product (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA (C34:5n-3-CoA) Enoyl_Intermediate->Final_Product Reduction (trans-2-enoyl-CoA reductase)

Figure 1: The fatty acid elongation cycle leading to the formation of C34:5n-3-CoA.

Putative Metabolic Fate and Function

As an intermediate, this compound has a transient existence. Its primary fate is to undergo the subsequent reactions of the FAE cycle. The keto group is reduced by a 3-ketoacyl-CoA reductase (KAR) to a hydroxyl group, followed by dehydration by a 3-hydroxyacyl-CoA dehydratase (HACD), and a final reduction of the double bond by a trans-2-enoyl-CoA reductase (TECR) to yield the elongated fatty acyl-CoA.[2]

The final product, (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA (C34:5n-3-CoA), is then available for incorporation into various complex lipids. VLC-PUFAs are known to be enriched in specific tissues, such as the retina and testes, where they are predominantly found in phospholipids like phosphatidylcholine.[4] They are also crucial components of sphingolipids in the brain.[3] The unique biophysical properties conferred by these exceptionally long and unsaturated fatty acyl chains are thought to be critical for the structure and function of membranes in these specialized tissues. For instance, in the retina, VLC-PUFAs are believed to play a role in the function of photoreceptor cells.[5]

Metabolic Fate Target_Molecule This compound Final_Product (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA (C34:5n-3-CoA) Target_Molecule->Final_Product Completion of Elongation Cycle Phospholipids Phospholipids (e.g., Phosphatidylcholine) Final_Product->Phospholipids Acyltransferase Activity Sphingolipids Sphingolipids (e.g., Ceramides) Final_Product->Sphingolipids Ceramide Synthase Activity Membrane_Integration Integration into Cellular Membranes (Retina, Brain, Testes) Phospholipids->Membrane_Integration Sphingolipids->Membrane_Integration Analytical Workflow Sample Tissue Sample Homogenization Homogenization in Acidified Propanol Sample->Homogenization Extraction Hexane Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Processing and Quantification Analysis->Data

References

A Keystone Intermediate in Vision: The Biological Role and Analysis of (19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a pivotal, yet transient, intermediate in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a unique class of lipids essential for the structural and functional integrity of the mammalian retina and other specialized tissues. This guide provides a comprehensive technical overview of its biological significance, metabolic context, and the methodologies for its study. We will delve into its central role in the ELOVL4-mediated elongation pathway, its ultimate incorporation into structurally vital phosphatidylcholines in photoreceptor membranes, and its catabolism via peroxisomal β-oxidation. This document will further serve as a practical resource for its analysis, detailing protocols for enzymatic assays and advanced mass spectrometry techniques, thereby empowering researchers in the fields of lipid biochemistry, retinal biology, and therapeutic development for retinal degenerative diseases.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length of 24 or more, are a specialized class of lipids found in high concentrations in the retina, brain, and testes.[1] Unlike their shorter-chain counterparts, which can be obtained from dietary sources, VLC-PUFAs are synthesized in situ in these tissues.[1] Their unique structure, featuring a long saturated proximal region and a highly unsaturated distal end, imparts distinct biophysical properties to the membranes they inhabit.[1]

In the retina, VLC-PUFAs are critical for the proper function of photoreceptor cells.[2] Deficiencies in the synthesis of these lipids are directly linked to devastating retinal degenerative diseases, most notably Stargardt macular dystrophy type 3 (STGD3).[3][4] This connection underscores the importance of understanding the biosynthetic pathway of VLC-PUFAs and the roles of its key intermediates.

This compound, a C34:5 3-ketoacyl-CoA, is a central intermediate in this pathway. Its transient nature belies its importance as a committed precursor to the C34:5 VLC-PUFA, a critical component of specialized phospholipids in photoreceptor disc membranes.

Metabolic Hub: The Dual Role of this compound

This 3-oxoacyl-CoA derivative sits at the crossroads of two fundamental metabolic pathways for VLC-PUFAs: biosynthesis (elongation) and catabolism (β-oxidation).

Biosynthesis: The ELOVL4-Mediated Elongation Cycle

The synthesis of VLC-PUFAs occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation.[5] The key enzyme responsible for the synthesis of VLC-PUFAs with chain lengths greater than C26 is Elongation of Very-Long-Chain Fatty Acids-4 (ELOVL4).[2][6]

This compound is the product of the first and rate-limiting step in the elongation of a C32:5 acyl-CoA to a C34:5 acyl-CoA, catalyzed by ELOVL4.[7] This condensation reaction involves the addition of a two-carbon unit from malonyl-CoA to the C32:5 acyl-CoA substrate.[7]

The subsequent steps in the elongation cycle involve the reduction of the 3-keto group to a hydroxyl group, dehydration to form a trans-2-enoyl-CoA, and a final reduction to yield the elongated C34:5 acyl-CoA.

ELOVL4_Elongation_Cycle cluster_0 Fatty Acid Elongation Cycle (in Endoplasmic Reticulum) C32_5_CoA C32:5-CoA Three_Oxo_C34_5_CoA This compound C32_5_CoA->Three_Oxo_C34_5_CoA ELOVL4 (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Three_Oxo_C34_5_CoA Three_Hydroxy_C34_5_CoA 3-Hydroxy-C34:5-CoA Three_Oxo_C34_5_CoA->Three_Hydroxy_C34_5_CoA 3-Ketoacyl-CoA Reductase Trans_2_Enoyl_C34_5_CoA trans-2-Enoyl-C34:5-CoA Three_Hydroxy_C34_5_CoA->Trans_2_Enoyl_C34_5_CoA 3-Hydroxyacyl-CoA Dehydratase C34_5_CoA C34:5-CoA Trans_2_Enoyl_C34_5_CoA->C34_5_CoA trans-2-Enoyl-CoA Reductase

Figure 1: ELOVL4-Mediated Elongation of C32:5-CoA.
Functional Significance: Incorporation into Photoreceptor Membranes

The newly synthesized C34:5-CoA is rapidly esterified into the sn-1 position of phosphatidylcholine, often with docosahexaenoic acid (DHA, C22:6n-3) at the sn-2 position.[8] These specialized C34:5-containing phosphatidylcholines are integral components of photoreceptor outer segment disc membranes.[8] The unique biophysical properties conferred by these VLC-PUFAs are thought to be essential for the high fluidity and curvature of these membranes, which are critical for the proper functioning of rhodopsin and the visual transduction cascade.[9] A deficiency in these specific lipids, due to mutations in ELOVL4, leads to photoreceptor degeneration and vision loss in STGD3.[3][10]

Catabolism: Peroxisomal β-Oxidation

VLC-PUFAs, including C34:5, are primarily degraded in peroxisomes via β-oxidation.[11] This pathway serves to shorten the long acyl chains, producing acetyl-CoA and shorter-chain acyl-CoAs that can be further metabolized in the mitochondria. This compound is also an intermediate in the β-oxidation of C36:5-CoA, appearing after the second dehydrogenation step, just before thiolytic cleavage.

The key enzymes in the peroxisomal β-oxidation of straight-chain VLC-PUFAs are acyl-CoA oxidase 1 (ACOX1), D-bifunctional protein (DBP), and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCPx).[11][12] DBP is particularly important as it catalyzes both the hydration and the second dehydrogenation steps.[10] Deficiencies in these enzymes lead to the accumulation of VLCFAs and severe neurological disorders.[6][10]

Peroxisomal_Beta_Oxidation cluster_1 Peroxisomal β-Oxidation C36_5_CoA C36:5-CoA Trans_2_Enoyl_C36_5_CoA trans-2-Enoyl-C36:5-CoA C36_5_CoA->Trans_2_Enoyl_C36_5_CoA ACOX1 (Dehydrogenation) Three_Hydroxy_C36_5_CoA 3-Hydroxy-C36:5-CoA Trans_2_Enoyl_C36_5_CoA->Three_Hydroxy_C36_5_CoA D-Bifunctional Protein (Hydration) Three_Oxo_C36_5_CoA 3-Oxo-C36:5-CoA Three_Hydroxy_C36_5_CoA->Three_Oxo_C36_5_CoA D-Bifunctional Protein (Dehydrogenation) C34_5_CoA C34:5-CoA Three_Oxo_C36_5_CoA->C34_5_CoA SCPx/Thiolase (Thiolytic Cleavage) Acetyl_CoA Acetyl-CoA Three_Oxo_C36_5_CoA->Acetyl_CoA

Figure 2: Peroxisomal β-Oxidation of a C36:5-CoA.

The Role of C34:5-Derived Mediators: Elovanoids

Recent research has uncovered a novel class of signaling molecules derived from C32 and C34 VLC-PUFAs, termed "elovanoids" (ELVs).[13] These molecules, such as ELV-N32 and ELV-N34, are di-hydroxylated derivatives of their parent VLC-PUFAs and have been shown to exert potent neuroprotective and pro-resolving effects in retinal cells.[13] The synthesis of elovanoids is initiated by the release of VLC-PUFAs from membrane phospholipids, suggesting a dynamic interplay between the structural roles of these lipids and their function as precursors for signaling molecules.[13]

Methodologies for the Study of this compound and Related Metabolites

The study of this transient intermediate and its related VLC-PUFA metabolites requires specialized and highly sensitive analytical techniques.

Enzymatic Assay of ELOVL4 Activity

Assessing the enzymatic activity of ELOVL4 is crucial for understanding its function and the impact of mutations. A common method involves using radiolabeled precursors in a microsomal preparation.[14][15]

Protocol: In Vitro ELOVL4 Elongase Assay

  • Preparation of Microsomes:

    • Homogenize cells or tissues expressing ELOVL4 (e.g., transfected HEK293 cells, retinal tissue) in a buffered solution.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in endoplasmic reticulum.

  • Enzyme Reaction:

    • Incubate the microsomal preparation with the acyl-CoA substrate (e.g., C32:5-CoA) and radiolabeled [2-¹⁴C]malonyl-CoA in a reaction buffer containing NADPH and NADH.[15]

    • To specifically assess the condensation activity and the formation of the 3-oxoacyl-CoA intermediate, the reaction can be performed in the absence of NADPH and NADH.[15]

  • Extraction and Analysis:

    • Stop the reaction and extract the lipids.

    • Saponify the lipids and convert the fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by reverse-phase thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elongated products.[15] The incorporation of radioactivity from [¹⁴C]malonyl-CoA into longer-chain fatty acids is a direct measure of ELOVL4 activity.[14]

Analysis of VLC-Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from biological samples.[11]

Protocol: LC-MS/MS Analysis of VLC-Acyl-CoAs

  • Sample Preparation:

    • Rapidly quench metabolic activity and homogenize the tissue or cell sample in a cold extraction buffer.

    • Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoAs.

  • Chromatographic Separation:

    • Separate the acyl-CoA species using a C18 reversed-phase column with a gradient of ammonium hydroxide in water and acetonitrile.[12]

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Quantify the individual acyl-CoA species using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[12] A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for profiling.[16]

Analyte ClassPrecursor IonProduct Ion
Acyl-CoAs[M+H]⁺Fragment corresponding to the acyl chain or CoA moiety

Table 1: Representative MS parameters for Acyl-CoA analysis.

Analysis of C34:5-Containing Phosphatidylcholines

The analysis of the final lipid products provides insight into the functional consequences of VLC-PUFA synthesis.

Protocol: LC-MS/MS Analysis of Phosphatidylcholines

  • Lipid Extraction:

    • Extract total lipids from retinal tissue using the Bligh and Dyer method.[1]

  • Chromatographic Separation:

    • Separate the different phospholipid classes using a silica gel column with a hexane/isopropanol/water gradient.[8]

  • Mass Spectrometric Analysis:

    • Perform precursor ion scanning for m/z 184 in positive ion mode to specifically detect phosphatidylcholine species.[8][17]

    • Characterize the fatty acid composition and their positions on the glycerol backbone using collision-induced dissociation (CID) in negative ion mode.[8]

Pathophysiological Relevance and Therapeutic Implications

The central role of this compound in the synthesis of C34:5 VLC-PUFAs places it at the heart of retinal health and disease. Mutations in ELOVL4 that impair the production of this intermediate and its downstream products are the direct cause of STGD3.[3][10] This understanding opens up new avenues for therapeutic intervention.

Recent studies have shown that dietary supplementation with synthetic VLC-PUFAs can improve retinal function in mouse models of Stargardt disease.[1] This suggests that bypassing the deficient enzymatic step could be a viable therapeutic strategy. The development of drugs that can modulate ELOVL4 activity or enhance the production of downstream neuroprotective mediators like elovanoids is an active area of research.

Conclusion

This compound is a critical metabolic intermediate whose significance far outweighs its transient existence. As the committed precursor in the ELOVL4-mediated synthesis of essential C34:5 VLC-PUFAs, it is indispensable for the structural integrity and function of photoreceptor cells. A thorough understanding of its biochemistry and the development of robust analytical methods for its study are paramount for advancing our knowledge of retinal biology and for the development of novel therapies for a range of devastating retinal degenerative diseases.

References

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA metabolic pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Pathway of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Authored by a Senior Application Scientist

Foreword: Unraveling the Metabolism of a Novel Very-Long-Chain Polyunsaturated Fatty Acyl-CoA

The molecule this compound is a complex, unsaturated fatty acyl-CoA. While direct literature on this specific molecule is sparse, its structure strongly suggests it is an intermediate in the metabolic cascade of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This guide provides a comprehensive technical overview of the putative metabolic pathway of this molecule, drawing upon established principles of VLC-PUFA synthesis and degradation. We will explore the enzymatic machinery, subcellular localization, and potential physiological significance of this pathway, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

VLC-PUFAs are defined as fatty acids with a carbon chain length greater than 24 carbons and containing three to six double bonds.[1] Unlike their shorter-chain counterparts, which can be obtained from dietary sources, VLC-PUFAs are synthesized in situ in specific tissues, including the retina, brain, and testes.[1] They are critical components of cellular lipids, such as sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[2][3] The unique structure of VLC-PUFAs, with a long saturated carbon chain region and a distal polyunsaturated region, allows them to play specialized roles in membrane structure and function.[1]

Mutations in the genes encoding enzymes involved in VLCFA metabolism can lead to a variety of inherited diseases, including ichthyosis, macular degeneration, myopathy, mental retardation, and demyelination.[2][3][4]

The Anabolic Pathway: Biosynthesis of the Precursor VLC-PUFA

The synthesis of VLC-PUFAs occurs in the endoplasmic reticulum through a series of elongation and desaturation steps, starting from shorter-chain polyunsaturated fatty acid precursors like docosahexaenoic acid (DHA, 22:6n-3).[1] A key enzyme in this process is ELOVL4, a member of the ELOVL (Elongation of Very Long-chain fatty acids) family of condensing enzymes.[1] ELOVL4 is responsible for the synthesis of VLC fatty acids and is highly expressed in the tissues where VLC-PUFAs are found.[1]

The elongation cycle involves four sequential reactions that add a two-carbon unit from malonyl-CoA to the growing fatty acyl-CoA chain.[4] This cycle is repeated to extend the fatty acid to its required length.

Experimental Protocol: In Vitro Fatty Acid Elongation Assay

This protocol allows for the characterization of ELOVL enzyme activity.

  • Preparation of Microsomes:

    • Homogenize tissue (e.g., retina, brain) or cells expressing the ELOVL enzyme of interest in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer.

  • Elongation Reaction:

    • Prepare a reaction mixture containing:

      • Microsomal protein

      • Fatty acyl-CoA substrate (e.g., C22:6-CoA)

      • [14C]-Malonyl-CoA (as a radiolabel)

      • NADPH

      • Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2)

    • Incubate the mixture at 37°C for a defined period.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a strong acid (e.g., 10% sulfuric acid in methanol).

    • Extract the fatty acids using a solvent system (e.g., hexane:isopropanol).

    • Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

The Catabolic Pathway: Peroxisomal β-Oxidation

The degradation of VLC-PUFAs occurs primarily in peroxisomes, as mitochondria are not equipped to handle these exceptionally long fatty acid chains.[5] The process is a modified version of the classical β-oxidation pathway. For polyunsaturated fatty acids, additional auxiliary enzymes are required to handle the pre-existing double bonds.[6][7][8]

The molecule this compound is an intermediate in the third step of a peroxisomal β-oxidation cycle of a C36:5 VLC-PUFA.

The Four Steps of Peroxisomal β-Oxidation:
  • Oxidation: The fatty acyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase, introducing a double bond between the α and β carbons and producing H2O2.

  • Hydration: The resulting enoyl-CoA is hydrated by a 2-enoyl-CoA hydratase to form a 3-hydroxyacyl-CoA.

  • Dehydrogenation: The 3-hydroxyacyl-CoA is then oxidized to a 3-oxoacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase.[9] This is the step that produces our molecule of interest.

  • Thiolysis: The 3-oxoacyl-CoA is cleaved by a 3-oxoacyl-CoA thiolase, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.[10]

This shortened fatty acyl-CoA can then re-enter the β-oxidation spiral until it is short enough to be transported to the mitochondria for complete oxidation.

Diagram of the Peroxisomal β-Oxidation Pathway

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix VLC_PUFA_CoA C36:5 Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA VLC_PUFA_CoA->Enoyl_CoA Acyl-CoA Oxidase (H2O2 produced) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2-Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA C34:5 Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Oxoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->VLC_PUFA_CoA Further rounds of β-oxidation

Caption: Peroxisomal β-oxidation of a C36:5 VLC-PUFA.

Experimental Workflow: Analysis of Fatty Acid Oxidation in Cultured Cells

This workflow details the steps to measure the catabolism of a specific fatty acid.

FA_Oxidation_Workflow Start Culture cells (e.g., fibroblasts) in appropriate medium Incubate Incubate cells with radiolabeled fatty acid (e.g., [1-14C]C36:5) Start->Incubate Harvest Harvest cells and medium Incubate->Harvest Separate Separate aqueous and organic phases Harvest->Separate Measure_Aqueous Measure radioactivity in the aqueous phase (indicates production of water-soluble metabolites like acetyl-CoA) Separate->Measure_Aqueous Measure_Organic Analyze radiolabeled lipids in the organic phase (TLC, GC-MS) Separate->Measure_Organic End Quantify fatty acid oxidation rate Measure_Aqueous->End Measure_Organic->End

Caption: Workflow for analyzing fatty acid oxidation.

The Role of Coenzyme A and its Thioesters in Metabolism

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including fatty acid synthesis and oxidation.[11][12] The thioester bond in molecules like this compound is a high-energy bond, which makes the acyl group reactive and facilitates its transfer in subsequent metabolic steps.[13][14] The regulation of CoA and its derivatives is crucial for cellular energy homeostasis, and dysregulation is associated with various pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.[11][15][16]

Pathophysiological Relevance and Therapeutic Potential

Given the importance of VLC-PUFAs in specific tissues and the detrimental effects of impaired VLCFA metabolism, understanding the pathway involving this compound is of significant clinical interest. Deficiencies in the enzymes of peroxisomal β-oxidation can lead to the accumulation of VLCFAs, which is a hallmark of several genetic disorders.

Targeting the enzymes in this pathway could offer therapeutic avenues for these conditions. For instance, enhancing the activity of a deficient enzyme or promoting alternative degradation pathways could be potential strategies.

Quantitative Data Summary
ParameterValue/RangeTissue/SystemReference
VLCFA Carbon Length>C20Mammalian Tissues[2][3]
ULCFA Carbon Length≥C26Skin, Retina, Brain, Testes[2]
ELOVL4 Substrate PreferenceC24-C38 PUFAsRetina, Brain, Testes, Skin[1]

Conclusion and Future Directions

The metabolic pathway of this compound, as an intermediate in the peroxisomal β-oxidation of a C36:5 VLC-PUFA, represents a critical area of lipid metabolism. While this guide provides a robust theoretical framework based on our current understanding of VLC-PUFA metabolism, further research is needed to isolate and characterize the specific enzymes and intermediates involved in the metabolism of this particular molecule. Such studies will be invaluable for elucidating the precise physiological roles of these unique fatty acids and for developing novel therapeutic strategies for related metabolic disorders.

References

Biosynthesis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are critical components of specialized cell membranes, particularly in the retina, testes, and skin.[1] Their endogenous synthesis from dietary essential fatty acids is a complex, multi-step process involving a series of enzymatic elongation and desaturation reactions. This guide focuses on a pivotal, yet transient, intermediate in this pathway: (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA . This molecule represents the immediate product of the rate-limiting condensation step in the elongation cycle that extends a 32-carbon acyl chain to a 34-carbon backbone. Understanding its formation is fundamental to elucidating the mechanisms of VLC-PUFA homeostasis and the pathology of diseases linked to their deficiency, such as Stargardt-like macular dystrophy.[2]

As a Senior Application Scientist, this whitepaper provides a comprehensive exploration of the biosynthetic pathway, the key enzymes involved—with a focus on the ELOVL4 elongase—and detailed, field-proven experimental protocols for its in vitro reconstitution and analysis. The methodologies are designed to be self-validating, providing researchers and drug development professionals with a robust framework to investigate this critical area of lipid metabolism.

Part 1: The Biochemical Landscape of VLC-PUFA Synthesis

The Elongation-Desaturation Pathway: A Primer

Mammals cannot synthesize polyunsaturated fatty acids de novo but can modify dietary essential fatty acids like linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3).[3][4] These precursors undergo a series of alternating desaturation and elongation reactions, primarily in the endoplasmic reticulum, to produce longer and more unsaturated fatty acids.[5][6]

The core machinery involves two key enzyme families:

  • Fatty Acid Desaturases (FADS): These enzymes introduce cis-double bonds at specific positions (e.g., Δ5, Δ6), requiring molecular oxygen and reducing equivalents.[7][8]

  • Elongation of Very-Long-Chain Fatty Acid (ELOVL) Enzymes: These enzymes catalyze the addition of two-carbon units to the growing acyl-CoA chain, using malonyl-CoA as the carbon donor.[9][10]

The synthesis of VLC-PUFAs (≥C28) is a specialized extension of this pathway, predominantly handled by the ELOVL4 enzyme, which shows substrate preference for long-chain acyl-CoAs.[1][2]

The Central Role of 3-Oxoacyl-CoAs

Each two-carbon elongation cycle consists of four sequential reactions:

  • Condensation: The rate-limiting step where an acyl-CoA condenses with malonyl-CoA to form a 3-oxoacyl-CoA, releasing CO₂ and Coenzyme A. This is catalyzed by an ELOVL enzyme.

  • First Reduction: The 3-keto group is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reductant.

  • Dehydration: A water molecule is removed to create a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Second Reduction: The double bond is reduced by a trans-2-enoyl-CoA reductase (TER), again using NADPH, to yield an acyl-CoA chain that is two carbons longer.

Our molecule of interest, This compound , is the specific 3-oxoacyl-CoA intermediate formed during the elongation of a C32 precursor to a C34 fatty acid. Its transient nature makes it challenging to study in vivo, necessitating the robust in vitro approaches detailed in this guide.

Part 2: The Stepwise Assembly – From Precursors to the C34 Backbone

The biosynthesis of the target molecule is a singular, yet critical, step within a much longer pathway. Its formation is contingent on the prior synthesis of its direct precursor, a C32 very-long-chain polyunsaturated acyl-CoA.

Proposed Pathway to the C32 Precursor

While multiple routes are possible depending on the initial dietary precursor, a plausible pathway to generate the required C32:5 (n-3) acyl-CoA substrate starts from the well-known Docosahexaenoic acid (DHA, 22:6n-3). This involves five successive cycles of two-carbon elongation, catalyzed predominantly by the ELOVL4 enzyme.

G cluster_0 Biosynthesis of the C32 Precursor DHA DHA-CoA (C22:6) E1 ELOVL4 Cycle 1 DHA->E1 C24 C24:6-CoA E2 ELOVL4 Cycle 2 C24->E2 C26 C26:6-CoA E3 ELOVL4 Cycle 3 C26->E3 C28 C28:6-CoA E4 ELOVL4 Cycle 4 C28->E4 C30 C30:6-CoA E5 ELOVL4 Cycle 5 C30->E5 C32 C32:6-CoA E1->C24 E2->C26 E3->C28 E4->C30 E5->C32

Caption: Proposed elongation cascade from DHA-CoA to the C32-CoA precursor.

Note: For simplicity, the diagram shows the synthesis of a C32:6 precursor. The specific precursor for our target molecule is a C32 pentanoyl-CoA. This implies that one of the double bonds from a precursor like DHA is reduced at some point, or the pathway originates from a different fatty acid like EPA. The core elongation machinery remains the same.

The Condensation Reaction: Formation of the 3-Oxoacyl-CoA

This is the core reaction of interest. The 3-ketoacyl-CoA synthase activity of an ELOVL enzyme catalyzes the condensation of the C32 acyl-CoA precursor with malonyl-CoA.

Reaction: C32:5-CoA + Malonyl-CoA → This compound + CO₂ + CoA

The enzyme ELOVL4 is the primary candidate for catalyzing this specific reaction due to its established role in synthesizing VLC-PUFAs with chain lengths of C28 and greater.[2]

G cluster_main Core Condensation Reaction C32_CoA C32:5 Acyl-CoA (Precursor) Enzyme ELOVL4 (3-Ketoacyl-CoA Synthase) C32_CoA->Enzyme Malonyl_CoA Malonyl-CoA (2C Donor) Malonyl_CoA->Enzyme Product (19Z,22Z,25Z,28Z,31Z) -3-oxotetratriacontapentaenoyl-CoA Enzyme->Product Byproduct1 CO₂ Enzyme->Byproduct1 Byproduct2 CoA Enzyme->Byproduct2

Caption: The ELOVL4-catalyzed condensation forming the target 3-oxoacyl-CoA.

Part 3: Experimental Framework for Studying the Biosynthesis

Investigating a transient intermediate requires a highly controlled environment. An in vitro reconstitution of the specific biosynthetic step is the gold standard, allowing for precise control over substrates and the isolation of the product for analysis.[11]

G cluster_workflow Experimental Workflow P1 Step 1: ELOVL4 Expression & Purification P3 Step 3: In Vitro Reaction (Incubate ELOVL4 with Substrates) P1->P3 P2 Step 2: Substrate Preparation (C32:5-CoA & Malonyl-CoA) P2->P3 P4 Step 4: Acyl-CoA Extraction (Quench reaction, extract lipids) P3->P4 P5 Step 5: LC-MS/MS Analysis (Detection & Quantification) P4->P5

Caption: High-level workflow for the in vitro synthesis and analysis.

Detailed Protocol 1: Heterologous Expression and Purification of ELOVL4

Causality: Yeast systems, such as Pichia pastoris, are ideal for expressing membrane-bound proteins like ELOVL4, as they provide the necessary endoplasmic reticulum environment for proper folding and localization.

  • Gene Synthesis & Cloning : Synthesize the human ELOVL4 coding sequence with codon optimization for P. pastoris. Clone into an inducible expression vector (e.g., pPICZα A) containing a C-terminal polyhistidine (6x-His) tag for purification.

  • Yeast Transformation : Electroporate the linearized plasmid into competent P. pastoris cells (e.g., strain X-33). Select for transformants on Zeocin™ plates.

  • Expression Screening : Screen individual colonies for methanol-inducible expression. Grow small cultures in buffered glycerol-complex medium (BMGY) and induce with buffered methanol-complex medium (BMMY) for 48-72 hours.

  • Large-Scale Culture : Inoculate a large volume of BMGY with the best-expressing clone. Grow to a high cell density, then pellet cells and resuspend in BMMY to induce protein expression.

  • Cell Lysis : Harvest cells by centrifugation. Resuspend in a breaking buffer containing protease inhibitors. Lyse the cells using a high-pressure homogenizer or glass bead milling.

  • Membrane Fractionation : Centrifuge the lysate at low speed to remove cell debris. Pellet the microsomal membrane fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Solubilization : Resuspend the microsomal pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% DDM) to extract membrane proteins.

  • Affinity Chromatography : Incubate the solubilized protein extract with Ni-NTA agarose resin. Wash the resin extensively to remove non-specifically bound proteins. Elute the His-tagged ELOVL4 using an elution buffer containing imidazole.

  • Verification : Confirm protein identity and purity using SDS-PAGE and Western blotting with an anti-His antibody.

Detailed Protocol 2: The In Vitro ELOVL4 Condensation Assay

Causality: This assay is designed to isolate only the condensation step. By omitting the reductases and dehydratase (or the NADPH cofactor), the reaction is stalled at the 3-oxoacyl-CoA intermediate, allowing it to accumulate for detection.

ComponentStock ConcentrationFinal ConcentrationVolume (for 50 µL rxn)Purpose
HEPES Buffer, pH 7.41 M100 mM5.0 µLMaintain physiological pH
C32:5-CoA Substrate1 mM20 µM1.0 µLAcyl-CoA precursor
Malonyl-CoA1 mM50 µM2.5 µLTwo-carbon donor
Dithiothreitol (DTT)100 mM1 mM0.5 µLReducing agent for enzyme stability
Purified ELOVL40.1 mg/mL1-5 µgVariableEnzyme catalyst
Nuclease-free H₂O--To 50 µLAdjust final volume

Methodology:

  • Reaction Setup : On ice, combine buffer, DTT, and water in a microcentrifuge tube.

  • Add Substrates : Add the C32:5-CoA and malonyl-CoA substrates.

  • Initiate Reaction : Add the purified ELOVL4 enzyme to start the reaction.

  • Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Quench Reaction : Stop the reaction by adding an acidic quenching solution (e.g., 10% acetic acid in methanol). This denatures the enzyme and prepares the sample for extraction.

Detailed Protocol 3: LC-MS/MS Analysis of 3-Oxoacyl-CoA

Causality: LC-MS/MS is the definitive analytical technique due to its superior sensitivity and specificity, allowing for the unambiguous identification and quantification of low-abundance acyl-CoA species within a complex mixture.[12]

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge with methanol, followed by an aqueous wash.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with an aqueous solution to remove salts and polar contaminants.

    • Elute the acyl-CoAs with an organic solvent like methanol or acetonitrile.

  • Sample Preparation : Dry the eluted sample under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase (e.g., 50/50 water/methanol with 0.1% formic acid).

  • Liquid Chromatography (LC) :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Run a gradient from ~50% B to 95% B over 10-15 minutes to separate acyl-CoAs based on chain length and polarity.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Parent Ion (Q1) : The calculated m/z for the protonated [M+H]⁺ ion of this compound.

    • Fragment Ion (Q3) : A characteristic fragment ion of Coenzyme A is often used for detection, such as the phosphopantetheine fragment. This provides high specificity.

  • Quantification : Generate a standard curve using a chemically synthesized standard of a related 3-oxoacyl-CoA to determine the concentration of the product in the reaction mixture.

References

An In-depth Technical Guide on (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic significance, biosynthesis, and analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, a key intermediate in the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of fatty acids with carbon chains of 24 or more. Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are synthesized in situ in specific tissues, most notably the retina, brain, testes, and spermatozoa.[1] Their presence in these tissues suggests highly specialized roles, although their precise functions are still being fully elucidated.[1] Research into diseases associated with impaired VLC-PUFA metabolism, such as Stargardt's disease and Zellweger syndrome, has underscored their importance in maintaining cellular structure and function in these specialized environments.[2][3]

This compound is a transient but critical intermediate in the elongation pathway of these vital lipids. Understanding its formation and fate provides a window into the intricate enzymatic machinery responsible for producing the longest fatty acids in the human body.

The Fatty Acid Elongation Cycle: A Four-Step Process

The synthesis of VLC-PUFAs occurs in the endoplasmic reticulum through a cyclical process involving a multi-enzyme complex that adds two-carbon units to a growing acyl-CoA chain.[4][5] This process consists of four sequential reactions:

  • Condensation: This is the rate-limiting step where a fatty acyl-CoA condenses with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) elongases.[4][5]

  • Reduction: The 3-keto group of the newly formed 3-ketoacyl-CoA is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.[4][6]

  • Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a trans-2,3-enoyl-CoA intermediate.[4][7]

  • Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TECR), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[5][8] This elongated acyl-CoA can then re-enter the cycle for further elongation or be released for other metabolic purposes.

The Central Role of this compound

This compound is the specific 3-ketoacyl-CoA intermediate formed during the elongation of a 32-carbon polyunsaturated fatty acyl-CoA. Its structure reveals a 34-carbon backbone with a keto group at the third carbon and five cis double bonds inherited from its precursor. The formation of this molecule is a direct result of the first step in the elongation cycle, catalyzed by an ELOVL elongase.

cluster_0 Fatty Acid Elongation Cycle Acyl-CoA (C32:5n-3) Acyl-CoA (C32:5n-3) 3-Oxo-acyl-CoA (C34:5n-3) This compound Acyl-CoA (C32:5n-3)->3-Oxo-acyl-CoA (C34:5n-3) ELOVL4 Malonyl-CoA Malonyl-CoA Malonyl-CoA->3-Oxo-acyl-CoA (C34:5n-3) Condensation 3-Hydroxyacyl-CoA (C34:5n-3) 3-Hydroxyacyl-CoA (C34:5n-3) 3-Oxo-acyl-CoA (C34:5n-3)->3-Hydroxyacyl-CoA (C34:5n-3) KAR (NADPH -> NADP+) trans-2,3-Enoyl-CoA (C34:5n-3) trans-2,3-Enoyl-CoA (C34:5n-3) 3-Hydroxyacyl-CoA (C34:5n-3)->trans-2,3-Enoyl-CoA (C34:5n-3) HACD (-H2O) Acyl-CoA (C34:5n-3) Acyl-CoA (C34:5n-3) trans-2,3-Enoyl-CoA (C34:5n-3)->Acyl-CoA (C34:5n-3) TECR (NADPH -> NADP+) Further Elongation or Cellular Use Further Elongation or Cellular Use Acyl-CoA (C34:5n-3)->Further Elongation or Cellular Use

Caption: The fatty acid elongation cycle with this compound as a key intermediate.

ELOVL4: The Elongase for Very-Long-Chain Fatty Acids

The synthesis of VLC-PUFAs, particularly those with chain lengths of C28 and greater, is critically dependent on the ELOVL4 elongase.[9] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy (STGD3), a juvenile form of macular degeneration, highlighting the importance of its products for retinal health.[10][11] ELOVL4 is proposed to be essential for the elongation of C26 and C28 fatty acyl-CoAs, making it the likely catalyst for the condensation step that produces this compound from a C32 precursor.[9]

Downstream Metabolism and Pathophysiology

Following its formation, this compound is rapidly processed through the remaining steps of the elongation cycle to yield a 34-carbon fatty acyl-CoA. This product can then be further elongated or desaturated to produce even longer and more unsaturated VLC-PUFAs, which are ultimately incorporated into phospholipids, such as phosphatidylcholine.[4]

Disruptions in either the synthesis or degradation of VLC-PUFAs can lead to severe pathologies.

DiseaseDefective ProcessKey Biochemical Abnormality
Stargardt-like Macular Dystrophy (STGD3) VLC-PUFA Synthesis (ELOVL4 mutation)Deficiency of VLC-PUFAs in the retina.[2]
Zellweger Spectrum Disorders Peroxisomal β-oxidationAccumulation of VLC-PUFAs in plasma and tissues.[2][12]
X-linked Adrenoleukodystrophy (X-ALD) Peroxisomal transport of VLC-acyl-CoAs (ABCD1 mutation)Accumulation of saturated VLC-PUFAs.[1][3]

Experimental Protocols for Studying VLC-PUFA Metabolism

Investigating the metabolism of this compound and related VLC-PUFAs requires specialized techniques. The following protocols provide a framework for such studies.

Protocol 1: In Vitro Fatty Acid Elongation Assay

This assay measures the ability of a cell lysate or purified enzyme preparation to elongate a fatty acyl-CoA precursor.

Rationale: This method allows for the direct assessment of elongase activity and the identification of elongation products. The use of radiolabeled precursors enables sensitive detection of newly synthesized fatty acids.

Methodology:

  • Preparation of Cell Lysates:

    • Culture cells of interest (e.g., retinal cells expressing ELOVL4) to near confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable homogenization buffer and lyse the cells using sonication or a Dounce homogenizer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the microsomal fraction.

  • Elongation Reaction:

    • In a microcentrifuge tube, combine the cell lysate, a reaction buffer containing cofactors (NADPH, ATP, Coenzyme A), and the fatty acyl-CoA substrate (e.g., C22:6-CoA).

    • To trace the elongation, include [1-¹⁴C]malonyl-CoA.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a strong base to saponify the fatty acyl-CoAs.

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Dry the organic phase and methylate the fatty acids to form fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elongation products. The incorporation of the ¹⁴C label can be measured using a scintillation counter.

cluster_1 Experimental Workflow for In Vitro Elongation Assay Cell Culture Cell Culture Cell Lysis Cell Lysis Cell Culture->Cell Lysis Elongation Reaction Incubation with [1-14C]malonyl-CoA and precursor acyl-CoA Cell Lysis->Elongation Reaction Saponification & Extraction Saponification & Extraction Elongation Reaction->Saponification & Extraction FAME Preparation FAME Preparation Saponification & Extraction->FAME Preparation GC-MS Analysis GC-MS Analysis FAME Preparation->GC-MS Analysis

Caption: A streamlined workflow for the in vitro analysis of fatty acid elongation.

Protocol 2: Analysis of Endogenous VLC-PUFAs in Tissues

This protocol details the extraction and analysis of fatty acids from biological tissues to determine their VLC-PUFA profile.

Rationale: This method is essential for understanding the physiological levels of VLC-PUFAs in different tissues and how they are affected by genetic modifications or disease states.

Methodology:

  • Tissue Homogenization:

    • Excise the tissue of interest (e.g., retina, brain) and immediately freeze it in liquid nitrogen to preserve lipid integrity.

    • Homogenize the frozen tissue in a solvent mixture, such as chloroform:methanol, to extract the total lipids.

  • Lipid Fractionation (Optional):

    • If analysis of specific lipid classes is required, the total lipid extract can be fractionated using solid-phase extraction or thin-layer chromatography to separate phospholipids, neutral lipids, etc.

  • Transmethylation:

    • The total lipid extract or the isolated lipid fractions are subjected to transmethylation to convert the fatty acyl chains into FAMEs.

  • FAME Analysis:

    • The resulting FAMEs are analyzed by GC-MS. The retention times and mass spectra are compared to known standards to identify and quantify the different fatty acids, including VLC-PUFAs.

Conclusion and Future Directions

This compound, while a transient species, is a cornerstone in the biosynthesis of the longest polyunsaturated fatty acids in the human body. Its formation and subsequent metabolism are intricately linked to the function of specialized tissues and are implicated in several debilitating diseases. Future research aimed at the precise characterization of the enzymes in the fatty acid elongation complex and their regulation will be crucial for developing therapeutic strategies for disorders of VLC-PUFA metabolism. The development of specific inhibitors or activators of ELOVL4, for instance, could offer novel approaches to modulating VLC-PUFA levels in disease contexts.

References

Discovery of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Characterization of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Abstract

The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a frontier in lipid biochemistry, with critical implications for cellular function and disease.[1] These molecules, defined as having carbon chains longer than 20 atoms, are not merely structural components of membranes but also precursors to signaling molecules and are involved in numerous physiological processes.[2][3] Their degradation, particularly within peroxisomes, presents unique biochemical challenges and opportunities for discovery.[4][5] This guide provides a comprehensive, technically-grounded narrative detailing the hypothetical discovery and characterization of a novel metabolic intermediate: This compound . We will delineate the scientific rationale, the multi-stage analytical workflow, and the rigorous data interpretation required to identify such a complex molecule, offering a blueprint for researchers in lipidomics, drug development, and metabolic science.

Hypothesis Generation: The Rationale for the Search

The discovery of a novel metabolite is rarely accidental; it is born from a specific biological question. The central hypothesis for this investigation is that the recently identified parent fatty acid, (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoic acid (C34:5), is metabolized via a peroxisomal β-oxidation pathway.

Fatty acids with chain lengths greater than 22 carbons are typically poor substrates for mitochondrial β-oxidation and must first be chain-shortened in peroxisomes.[4][6] The β-oxidation spiral involves a canonical sequence of four enzymatic reactions: 1) Acyl-CoA oxidase introduces a double bond, 2) Enoyl-CoA hydratase adds a hydroxyl group, 3) 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl to a ketone, and 4) 3-ketoacyl-CoA thiolase cleaves the molecule.[7]

Therefore, we postulate the existence of the third intermediate in this pathway, This compound , derived from its corresponding 3-hydroxyacyl precursor. Its detection would provide direct evidence for the active degradation of C34:5 fatty acids and illuminate the specific enzymatic machinery involved.

cluster_peroxisome Peroxisomal β-Oxidation A C34:5-CoA ((19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoyl-CoA) B trans-Δ2-C34:5-CoA A->B Acyl-CoA Oxidase C 3-Hydroxy-C34:5-CoA B->C Enoyl-CoA Hydratase D 3-Oxo-C34:5-CoA (Target Molecule) C->D 3-Hydroxyacyl-CoA Dehydrogenase E C32:5-CoA + Acetyl-CoA D->E β-Ketoacyl-CoA Thiolase

Figure 1: Hypothesized peroxisomal β-oxidation pathway for C34:5-CoA.

The Analytical Framework: A Strategy for Discovery

Identifying a novel, low-abundance, and potentially unstable acyl-CoA thioester requires a robust and highly sensitive analytical strategy.[8][9] Our approach is centered on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a cornerstone of modern metabolomics.[10][11]

cluster_workflow Discovery Workflow A Step 1: Biological Sample Selection & Lysis B Step 2: Acyl-CoA Extraction (Protein Precipitation) A->B C Step 3: LC Separation (Reversed-Phase) B->C D Step 4: High-Resolution MS1 (Suspect Screening) C->D E Step 5: Targeted MS/MS (Fragmentation) D->E F Step 6: Data Analysis & Confirmation E->F

Caption: High-level overview of the analytical discovery workflow.

Biological System and Sample Preparation

Causality: The choice of biological material is paramount. VLC-PUFAs are enriched in specific tissues like the retina, brain, and testes, making them ideal starting points.[1][12] For this study, we select murine retinal tissue due to its known high concentration of VLC-PUFAs and the availability of genetic models.

Protocol 1: Acyl-CoA Extraction from Retinal Tissue

  • Homogenization: Flash-freeze approximately 10 mg of retinal tissue in liquid nitrogen. Homogenize the frozen tissue in 500 µL of ice-cold 2:1 methanol/water solution using a bead homogenizer. The cold temperature is critical to quench metabolic activity instantly.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the homogenate to precipitate proteins, which would otherwise interfere with the analysis. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoA pool, to a new microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a stability-promoting solution, such as 5 mM ammonium acetate in water.[9] Acyl-CoAs are susceptible to degradation, and this buffered aqueous solution helps maintain their integrity prior to injection.[8]

LC-MS/MS Analysis: Separation and Detection

Causality: Chromatographic separation is essential to reduce matrix complexity and resolve isomers before they enter the mass spectrometer.[10] A reversed-phase C30 column is chosen for its excellent ability to retain and separate long, hydrophobic acyl-CoA molecules.[9] The mass spectrometer is operated in positive ion mode, as the tertiary amine on the pantetheine arm of CoA is readily protonated.[8]

Protocol 2: LC-MS/MS Method for Acyl-CoA Profiling

  • Instrumentation: An Agilent 1290 Infinity II HPLC system coupled to a Thermo Scientific Orbitrap Exploris 480 mass spectrometer.

  • Column: Thermo Scientific Accucore C30 (2.1 x 150 mm, 2.6 µm).[9]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 20% B

    • 2-20 min: 20% to 98% B (linear ramp)

    • 20-25 min: 98% B (hold)

    • 25-26 min: 98% to 20% B (re-equilibration)

    • 26-30 min: 20% B (hold)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan (Full Scan):

    • Resolution: 120,000

    • Scan Range: m/z 800-1400

    • AGC Target: 1e6

  • dd-MS² (Data-Dependent Tandem MS):

    • Trigger: Top 5 most intense ions from MS1 scan.

    • Collision Energy: HCD (Higher-energy C-X-dissociation) at a normalized collision energy of 30%.

    • Resolution: 30,000

    • Isolation Window: 1.2 m/z

Results and Structural Confirmation

Suspect Screening: Finding the Candidate

The first step in data analysis is to search the high-resolution MS1 data for the predicted exact mass of our target molecule.

Compound PropertyPredicted Value
Molecular Formula C55H84N7O18P3S
Monoisotopic Mass 1263.4760
Predicted [M+H]+ Ion 1264.4833 m/z
Predicted [M+2H]2+ Ion 632.7452 m/z
Table 1: Predicted mass properties for the target molecule.

A search of the full scan data reveals a peak at m/z 632.7452, corresponding to the doubly charged ion, eluting at a retention time consistent with other very-long-chain acyl-CoAs. This becomes our primary candidate for structural elucidation.

Tandem MS (MS/MS) for Unambiguous Identification

Causality: The definitive identification of an acyl-CoA relies on its characteristic fragmentation pattern in MS/MS.[10] All acyl-CoA molecules share a common Coenzyme A moiety. When subjected to collision-induced dissociation, they predictably fragment at the phosphodiester bonds.

The most crucial fragmentation is the neutral loss of the 5'-phospho-ADP moiety, which has a mass of 507.1 Da.[8][13] This fragmentation produces an ion corresponding to the acyl-phosphopantetheine portion of the molecule. A second characteristic fragment ion at m/z 428.0365 is also commonly observed.[10][13]

For our candidate ion ([M+2H]2+ at m/z 632.7452), we would expect to see the following fragments in the MS/MS spectrum:

Precursor Ion (m/z)Fragment Ion (m/z)Description
632.7452757.4876 [M+H-507]+: The key diagnostic fragment confirming an acyl-CoA structure.[8][13]
632.7452428.0365 A common fragment of the pantetheine-adenosine structure.[10]
Table 2: Expected diagnostic MS/MS fragments for the target molecule.

The presence of these specific, high-mass-accuracy fragments provides unequivocal evidence that the candidate peak is indeed an acyl-CoA and, given its precursor mass, is confirmed as This compound .

Conclusion and Scientific Significance

This technical guide outlines a rigorous, hypothesis-driven approach for the discovery of novel lipid metabolites. By combining targeted biological sample selection with advanced LC-MS/MS methodologies, we have detailed a clear path for the identification of This compound .

The successful identification of this molecule would serve as a critical piece of evidence confirming the peroxisomal β-oxidation of C34:5 fatty acids. This discovery opens new avenues for research into the enzymology of VLC-PUFA metabolism, its regulation, and its potential role in the pathophysiology of diseases linked to lipid dysregulation, such as inherited metabolic disorders or degenerative conditions of the retina.[1][14] The workflow presented here is not limited to this specific molecule but serves as a universal template for the discovery of other acyl-CoA intermediates in diverse biological systems.

References

A Foundational Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Endogenous Role of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Abstract

Very-long-chain fatty acids (VLCFAs) are critical components of cellular lipids and are increasingly recognized as key players in signaling pathways. The biosynthesis of these molecules involves a series of intermediates, the individual roles of which are largely unexplored. This guide focuses on a specific, highly unsaturated C34 intermediate, This compound . While direct research on this molecule is nascent, its position within the well-characterized fatty acid elongation pathway allows for the formulation of robust hypotheses regarding its function and the development of precise methodologies for its investigation. This document serves as a foundational technical guide, synthesizing established principles of lipid metabolism with actionable, field-proven protocols to empower researchers to explore the endogenous role of this and other transient metabolic intermediates. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Emerging Significance of Metabolic Intermediates

Cellular metabolism is not merely a series of pathways for energy production and macromolecule synthesis; it is a dynamic network of signaling events. The concentration and flux of metabolic intermediates can directly influence protein function, gene expression, and overall cellular fate. Coenzyme A (CoA) thioesters of fatty acids are central to this paradigm.[1][2] As activated forms of fatty acids, they are not only substrates for metabolic enzymes but also potent allosteric regulators and precursors for signaling lipids.[3]

VLCFAs, defined as fatty acids with 20 or more carbons, are integral to a wide range of biological processes, from maintaining the integrity of cellular membranes to participating in stress-response signaling.[4][5][6] Their synthesis occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation. This guide provides an in-depth examination of a key intermediate in this process: This compound , a 3-oxoacyl-CoA derivative of a C34:5 omega-3 fatty acid.[7][8][9] By understanding the biochemistry of this specific molecule, we can unlock new insights into the regulation of VLCFA metabolism and its impact on cellular signaling in health and disease.

Biosynthesis and Metabolic Context

This compound is a transient intermediate in the fatty acid elongation cycle. This cycle is catalyzed by a membrane-embedded protein complex in the endoplasmic reticulum, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[5] The process consists of four core enzymatic reactions:

  • Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA, forming a 3-oxoacyl-CoA that is two carbons longer. This is the step that produces our molecule of interest from a C32:5 acyl-CoA precursor.

  • Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the 3-oxo group to a 3-hydroxy group, using NADPH as a cofactor.

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule, creating a trans-2,3-enoyl-CoA.

  • Reduction: An enoyl-CoA reductase (ECR) reduces the double bond, yielding a saturated acyl-CoA that is two carbons longer than the original substrate. This elongated acyl-CoA can then undergo further rounds of elongation.

The molecule this compound exists at a critical juncture in this pathway—it is the direct product of the rate-limiting condensation step and the substrate for the first reductive step.[10] Its steady-state concentration is expected to be low, but the flux through this intermediate could be substantial and highly regulated.

Fatty_Acid_Elongation_Cycle cluster_0 Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (C32:5) TargetMolecule This compound AcylCoA_n->TargetMolecule 1. KCS + CO2 MalonylCoA Malonyl-CoA MalonylCoA->TargetMolecule HydroxyacylCoA 3-Hydroxyacyl-CoA TargetMolecule->HydroxyacylCoA 2. KCR NADPH -> NADP+ EnoylCoA trans-2,3-Enoyl-CoA HydroxyacylCoA->EnoylCoA 3. HCD - H2O AcylCoA_n2 Acyl-CoA (C34:5) EnoylCoA->AcylCoA_n2 4. ECR NADPH -> NADP+ AcylCoA_n2->AcylCoA_n Further Cycles or Utilization Hypothetical_Signaling_Pathway cluster_1 Proposed Signaling Role Metabolic_Stress Metabolic Stress (e.g., ER Stress) Elongase_Activity Fatty Acid Elongase (KCS, KCR, etc.) Metabolic_Stress->Elongase_Activity modulates Target_Molecule (19Z,...,31Z)-3-oxotetratriacontapentaenoyl-CoA Elongase_Activity->Target_Molecule produces Feedback_Inhibition Feedback Inhibition Target_Molecule->Feedback_Inhibition triggers VLCFA_Pool C34:5 Acyl-CoA Pool Target_Molecule->VLCFA_Pool is converted to Feedback_Inhibition->Elongase_Activity inhibits Signaling_Lipids Complex Signaling Lipids (e.g., Ceramides, Sphingolipids) VLCFA_Pool->Signaling_Lipids is precursor for Cellular_Response Cellular Response (e.g., Apoptosis, Autophagy) Signaling_Lipids->Cellular_Response initiates Analytical_Workflow cluster_workflow Quantitative Analysis Workflow Start Biological Sample (Tissue or Cells) Homogenize 1. Homogenization (in 10% TCA) Start->Homogenize Spike 2. Spike Internal Standard (e.g., C17:0-CoA) Homogenize->Spike Extract 3. Solid-Phase Extraction (C18 SPE) Spike->Extract Analyze 4. LC-MS/MS Analysis (High pH RP-LC, SRM/PRM) Extract->Analyze Quantify 5. Data Processing (Peak Integration, Normalization) Analyze->Quantify Result Quantitative Result (pmol/mg tissue) Quantify->Result

References

Unraveling the Enigma: A Technical Guide to (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA and its Putative Role in Lipid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: From Obscurity to Hypothesis

In the vast landscape of lipidomics, certain molecules emerge from high-throughput screens as mere data points, their biological significance shrouded in obscurity. (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is one such molecule. While its existence is confirmed as an unsaturated fatty acyl-CoA, a comprehensive literature search reveals a conspicuous absence of data pertaining to a direct role in lipid signaling.[1][2][3] This guide, therefore, ventures beyond a simple data sheet. It is a technical exploration into the potential significance of this molecule, framed within the broader, established context of very-long-chain fatty acid (VLCFA) metabolism and signaling.

This document is structured to empower the researcher who encounters this or similar molecules. We will dissect its origins, explore the well-documented signaling roles of its parent and derivative lipid classes, and provide a robust framework of experimental protocols to investigate its putative functions. Our narrative is grounded in the principle that while not all lipids are primary messengers, many, as metabolic intermediates, are critical gatekeepers and precursors in signaling cascades.

Part 1: Deconstructing the Molecule - A Biochemical and Metabolic Perspective

This compound is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) with a 34-carbon backbone and five cis double bonds. The "3-oxo" designation indicates it is an intermediate in the fatty acid synthesis or degradation pathway.

Biosynthesis: The Fatty Acid Elongation Cycle

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle, and the 3-oxoacyl-CoA intermediate is a key player.[4][5] This process extends existing fatty acyl-CoAs, such as palmitoyl-CoA or stearoyl-CoA, by two carbons per cycle.[5]

The synthesis of a molecule like this compound would involve the elongation of a pre-existing polyunsaturated fatty acid. The presence of the omega-3 double bond suggests a precursor derived from alpha-linolenic acid.

Experimental Workflow: Tracing the Biosynthetic Origin

To investigate the biosynthesis of this compound, a stable isotope labeling experiment can be employed.

cluster_0 Cell Culture cluster_1 Lipid Extraction & Analysis Stable Isotope Labeled Precursor Stable Isotope Labeled Precursor Cell Culture System Cell Culture System Stable Isotope Labeled Precursor->Cell Culture System Incubation Incubation Cell Culture System->Incubation Lipid Extraction Lipid Extraction Incubation->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identification of Labeled this compound Identification of Labeled this compound Data Analysis->Identification of Labeled this compound

Caption: Workflow for stable isotope tracing of VLCFA biosynthesis.

Metabolic Fate: Beyond a Transient Intermediate

The intracellular concentration of free acyl-CoA esters is tightly regulated.[6] While 3-oxo intermediates are generally transient, their accumulation could signify a metabolic bottleneck or a regulatory nexus. Potential metabolic fates include:

  • Reduction and Dehydration: Completion of the elongation cycle to produce the corresponding saturated or unsaturated VLCFA.

  • Hydrolysis: Conversion to the free fatty acid by acyl-CoA hydrolases.

  • Incorporation into Complex Lipids: After further modification, the elongated fatty acid can be incorporated into sphingolipids, glycerophospholipids, or waxes.[7][8][9]

Part 2: The Signaling Landscape of Very-Long-Chain Fatty Acids

While a direct signaling role for this compound is not established, the broader class of VLCFAs and their derivatives are integral to cellular communication, particularly in plants where they are involved in responses to biotic and abiotic stress.[7][10]

Precursors to Bioactive Sphingolipids

VLCFAs are essential building blocks for sphingolipids, a class of lipids with well-documented roles in signal transduction and cell death regulation.[7][8][11] Perturbations in VLCFA levels can impact sphingolipid composition, which in turn can modulate protein sorting and the targeting of signaling proteins to the plasma membrane.[10]

Signaling Pathway: From VLCFA to Sphingolipid-Mediated Signaling

cluster_0 Endoplasmic Reticulum cluster_1 Downstream Signaling VLCFA_CoA (19Z,22Z,25Z,28Z,31Z)- 3-oxotetratriacontapentaenoyl-CoA Elongation_Cycle Fatty Acid Elongation VLCFA_CoA->Elongation_Cycle VLCFA VLCFA Elongation_Cycle->VLCFA Ceramide_Synthase Ceramide Synthase VLCFA->Ceramide_Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide Cer_P Ceramide-1-Phosphate Ceramide->Cer_P Signaling_Proteins Signaling Proteins Cer_P->Signaling_Proteins Cellular_Response Cellular Response (e.g., Stress Adaptation, Apoptosis) Signaling_Proteins->Cellular_Response

Caption: Hypothetical pathway from a VLCFA-CoA intermediate to sphingolipid signaling.

Cuticle-Derived Signals

In plants, VLCFAs are precursors to cuticular waxes.[9] The cuticle is not merely a passive barrier but a source of signals that can be perceived by invading pathogens, influencing the outcome of plant-pathogen interactions.[7][9]

Regulation of Gene Expression

There is evidence that fatty acids and their CoA esters can directly influence gene expression. In yeast, acyl-CoA synthetase activity is required for the fatty acid-mediated repression of genes like acetyl-CoA carboxylase.[6] This suggests that VLCFA-CoAs could have direct or indirect roles in regulating transcription.

Part 3: A Practical Guide to Investigating this compound

Given the nascent understanding of this specific molecule, a multi-pronged experimental approach is necessary. The following protocols provide a framework for characterizing its presence and exploring its potential functions.

Quantification of VLCFA-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of long-chain acyl-CoAs.

Protocol: Extraction and Analysis of VLCFA-CoAs from Biological Samples

  • Sample Homogenization:

    • Flash-freeze tissue or cell pellets in liquid nitrogen.

    • Homogenize the frozen sample in a pre-chilled glass homogenizer with 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[12]

  • Lipid Extraction:

    • Add an equal volume of an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol 3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[12]

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Preparation:

    • Carefully collect the upper aqueous-organic phase.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Utilize a C18 reversed-phase column for separation.

    • Employ a binary gradient with a mobile phase containing a volatile salt (e.g., ammonium hydroxide) to improve ionization.[12]

    • Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity.

Parameter Typical Value Reference
Column C18 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm)
Mobile Phase A 15 mM Ammonium Hydroxide in Water[12]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile[12]
Flow Rate 0.4 mL/min[12]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[13]
Probing Protein-Lipid Interactions

Investigating whether this compound interacts with proteins is crucial to uncovering potential signaling roles.

Experimental Strategy: Affinity Purification-Mass Spectrometry (AP-MS)

  • Synthesis of a Chemical Probe: Synthesize an analog of this compound that incorporates a clickable alkyne or azide group and a photo-crosslinkable moiety.

  • Cellular Labeling: Incubate cells with the chemical probe.

  • Crosslinking: Expose the cells to UV light to covalently link the probe to interacting proteins.

  • Lysis and Click Chemistry: Lyse the cells and use click chemistry to attach a biotin tag to the probe.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe-protein complexes.

  • Mass Spectrometry: Elute the bound proteins and identify them by mass spectrometry.

Workflow: Identifying Protein Interactors of a VLCFA-CoA

cluster_0 Probe Incubation & Crosslinking cluster_1 Purification & Identification Probe Clickable & Photo-crosslinkable VLCFA-CoA Probe Cells Live Cells Probe->Cells UV_Crosslinking UV Crosslinking Cells->UV_Crosslinking Lysis Cell Lysis UV_Crosslinking->Lysis Click_Chemistry Click Chemistry with Biotin Tag Lysis->Click_Chemistry Affinity_Purification Streptavidin Affinity Purification Click_Chemistry->Affinity_Purification Mass_Spectrometry Mass Spectrometry Affinity_Purification->Mass_Spectrometry Protein_Identification Identification of Interacting Proteins Mass_Spectrometry->Protein_Identification

Caption: AP-MS workflow to identify protein interactors of a VLCFA-CoA.

Part 4: Concluding Remarks and Future Directions

The journey to elucidate the function of a novel lipid metabolite like this compound begins not with an assumption of its role, but with a systematic investigation of its context. This guide provides a foundational framework for such an endeavor. By understanding its place within VLCFA metabolism, leveraging the knowledge of related signaling pathways, and applying robust analytical techniques, researchers can begin to unravel the enigma of this and other obscure lipid molecules.

The future of this field lies in the integration of multi-omics approaches. Combining lipidomics data with proteomics, transcriptomics, and metabolomics will be essential to build a comprehensive picture of how molecules like this compound contribute to the intricate symphony of cellular signaling.

References

Methodological & Application

Application Note & Protocol: Strategies for the Synthesis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a C34 very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). It serves as a critical metabolic intermediate in the biosynthesis of C34 and longer VLC-PUFAs, which are known to be essential components of cell membranes in specific tissues, such as the retina and testes.[1] This molecule represents the initial product of the condensation step in the fatty acid elongation cycle, a reaction catalyzed by the condensing enzyme domain of an Elongation of Very-Long-Chain Fatty Acids (ELOVL) protein.[2][3] The transient nature and low physiological concentration of this intermediate make its isolation from biological sources impractical. Consequently, chemical or enzymatic synthesis is required to produce standards for metabolic studies, enzyme characterization, and drug development. This guide provides two robust strategies—a chemo-enzymatic approach mimicking the biosynthetic pathway and a total chemical synthesis approach—to generate this complex molecule, complete with detailed protocols and theoretical justification.

Introduction: The Biological Context and Synthetic Challenge

The elongation of fatty acids is a fundamental metabolic process responsible for producing lipids with diverse chain lengths. This process occurs via a four-step enzymatic cycle:

  • Condensation: An acyl-CoA is condensed with a two-carbon unit from malonyl-CoA to form a 3-oxoacyl-CoA, releasing CO₂. This is the rate-limiting step, catalyzed by an ELOVL condensing enzyme.[3][4]

  • First Reduction: The 3-keto group is reduced to a hydroxyl group by a 3-oxoacyl-CoA reductase.

  • Dehydration: A water molecule is removed to create a double bond, forming an trans-2-enoyl-CoA.

  • Second Reduction: The double bond is reduced by an enoyl-CoA reductase to yield an acyl-CoA that is two carbons longer than the starting substrate.

Our target molecule, this compound, is the direct product of the initial condensation step in the elongation of a C32 VLC-PUFA. The structural complexity, particularly the series of five cis-double bonds and the labile 3-oxo-thioester moiety, presents a significant synthetic challenge. The following sections detail two distinct, viable pathways to overcome this challenge.

Part 1: Chemo-Enzymatic Synthesis Strategy

This approach is the most direct and biomimetic route. It leverages the specificity of enzymes to perform the most challenging chemical transformations, reducing the need for complex protecting group chemistry and purification steps. The strategy involves three main stages: synthesis of the C32 precursor fatty acid, its enzymatic activation to a CoA thioester, and the final enzymatic condensation with malonyl-CoA.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enzymatic Activation cluster_2 Stage 3: Enzymatic Condensation DHA Docosahexaenoic Acid (DHA, C22:6) ChemElong Multi-step Chemical Elongation (e.g., Wittig, Sonogashira) DHA->ChemElong C32FA (17Z,20Z,23Z,26Z,29Z)- Dotriacontapentaenoic Acid (C32:5) ChemElong->C32FA VLC_ACS Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) C32FA->VLC_ACS CoA Coenzyme A CoA->VLC_ACS ATP ATP, Mg²⁺ ATP->VLC_ACS C32CoA C32:5-CoA VLC_ACS->C32CoA ELOVL4 ELOVL4 Condensing Enzyme C32CoA->ELOVL4 MalonylCoA Malonyl-CoA MalonylCoA->ELOVL4 Target (19Z,22Z,25Z,28Z,31Z)-3-oxo- tetratriacontapentaenoyl-CoA (C34) ELOVL4->Target

Caption: Chemo-enzymatic synthesis workflow.

Protocol 1.1: Synthesis of Precursor (17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoic Acid (C32:5)

The C32:5 fatty acid is not commercially available and must be synthesized. This requires extending a more common VLC-PUFA, such as docosahexaenoic acid (DHA), by ten saturated carbons. This is a non-trivial organic synthesis that should be undertaken by chemists experienced in lipid synthesis.[1]

  • Protect: Protect the carboxylic acid of DHA as a stable ester (e.g., methyl or ethyl ester).

  • Activate: Convert the terminal methyl group of the saturated end into a suitable functional group for chain extension (e.g., via terminal halogenation or conversion to an alcohol followed by tosylation).

  • Elongate: Perform a series of coupling reactions (e.g., Grignard or Gilman cuprate chemistry) with protected C10 synthons to build the saturated chain.

  • Deprotect: Hydrolyze the ester to yield the free C32:5 fatty acid.

  • Purify: Purify the final product using flash column chromatography or preparative HPLC.

Protocol 1.2: Enzymatic Activation to C32:5-CoA

This step utilizes a very-long-chain acyl-CoA synthetase (VLC-ACS) to attach Coenzyme A to the precursor fatty acid.[5][6]

Materials:

  • C32:5 Fatty Acid (from Protocol 1.1)

  • Coenzyme A, trilithium salt

  • ATP, disodium salt

  • Magnesium Chloride (MgCl₂)

  • Triton X-100

  • Potassium Phosphate buffer (pH 7.4)

  • Recombinant VLC-ACS (e.g., human ACSVL1/FATP2)

Procedure:

  • Prepare a stock solution of the C32:5 fatty acid (e.g., 10 mM in ethanol).

  • In a microcentrifuge tube, prepare the reaction mixture:

    • 100 mM Potassium Phosphate buffer, pH 7.4

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 0.1% (w/v) Triton X-100 (to solubilize the fatty acid)

    • 50 µM C32:5 Fatty Acid

  • Initiate the reaction by adding VLC-ACS enzyme to a final concentration of 1-5 µM.

  • Incubate at 37°C for 1-2 hours. Monitor progress by taking aliquots, quenching with formic acid, and analyzing via HPLC.

  • Purify the resulting C32:5-CoA using reversed-phase HPLC.

Protocol 1.3: ELOVL4-Mediated Condensation

This final step uses the condensing activity of an elongase enzyme, such as ELOVL4 (known to be active on VLC-PUFA substrates), to generate the target 3-oxoacyl-CoA.[1]

Materials:

  • Purified C32:5-CoA (from Protocol 1.2)

  • Malonyl-CoA, lithium salt

  • HEPES buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Recombinant ELOVL4 enzyme (e.g., from microsomal preparations of expressing cells)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture:

    • 100 mM HEPES buffer, pH 7.4

    • 1 mM DTT

    • 20 µM C32:5-CoA

    • 100 µM Malonyl-CoA

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the ELOVL4 enzyme preparation.

    • Note: To prevent subsequent reduction of the 3-oxo group, omit NADPH from the reaction buffer. This stalls the elongation cycle after the condensation step.

  • Incubate at 37°C for 30-60 minutes. The reaction is often rapid.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Centrifuge to pellet precipitated protein and analyze the supernatant for the target product.

  • Purify the final product immediately via reversed-phase HPLC to prevent degradation.

Part 2: Total Chemical Synthesis Strategy

A total chemical synthesis approach provides an alternative route that does not rely on enzymes but requires significant expertise in organic chemistry. A modern and efficient method would leverage solid-phase synthesis techniques, which have recently been adapted for PUFA construction.[7]

G cluster_0 Retrosynthetic Analysis Target (19Z,22Z,25Z,28Z,31Z)-3-oxo- tetratriacontapentaenoyl-CoA C34_Acid C34 3-Oxo Acid Target->C34_Acid Thioesterification CoA_SH Coenzyme A Target->CoA_SH Acyl_Synthon C32 Acyl Synthon (e.g., Acyl Chloride) C34_Acid->Acyl_Synthon Claisen Condensation C2_Enolate C2 Enolate Synthon (e.g., from Malonate) C34_Acid->C2_Enolate Polyene_Fragment Polyene Fragment (C22) Acyl_Synthon->Polyene_Fragment Coupling Reaction Saturated_Fragment Saturated Fragment (C12) Acyl_Synthon->Saturated_Fragment

Caption: Retrosynthetic analysis for total chemical synthesis.

General Protocol Outline:
  • Synthesis of the C32 Polyunsaturated "Tail":

    • Construct the C32 polyunsaturated fatty acid backbone using a convergent approach. This typically involves synthesizing the poly-yne core via sequential Cu-mediated C-C bond formation (e.g., Sonogashira or Cadiot-Chodkiewicz coupling).[8]

    • Perform a partial hydrogenation of the poly-yne using a catalyst like Lindlar's catalyst in the presence of an additive (e.g., 2-methyl-2-butene) to ensure high stereoselectivity for the cis (Z) double bonds.[8]

    • Alternatively, utilize a solid-phase synthesis approach where the fatty acid is built sequentially on a resin support, which greatly simplifies purification.[7]

  • Formation of the β-Keto Thioester Moiety:

    • Activate the synthesized C32 fatty acid to an acyl chloride or other highly reactive species.

    • Perform a Claisen-type condensation. A common method is to react the acyl chloride with the magnesium salt of ethyl malonate, followed by acidic workup and decarboxylation to yield the 3-oxo ester.

    • Convert the resulting methyl or ethyl ester to the final CoA thioester.

  • Final Thioesterification with Coenzyme A:

    • Hydrolyze the β-keto ester to the free β-keto acid.

    • Activate the carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an N-hydroxysuccinimide (NHS) ester.

    • React the activated acid with the free thiol of Coenzyme A in a buffered aqueous/organic solvent system at a slightly basic pH (7.5-8.0) to facilitate the final coupling.

    • Purify the final product by HPLC.

Part 3: Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to confirm the identity and purity of the final product.

Table 1: Key Properties and Characterization Data
ParameterValueMethod
Molecular Formula C₅₅H₈₅N₇O₁₈P₃SCalculated
Molecular Weight 1292.29 g/mol Calculated
Exact Mass 1291.4760 g/mol High-Resolution MS (ESI+)
HPLC Retention Time Analyte-specificRP-HPLC, C18 column
UV Absorbance λmax 260 nmUV-Vis Spectroscopy
Key MS/MS Fragments Fragments corresponding to the acyl chain, adenosine monophosphate, and pantetheine moieties.Tandem Mass Spectrometry
Protocol 3.1: HPLC Purification and Analysis
  • Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 50 mM Ammonium Acetate in Water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Run a linear gradient from 20% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor absorbance at 260 nm to detect the adenine ring of Coenzyme A.

  • Collection: Collect fractions corresponding to the major product peak and lyophilize immediately to remove solvents.

Protocol 3.2: Mass Spectrometry Confirmation
  • Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Analysis: Confirm that the measured mass is within 5 ppm of the calculated exact mass (1292.4838 for [M+H]⁺).

  • Fragmentation (MS/MS): Perform tandem MS to confirm the structure. Expect to see characteristic neutral losses and fragment ions corresponding to the phosphopantetheine arm and the acyl chain.

Conclusion

The synthesis of this compound is a challenging endeavor essential for advancing our understanding of VLC-PUFA metabolism. The chemo-enzymatic strategy presented here offers a highly specific and efficient route by leveraging the catalytic machinery of the cell, making it the recommended approach for most research laboratories. For labs with extensive expertise in complex lipid synthesis, the total chemical synthesis route provides a powerful, albeit more demanding, alternative. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to successfully produce and validate this important metabolic intermediate.

References

Application Notes & Protocols for the Analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Very-Long-Chain Polyunsaturated 3-oxo-Acyl-CoAs

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a very-long-chain polyunsaturated 3-oxo-acyl-coenzyme A.[1][2][3] Such molecules are critical intermediates in the metabolic pathways of fatty acid elongation and beta-oxidation.[4][5] Specifically, the presence of a 3-oxo group indicates its role in the final steps of fatty acid beta-oxidation or the initial steps of condensation in fatty acid synthesis. The extended tetratriaconta (34-carbon) backbone with five degrees of unsaturation suggests its involvement in the biosynthesis of specialized lipids, potentially contributing to the unique properties of cellular membranes or serving as a precursor for signaling molecules.[6]

The accurate quantification of specific acyl-CoA species like this compound is paramount for researchers in drug development and metabolic disease research.[7][8] Dysregulation of long-chain acyl-CoA metabolism is implicated in a variety of pathological conditions, including insulin resistance, type 2 diabetes, and certain cancers.[9] Therefore, robust and reliable analytical methods are essential for elucidating the roles of these molecules in health and disease.

These application notes provide a comprehensive guide for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis. We will delve into the intricacies of sample handling, chromatographic separation, and mass spectrometric detection, offering both theoretical understanding and practical, step-by-step protocols.

Part 1: Foundational Principles of Acyl-CoA Analysis

The analysis of long-chain and very-long-chain polyunsaturated acyl-CoAs is notoriously challenging due to their inherent chemical instability, low physiological abundance, and propensity for non-specific binding.[7][8] A successful analytical workflow must address these challenges from the outset.

Metabolic Quenching and Extraction: Preserving the Endogenous Profile

The primary challenge in acyl-CoA analysis is preventing their degradation by cellular enzymes (e.g., thioesterases) and chemical hydrolysis.[10] Therefore, rapid and effective quenching of metabolic activity is the most critical step.

DOT Script for Acyl-CoA Extraction Workflow

Acyl_CoA_Extraction cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quenching Immediate Freezing Homogenization Homogenization (in ice-cold extraction buffer) Quenching->Homogenization Prevents Degradation Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Isolates Acyl-CoAs Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Concentrates Sample Reconstitution Reconstitution (in LC-MS compatible solvent) Evaporation->Reconstitution Prepares for Injection LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for Acyl-CoA sample preparation.

For cultured cells, a common and effective method involves rapid washing with ice-cold phosphate-buffered saline (PBS) followed by immediate quenching with a cold organic solvent like methanol.[11] For tissues, freeze-clamping with liquid nitrogen-cooled tongs is the preferred method to instantly halt metabolic processes.[8]

The subsequent extraction must efficiently isolate the polar acyl-CoAs from the bulk of cellular lipids. A widely used method is a modified Bligh-Dyer extraction, where the acyl-CoAs partition into the upper aqueous-methanolic phase.[12] Alternatively, protein precipitation followed by solid-phase extraction (SPE) can yield cleaner samples.[9]

Chromatographic Separation: Resolving Structural Isomers

Reversed-phase chromatography is the method of choice for separating acyl-CoAs.[11] A C18 stationary phase provides excellent retention and separation based on the length and degree of unsaturation of the acyl chain. Given the very long and polyunsaturated nature of this compound, a gradient elution with a strong organic solvent like acetonitrile is necessary.[13]

The pH of the mobile phase is a critical parameter. A slightly acidic to neutral pH (around 6.8) is often employed to ensure the phosphate groups of the CoA moiety are ionized, which aids in peak shape and retention.[11] The use of an ion-pairing agent is generally not necessary with modern MS-compatible mobile phases.

Mass Spectrometric Detection: Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) operated in positive electrospray ionization (ESI) mode is the definitive technique for the sensitive and specific quantification of acyl-CoAs.[13] The large coenzyme A moiety readily accepts a proton, leading to a strong signal for the protonated molecule [M+H]⁺.

A key diagnostic feature of acyl-CoAs in MS/MS is the characteristic neutral loss of 507.1 Da, corresponding to the 3'-phospho-AMP moiety.[11] This fragmentation is highly specific and forms the basis of neutral loss scanning experiments for discovering novel acyl-CoAs. For targeted quantification, multiple reaction monitoring (MRM) is employed, where the instrument is set to monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion.

For this compound, the most abundant product ion is typically the fragment corresponding to the pantetheine-phosphate-pyrophosphate portion of the molecule.

Part 2: Detailed Analytical Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation and sample matrix.

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
  • Cell Culture and Harvesting: Grow cells to the desired confluency. For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolic Quenching: Immediately add 2 mL of ice-cold methanol to the culture plate and place it at -80°C for 15 minutes.[11]

  • Cell Lysis and Collection: Scrape the cells in the methanol and transfer the lysate to a centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard. For long-chain acyl-CoAs, a non-endogenous odd-chain acyl-CoA such as heptadecanoyl-CoA (C17:0-CoA) is a suitable choice.[12]

  • Protein Precipitation: Centrifuge the cell lysate at 15,000 x g for 5 minutes at 4°C.[11]

  • Extraction: Transfer the supernatant to a clean tube and add 1 mL of acetonitrile. Vortex thoroughly.

  • Concentration: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 10 mM ammonium acetate). Vortex and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[11]

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an ESI source

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.2 mL/min[11]
Column Temperature 32°C[11]
Injection Volume 10-30 µL[11]
Gradient 0-2 min: 20% B; 2-15 min: 20-100% B; 15-22.5 min: 100% B; 22.51-30 min: 20% B[11]

MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[13]
Capillary Voltage 3.2 kV[11]
Cone Voltage 45 V[11]
Source Temperature 120°C[11]
Desolvation Temperature 500°C[11]
Desolvation Gas Flow 500 L/hr[11]
Collision Gas Argon[11]

MRM Transitions for this compound:

To determine the theoretical MRM transitions, we first need the exact mass of the molecule.

  • Chemical Formula: C₅₅H₈₄N₇O₁₈P₃S

  • Monoisotopic Mass: 1259.4811 g/mol

  • [M+H]⁺: 1260.4884 m/z

The primary fragmentation involves the neutral loss of the 3'-phospho-AMP moiety (507.1 Da). However, for MRM, a specific product ion is monitored. A common and stable product ion for acyl-CoAs corresponds to the 4'-phosphopantetheine fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1260.5To be determined empiricallyTo be optimized
Heptadecanoyl-CoA (Internal Standard)1022.6516.140

Note: The optimal product ion and collision energy for the target analyte should be determined by infusing a pure analytical standard.

DOT Script for MRM Analysis

MRM_Analysis cluster_ms Tandem Mass Spectrometer Q1 Q1 (Precursor Selection) Q2 Q2 (Collision Cell) Q1->Q2 Isolation Q3 Q3 (Product Ion Scan) Q2->Q3 Fragmentation Detector Detector Q3->Detector Detection Fragment Product Ion Detector->Fragment Analyte Precursor Ion [M+H]⁺ Analyte->Q1

Caption: Principle of MRM for targeted quantification.

Part 3: Data Analysis and Quality Control

Calibration and Quantification: For absolute quantification, a calibration curve should be prepared using a certified analytical standard of this compound. The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

Quality Control:

  • Blank Samples: A solvent blank should be injected periodically to monitor for carryover.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared from a separate stock solution and analyzed alongside the unknown samples to assess the accuracy and precision of the method.

  • Matrix Effects: The potential for ion suppression or enhancement from the sample matrix should be evaluated, especially when working with complex biological samples. This can be assessed by post-column infusion experiments or by comparing the response of the analyte in neat solution versus a matrix-matched solution.

Conclusion

The analytical protocols outlined in these application notes provide a robust framework for the reliable quantification of this compound. By carefully controlling pre-analytical variables, optimizing chromatographic and mass spectrometric parameters, and implementing rigorous quality control measures, researchers can obtain high-quality data to advance our understanding of the roles of very-long-chain polyunsaturated acyl-CoAs in physiology and disease.

References

Application Note: Quantitative Analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA in Cellular Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in lipidomics, metabolic disorders, and cellular biology.

Abstract

This document provides a comprehensive guide for the quantification of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We present a robust protocol employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection in cellular extracts. This application note details every critical step, from cell culture and harvesting to data analysis, with an emphasis on the rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Significance of 3-Oxo-VLC-PUFA-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids and signaling molecules. Their metabolism, primarily occurring in peroxisomes, is crucial for maintaining lipid homeostasis.[1][2][3] The initial steps of VLCFA degradation proceed via a β-oxidation pathway, which differs from the mitochondrial pathway. A critical intermediate in this process is the 3-oxoacyl-CoA species, formed by the dehydrogenation of a 3-hydroxyacyl-CoA intermediate.

The specific analyte of interest, this compound, represents a highly unsaturated, very-long-chain 3-oxoacyl-CoA. Its quantification provides a direct window into the flux of the peroxisomal β-oxidation pathway for specific polyunsaturated fatty acids. Dysregulation of this pathway is associated with severe genetic disorders, such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders, making the precise measurement of these intermediates vital for both basic research and clinical diagnostics.[1][4]

This guide provides a detailed workflow for the accurate quantification of this challenging analyte, addressing its inherent instability and low cellular abundance.

Methodological Rationale and Workflow Overview

The quantification of a polyunsaturated 3-oxo-VLCFA-CoA presents several analytical challenges, including potential for oxidation, low endogenous concentrations, and the lack of commercially available standards. Our approach is designed to mitigate these issues through a carefully orchestrated workflow.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture & Harvesting quenching Metabolic Quenching cell_culture->quenching Rapid Harvest extraction Lipid Extraction with Antioxidant quenching->extraction Addition of Internal Standard spe Solid-Phase Extraction (SPE) extraction->spe Cleanup & Concentration lc_separation Reverse-Phase UPLC spe->lc_separation Injection ms_detection Tandem Mass Spectrometry (MRM) lc_separation->ms_detection Ionization & Fragmentation quantification Quantification using Internal Standard ms_detection->quantification Peak Integration normalization Normalization to Cell Number/Protein quantification->normalization Final Concentration

Figure 1. High-level workflow for the quantification of 3-oxo-VLC-PUFA-CoA.

Detailed Protocols and Experimental Procedures

Materials and Reagents
  • Cell Culture: Appropriate cell lines (e.g., primary fibroblasts, HepG2) and culture media.

  • Solvents: LC-MS grade acetonitrile, methanol, isopropanol, and water.

  • Reagents: Ammonium acetate, formic acid, butylated hydroxytoluene (BHT).

  • Internal Standard (IS): A stable isotope-labeled or odd-chain 3-oxo-VLCFA-CoA is ideal. Given the commercial unavailability, custom synthesis of a deuterated analogue (e.g., D4-labeled 3-oxotetratriacontapentaenoyl-CoA) is the most rigorous approach. Alternatively, a commercially available odd-chain saturated acyl-CoA (e.g., C27:0-CoA) can be used, but with careful validation of extraction recovery and ionization efficiency relative to the analyte.

  • SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, 50-100 mg).

Step-by-Step Protocol

Part 1: Cell Culture and Harvesting

  • Culture cells to the desired confluency (typically 80-90%) in 6-well or 10 cm plates.

  • Aspirate the culture medium and immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

  • Metabolic Quenching: Immediately add 1 mL of ice-cold 80% methanol/water to each well/plate to arrest enzymatic activity. This step is critical to prevent the degradation of the target analyte.

  • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

Part 2: Lipid Extraction

  • Internal Standard Spiking: Add a known amount of the chosen internal standard to the cell suspension. This accounts for variability in extraction efficiency and sample processing.

  • Antioxidant Addition: Add BHT to a final concentration of 0.01% to prevent the oxidation of the polyunsaturated acyl chain.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

  • Carefully transfer the supernatant to a new tube.

Part 3: Solid-Phase Extraction (SPE) for Cleanup and Concentration

  • Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the lipid extraction step onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 40% methanol/water to remove polar impurities.

  • Elute the acyl-CoAs with 1 mL of 80% acetonitrile/water containing 0.1% formic acid.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The separation and detection of the target analyte are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Parameter Recommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:Isopropanol
Flow Rate 0.3 mL/min
Gradient 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18-18.1 min: 95-30% B; 18.1-22 min: 30% B
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: Precursor ion ([M+H]+) → Product ion (characteristic fragment) Internal Standard: Precursor ion ([M+H]+) → Product ion (characteristic fragment)
Collision Energy Optimize for the specific analyte and internal standard.

Rationale for MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is commonly observed.[6][7] Another highly specific fragment ion is found at m/z 428.0365, representing the adenosine 3',5'-diphosphate fragment.[6][8] Therefore, the MRM transition for quantification would be the precursor ion of the analyte to the fragment representing the acyl-pantetheine portion.

Fragmentation AcylCoA [Acyl-CoA + H]+ Fragment1 [Acyl-Pantetheine-P + H]+ (Quantifier Ion) AcylCoA->Fragment1 Collision-Induced Dissociation Fragment2 [Adenosine-P-P + H]+ (Qualifier Ion, m/z 428) AcylCoA->Fragment2 NeutralLoss Neutral Loss of 507 Da (3'-Phospho-ADP) AcylCoA->NeutralLoss Characteristic Loss

Figure 2. Characteristic fragmentation of Acyl-CoA in positive ion mode MS/MS.

Data Analysis and Quantification

4.1. Calibration Curve

A calibration curve should be prepared using a synthesized standard of the analyte, if available. If not, a relative quantification can be performed using the internal standard. For absolute quantification without a specific standard, a surrogate calibration curve can be constructed using a structurally similar compound, though this approach requires careful validation.

4.2. Calculation

  • Integrate the peak areas for the analyte and the internal standard in the chromatograms.

  • Calculate the response ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).

  • Determine the concentration of the analyte using the calibration curve.

  • Normalize the final concentration to the number of cells or the total protein content of the initial sample.

System Suitability and Quality Control

  • Blank Injections: Analyze a blank sample (reconstitution solvent) to ensure no carryover between samples.

  • Quality Control (QC) Samples: Prepare pooled samples and inject them periodically throughout the analytical run to monitor the stability and performance of the LC-MS/MS system.

  • Recovery Assessment: Spike a known amount of the analyte (if available) into a sample matrix before and after extraction to determine the extraction recovery.

Conclusion

The protocol described in this application note provides a robust and sensitive method for the quantification of this compound in cellular samples. By implementing careful sample handling, appropriate internal standards, and optimized LC-MS/MS parameters, researchers can obtain reliable and reproducible data. This will enable a deeper understanding of the role of peroxisomal β-oxidation in health and disease, and potentially aid in the development of novel therapeutic strategies for related metabolic disorders.

References

Application Note & Protocol: High-Recovery Extraction of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA for Mass Spectrometry-Based Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Novel Very-Long-Chain Ketoacyl-CoA

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a very-long-chain 3-ketoacyl-CoA, an intriguing and likely low-abundance intermediate in fatty acid metabolism. Its structure suggests a role in the β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a process critical for lipid homeostasis and energy metabolism. The accurate extraction and quantification of such molecules are paramount for investigating metabolic flux, identifying enzymatic pathway defects, and understanding their potential role in metabolic diseases like type 2 diabetes and fatty liver disease.[1]

However, the analysis of this molecule presents significant challenges due to its amphipathic nature, inherent instability, and susceptibility to oxidative degradation.[2] The polyunsaturated acyl chain is prone to peroxidation, while the thioester bond is susceptible to hydrolysis, especially under alkaline conditions.[3] This protocol provides a robust methodology for the extraction of this compound from biological matrices, designed to maximize recovery and maintain molecular integrity for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This protocol employs a multi-step strategy combining liquid-liquid extraction with solid-phase extraction (SPE) to isolate and enrich long-chain acyl-CoAs while efficiently removing interfering substances like complex lipids and phospholipids.

  • Rapid Quenching & Homogenization: Biological samples are flash-frozen and homogenized in an ice-cold acidic buffer to immediately quench enzymatic activity, particularly that of thioesterases which can degrade the target analyte.[3]

  • Solvent Extraction: A monophasic solvent system of acetonitrile and isopropanol is used to efficiently extract acyl-CoAs and precipitate proteins.[1][4][5] This approach is effective for a wide range of acyl-CoA chain lengths.[5]

  • Solid-Phase Extraction (SPE) Purification: The clarified supernatant is then subjected to SPE using a C18 reversed-phase cartridge.[6][7] This step selectively retains the hydrophobic acyl-CoA molecules while allowing more polar contaminants to be washed away. The target analyte is subsequently eluted with a higher concentration of organic solvent.

  • Analysis by LC-MS/MS: The purified extract is analyzed by LC-MS/MS, the gold standard for acyl-CoA quantification due to its high sensitivity and specificity.[8]

Materials and Reagents

Equipment
  • High-speed refrigerated centrifuge

  • Tissue homogenizer (e.g., Dounce or rotor-stator)

  • Solid-Phase Extraction (SPE) vacuum manifold

  • Nitrogen evaporator or vacuum concentrator

  • Vortex mixer

  • Analytical balance

  • Calibrated micropipettes

  • LC-MS/MS system (Triple Quadrupole recommended)

Consumables
  • 1.5 mL and 15 mL polypropylene centrifuge tubes

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • Autosampler vials with inserts

Chemicals and Reagents
  • Potassium phosphate monobasic (KH₂PO₄)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH₄OH)

  • Formic acid, LC-MS grade

  • Butylated hydroxytoluene (BHT)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog (highly recommended).

  • Ultrapure water (18.2 MΩ·cm)

Detailed Step-by-Step Protocol

Preparation of Solutions
  • Homogenization Buffer (100 mM KH₂PO₄, pH 4.9): Dissolve 13.6 g of KH₂PO₄ in ~950 mL of ultrapure water. Adjust pH to 4.9 with phosphoric acid. Bring the final volume to 1 L. Store at 4°C.

  • Antioxidant Stock (10 mg/mL BHT in MeOH): Dissolve 100 mg of BHT in 10 mL of methanol. Store at -20°C, protected from light.

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration/Wash Solvent 1: Ultrapure water with 0.1% formic acid.

  • SPE Wash Solvent 2: 20% Methanol in ultrapure water with 0.1% formic acid.

  • SPE Elution Buffer: 80% Methanol / 20% Water containing 5% ammonium hydroxide.

  • Reconstitution Solvent: 50% Methanol in water.

Sample Preparation and Homogenization
  • Critical Step: All steps must be performed on ice to minimize enzymatic degradation and hydrolysis.[3]

  • Weigh approximately 50-100 mg of frozen tissue or cell pellet in a pre-chilled tube.

  • Add 1 mL of ice-cold Homogenization Buffer.

  • Add 1 µL of Antioxidant Stock (final BHT concentration ~10 µg/mL) to prevent oxidation of the polyunsaturated chain.

  • If using, spike the sample with the internal standard (e.g., Heptadecanoyl-CoA) at a known concentration.

  • Homogenize the tissue thoroughly until no visible particles remain.

  • Add 1 mL of isopropanol to the homogenate and briefly homogenize again.[1]

Liquid-Liquid Extraction & Protein Precipitation
  • Add 2 mL of acetonitrile to the homogenate.[1][4]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[4]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new 15 mL tube. Avoid disturbing the pellet.

Solid-Phase Extraction (SPE) Purification
  • Conditioning: Pass 2 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 2 mL of SPE Equilibration/Wash Solvent 1 through the cartridge. Do not let the cartridge run dry.

  • Loading: Load the entire supernatant from step 4.3 onto the conditioned SPE cartridge. Allow the sample to pass through by gravity or gentle vacuum.

  • Washing 1: Wash the cartridge with 2 mL of SPE Equilibration/Wash Solvent 1 to remove salts and highly polar impurities.

  • Washing 2: Wash the cartridge with 2 mL of SPE Wash Solvent 2 to remove moderately polar impurities.

  • Elution: Elute the acyl-CoAs with 1.5 mL of SPE Elution Buffer into a clean collection tube. The ammonium hydroxide helps to neutralize the analyte for efficient elution.

Sample Concentration and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Do not overheat the sample.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent.

  • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Workflow Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_spe Solid-Phase Extraction (C18) cluster_final Final Steps Sample 1. Frozen Tissue/Cells Homogenize 2. Homogenize in Acidic Buffer + BHT + IS Sample->Homogenize Solvent 3. Add IPA & ACN Vortex Homogenize->Solvent Centrifuge 4. Centrifuge (12,000g, 4°C) Solvent->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Load 7. Load Sample Centrifuge->Load Condition 6. Condition (MeOH) Equilibrate (H2O) Condition->Load Wash 8. Wash (H2O, 20% MeOH) Load->Wash Elute 9. Elute (80% MeOH, NH4OH) Wash->Elute Eluate 10. Collect Eluate Elute->Eluate Dry 11. Evaporate to Dryness Eluate->Dry Reconstitute 12. Reconstitute Dry->Reconstitute Analysis 13. LC-MS/MS Analysis Reconstitute->Analysis

References

Application Note: High-Resolution Chromatographic Separation of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Key Metabolic Intermediate

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) featuring a 34-carbon chain, five cis double bonds, and a beta-keto functional group. Such molecules are pivotal intermediates in specialized metabolic pathways, including fatty acid biosynthesis and degradation. Their analysis is critical for understanding disease states characterized by dysregulated lipid metabolism. However, the unique structure of this analyte presents a formidable analytical challenge, stemming from three core properties:

  • Extreme Hydrophobicity: The 34-carbon acyl chain imparts a profoundly nonpolar character, leading to strong retention and potential for irreversible binding to conventional reversed-phase stationary phases.[1][2]

  • Amphipathic Nature: The molecule combines the highly nonpolar acyl chain with the polar, negatively charged Coenzyme A (CoA) moiety. This duality can lead to poor peak shapes (tailing) in reversed-phase chromatography without appropriate mobile phase modifiers.

  • Inherent Instability: The multiple cis double bonds make the molecule highly susceptible to oxidation, while the thioester linkage is prone to hydrolysis, necessitating meticulous sample handling to preserve its integrity.[3][4][5]

This application note provides a comprehensive, field-proven guide for researchers to achieve high-resolution separation and accurate quantification of this and similar challenging acyl-CoA species. We will detail the causal logic behind our methodological choices, from sample preparation to advanced detection, ensuring a self-validating and reproducible workflow.

Foundational Principles: Mastering the Separation

The cornerstone of this method is ion-pair reversed-phase chromatography . This technique is uniquely suited to address the amphipathic nature of the analyte.

  • Reversed-Phase Logic: A nonpolar stationary phase (e.g., C18) is used to retain the molecule primarily via hydrophobic interactions with its C34 acyl chain.[6] Elution is achieved by increasing the concentration of an organic solvent in the mobile phase, which disrupts these interactions.[6]

  • The Role of the Ion-Pairing Reagent: The phosphate groups of the CoA moiety are negatively charged at typical mobile phase pH. Without intervention, this charge would interact with residual silanols on the silica-based column, causing significant peak tailing. An ion-pairing reagent, such as ammonium acetate, is introduced into the mobile phase.[7][8] The ammonium cation (NH₄⁺) forms a neutral ion pair with the negatively charged analyte, masking its charge and allowing it to behave more like a neutral, nonpolar molecule. This results in sharper, more symmetrical peaks and more reliable retention.[9]

Comprehensive Workflow: From Biological Matrix to Pure Analyte

The following diagram outlines the complete experimental workflow, emphasizing critical control points for ensuring analytical integrity.

G cluster_prep PART 1: Sample Preparation & Extraction cluster_analysis PART 2: Chromatographic Analysis Sample Biological Sample (Tissue Homogenate / Cell Lysate) Quench Metabolic Quenching (Cold Methanol / Acetonitrile) Sample->Quench Immediate Extract Lipid Extraction (MTBE Method) + Antioxidant (BHT) Quench->Extract Dry Evaporation (Under Nitrogen Stream) Extract->Dry Reconstitute Reconstitution (In Initial Mobile Phase) Dry->Reconstitute Inject HPLC / UHPLC Injection Reconstitute->Inject Filter (0.22 µm) Column Separation on C18 Column (Ion-Pairing Conditions) Inject->Column Detect Detection (UV @ 260 nm or MS/MS) Column->Detect Data Data Acquisition & Analysis Detect->Data

Caption: End-to-end workflow for acyl-CoA analysis.

Detailed Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is optimized to ensure quantitative extraction of the lipophilic analyte while minimizing oxidative and hydrolytic degradation. The use of methyl-tert-butyl ether (MTBE) provides an efficient extraction comparable to traditional methods but is safer and results in the lipid-containing organic phase being the upper layer, simplifying collection.[10][11]

Materials:

  • Methanol (HPLC Grade), pre-chilled to -20°C

  • Methyl-tert-butyl ether (MTBE, HPLC Grade)

  • Water (LC-MS Grade)

  • Butylated hydroxytoluene (BHT)

  • Centrifuge capable of 4°C operation

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize the cell pellet or tissue sample in a minimal volume of ice-cold phosphate-buffered saline (PBS). Keep the sample on ice at all times.

  • Metabolic Quenching & Extraction:

    • To 100 µL of aqueous homogenate, add 300 µL of pre-chilled (-20°C) Methanol containing 50 µg/mL BHT. Vortex vigorously for 1 minute to quench enzymatic activity and precipitate proteins.

    • Add 1 mL of MTBE. Vortex for 10 minutes at 4°C.

    • Add 250 µL of LC-MS grade water to induce phase separation. Vortex for an additional 1 minute.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. Three layers will form: an upper organic (MTBE) layer containing lipids, a lower aqueous layer with polar metabolites, and a protein pellet at the interface.

  • Collection: Carefully collect the upper organic layer and transfer it to a new tube. Be meticulous to avoid aspirating the protein pellet.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Immediately reconstitute the lipid extract in a precise volume (e.g., 100 µL) of the initial HPLC mobile phase (see Protocol 2). Vortex and centrifuge to pellet any insoluble debris before transferring the supernatant to an HPLC vial.

Protocol 2: RP-HPLC Separation with UV Detection

This method provides robust separation and quantification suitable for most laboratories. The UV detection wavelength of 260 nm is optimal for the adenine moiety of Coenzyme A, providing a reliable chromophore for detection.[12][13][14]

Instrumentation & Consumables:

  • HPLC or UHPLC system with a binary pump, autosampler, and UV/Vis detector.

  • Reversed-Phase Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (for UHPLC) or C18, 4.6 mm x 150 mm, 3.5 µm particle size (for HPLC). A C30 column may offer enhanced retention for very-long-chain species.[2]

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Temperature 40°CImproves peak shape and reduces mobile phase viscosity.
Flow Rate 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID)Standard flow rates for the respective column dimensions.
Injection Volume 5-10 µLBalances analyte load with peak sharpness.
UV Detection 260 nmCorresponds to the absorbance maximum of the CoA moiety.[12]
Gradient Program 0-2 min: 30% BEquilibrate the column.
2-20 min: 30% to 100% B (Linear)Elute the highly hydrophobic analyte.
20-25 min: 100% BEnsure complete elution of all lipophilic species.
25.1-30 min: 30% BRe-equilibrate for the next injection.
Protocol 3: Advanced Analysis by UHPLC-MS/MS

For ultimate sensitivity and specificity, coupling the UHPLC separation to a tandem mass spectrometer is the gold standard.[15][16][17] This allows for quantification via Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reducing matrix interference.

Instrumentation & Modifications:

  • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase Modification: Replace ammonium acetate with 0.1% formic acid or 10 mM ammonium formate for better compatibility with positive ion ESI.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Acyl-CoAs ionize efficiently in positive mode.[15][16]

Mass Spectrometry Parameters (Example for a Triple Quadrupole):

  • Precursor Ion (Q1): The [M+H]⁺ of the target analyte.

  • Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common neutral loss of 507 Da (phosphoadenosine diphosphate) is often monitored, or a specific fragment of the CoA headgroup is selected.[16]

  • Collision Energy: Optimize empirically by infusing a standard of a similar acyl-CoA to maximize the signal of the chosen product ion.

Data Interpretation & Troubleshooting

Successful analysis requires careful interpretation of the resulting chromatogram. The target analyte, due to its C34 chain, will be one of the latest eluting peaks.

IssuePotential Cause(s)Recommended Solution(s)
Broad or Tailing Peaks Insufficient ion-pairing; secondary interactions with column.Increase concentration of ammonium acetate (e.g., to 15-20 mM). Ensure column is in good condition. Use a CSH column.[18][19]
No Peak / Very Low Signal Analyte degradation; irreversible column binding; poor extraction.Re-prepare sample, ensuring cold temperatures and antioxidant use.[3] Use a stronger elution solvent (e.g., higher isopropanol %). Validate extraction recovery.
Retention Time Drift Poor column equilibration; mobile phase instability; column aging.Increase equilibration time between runs. Prepare fresh mobile phases daily. Replace the column.
Split Peaks Sample solvent incompatible with mobile phase; column fouling.Ensure reconstitution solvent matches initial mobile phase. Flush the column with a strong solvent wash.

The following diagram provides a logical troubleshooting workflow.

G Start Problem Detected in Chromatogram Problem_PeakShape Poor Peak Shape? (Tailing, Broad) Start->Problem_PeakShape Problem_Signal Low/No Signal? Problem_PeakShape->Problem_Signal No Sol_PeakShape1 Check Ion-Pairing - Increase concentration - Ensure correct pH Problem_PeakShape->Sol_PeakShape1 Yes Problem_RT Retention Time Shift? Problem_Signal->Problem_RT No Sol_Signal1 Verify Sample Integrity - Prepare fresh sample - Use antioxidants / cold chain Problem_Signal->Sol_Signal1 Yes End Consult Instrument Specialist Problem_RT->End No Sol_RT1 Improve Equilibration - Increase post-run time at initial conditions Problem_RT->Sol_RT1 Yes Sol_PeakShape2 Check Column Health - Perform wash cycle - Consider CSH column Sol_PeakShape1->Sol_PeakShape2 Sol_Signal2 Optimize Elution - Increase % Organic (Isopropanol) - Check for irreversible binding Sol_Signal1->Sol_Signal2 Sol_Signal3 Validate Extraction - Spike sample with standard - Check recovery Sol_Signal2->Sol_Signal3 Sol_RT2 Check System Stability - Prepare fresh mobile phase - Check for leaks Sol_RT1->Sol_RT2

Caption: Troubleshooting flowchart for common HPLC issues.

References

Application Notes and Protocols for In Vitro Assays Using (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Metabolism of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Such molecules are critical intermediates in the metabolism of fatty acids with 22 or more carbon atoms.[1] These complex lipids are not merely structural components of cellular membranes but are also involved in vital physiological processes. Their degradation primarily occurs within peroxisomes, a distinct metabolic pathway from the mitochondrial beta-oxidation of shorter-chain fatty acids.[2] The final step of this peroxisomal beta-oxidation is catalyzed by 3-oxoacyl-CoA thiolases (EC 2.3.1.16), which cleave the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[2][3]

Understanding the kinetics and regulation of enzymes that process VLC-PUFA-CoAs is paramount for research in metabolic disorders, neurodegenerative diseases, and other conditions where very-long-chain fatty acid metabolism is implicated. This guide provides detailed protocols for in vitro assays utilizing this compound to characterize the activity of relevant enzymes, particularly peroxisomal 3-oxoacyl-CoA thiolases.

Core Principles and Experimental Design

The unique physicochemical properties of this compound—a long C34 acyl chain with five double bonds—present specific challenges in an in vitro setting. Its high hydrophobicity can lead to poor solubility and micelle formation in aqueous buffers, while the polyunsaturated nature makes it susceptible to oxidation.[4] Addressing these challenges is critical for obtaining accurate and reproducible data.

Key Considerations for Assay Design:

  • Substrate Solubility: The use of a non-ionic detergent, such as Triton X-100, at a concentration below its critical micelle concentration is often necessary to maintain the substrate's solubility and availability to the enzyme.[1][5]

  • Prevention of Oxidation: To prevent oxidative degradation of the polyunsaturated acyl chain, it is crucial to work with degassed buffers, store the substrate under an inert atmosphere (e.g., argon or nitrogen), and consider the addition of an antioxidant like butylated hydroxytoluene (BHT) to the assay mixture.[4]

  • Enzyme Selection: The choice of enzyme is critical. Peroxisomal 3-oxoacyl-CoA thiolases are the most relevant enzymes for the degradation of this substrate. Different isoforms exist (e.g., Thiolase A, Thiolase B, and SCP-2/thiolase) with varying substrate specificities.[6][7] Researchers should select an appropriate purified enzyme or cellular fraction enriched in peroxisomal proteins.

Visualizing the Metabolic Context and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the relevant metabolic pathway and the general workflow for the in vitro enzyme assays described herein.

cluster_0 Peroxisomal Beta-Oxidation VLCFA_CoA Very-Long-Chain Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Oxoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Oxoacyl-CoA Thiolase

Caption: Peroxisomal Beta-Oxidation Pathway.

cluster_1 Experimental Workflow Prep Prepare Reagents (Buffer, Substrate, Enzyme) Incubate Pre-incubate Assay Mixture (without initiating reagent) Prep->Incubate Control Run Controls (No enzyme, no substrate) Prep->Control Initiate Initiate Reaction (add final reagent, e.g., enzyme or CoA) Incubate->Initiate Monitor Monitor Reaction Progress (Spectrophotometry or other method) Initiate->Monitor Analyze Data Analysis (Calculate initial velocity, enzyme kinetics) Monitor->Analyze Control->Monitor

Caption: General Experimental Workflow.

Protocols

Protocol 1: Direct Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity

This protocol measures the thiolytic cleavage of this compound by monitoring the decrease in absorbance at approximately 303-310 nm, which corresponds to the enolate form of the 3-oxoacyl-CoA substrate.[6]

Materials and Reagents:

ReagentSupplierRecommended Concentration
This compoundCrysalin10-100 µM
Purified Peroxisomal 3-Oxoacyl-CoA ThiolaseUser-provided1-10 µg/mL
Coenzyme A (CoA)Sigma-Aldrich50-100 µM
Potassium Phosphate Buffer (pH 8.0)User-prepared100 mM
Triton X-100Sigma-Aldrich0.01% (v/v)
Butylated Hydroxytoluene (BHT)Sigma-Aldrich20 µM
UV/Vis Spectrophotometer (temperature-controlled)N/AN/A

Procedure:

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 8.0) and degas thoroughly by bubbling with nitrogen or argon gas for at least 30 minutes. Add Triton X-100 to a final concentration of 0.01% and BHT to a final concentration of 20 µM.

  • Substrate Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol) and store at -80°C under argon. On the day of the experiment, evaporate the solvent under a stream of nitrogen and resuspend in the assay buffer to the desired stock concentration. Keep on ice.

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (with Triton X-100 and BHT)

    • This compound (to the desired final concentration, e.g., 50 µM)

    • Coenzyme A (to a final concentration of 50 µM)

  • Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to obtain a stable baseline reading.

  • Reaction Initiation: Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase to the cuvette. Mix gently by inverting.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 303-310 nm for 5-10 minutes. The optimal wavelength should be determined empirically by scanning the substrate spectrum.

  • Controls:

    • No Enzyme Control: A reaction mixture without the enzyme to measure the rate of non-enzymatic substrate degradation.

    • No Substrate Control: A reaction mixture with the enzyme but without the 3-oxoacyl-CoA substrate to establish a baseline.

  • Calculation of Enzyme Activity: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The molar extinction coefficient for the specific substrate at the chosen wavelength will need to be determined experimentally.

Protocol 2: Coupled Spectrophotometric Assay for 3-Oxoacyl-CoA Thiolase Activity

This protocol is an alternative method that measures the release of Coenzyme A (CoA) from the thiolytic cleavage reaction. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[8]

Materials and Reagents:

ReagentSupplierRecommended Concentration
This compoundCrysalin10-100 µM
Purified Peroxisomal 3-Oxoacyl-CoA ThiolaseUser-provided1-10 µg/mL
Coenzyme A (CoA)Sigma-Aldrich50-100 µM
Tris-HCl Buffer (pH 7.4)User-prepared50 mM
Potassium Chloride (KCl)Sigma-Aldrich40 mM
DTNBSigma-Aldrich0.1 mM
Triton X-100Sigma-Aldrich0.01% (v/v)
Butylated Hydroxytoluene (BHT)Sigma-Aldrich20 µM
UV/Vis Spectrophotometer (temperature-controlled)N/AN/A

Procedure:

  • Buffer and Substrate Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 40 mM KCl, 0.01% Triton X-100, 20 µM BHT) and the substrate solution as described in Protocol 1.

  • Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture containing:

    • Assay Buffer

    • This compound (to the desired final concentration)

    • Coenzyme A (to the desired final concentration)

    • DTNB (to a final concentration of 0.1 mM)

  • Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the purified 3-oxoacyl-CoA thiolase.

  • Data Acquisition: Immediately monitor the increase in absorbance at 412 nm for 10-20 minutes.

  • Controls:

    • No Enzyme Control: To measure the rate of non-enzymatic reaction between CoA and DTNB.

    • No Substrate Control: To establish the baseline absorbance of the enzyme and DTNB.

  • Calculation of Enzyme Activity: Calculate the rate of TNB formation using its molar extinction coefficient of 14,150 M⁻¹cm⁻¹ at 412 nm.

Data Interpretation and Expected Results

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. For peroxisomal thiolases, Kₘ values for long-chain 3-oxoacyl-CoAs are typically in the low micromolar range.[9][10] However, due to the unique structure of this compound, these parameters should be determined experimentally.

Hypothetical Kinetic Data:

EnzymeSubstrateApparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min/mg)
Peroxisomal 3-Oxoacyl-CoA Thiolase AThis compound5 - 200.5 - 5.0
Peroxisomal 3-Oxoacyl-CoA Thiolase BThis compound5 - 250.4 - 4.5

Note: These values are illustrative and should be determined experimentally.

Troubleshooting

IssuePossible CauseSuggested Solution
High background absorbance/drift Substrate instability (oxidation or non-enzymatic hydrolysis).Prepare fresh substrate solution. Ensure buffers are degassed and contain antioxidants. Run a no-enzyme control to quantify the background rate and subtract it from the experimental data.
Low or no enzyme activity Inactive enzyme. Substrate insolubility. Inhibitors in the reaction mixture.Verify enzyme activity with a known, shorter-chain substrate. Increase the Triton X-100 concentration slightly (e.g., to 0.02%), but be mindful that high detergent concentrations can inhibit some enzymes.[2][11] Ensure all reagents are of high purity.
Non-linear reaction progress curves Substrate depletion. Product inhibition. Enzyme instability.Use a lower enzyme concentration or monitor the reaction for a shorter period to ensure initial velocity is measured. Dilute the reaction mixture if product inhibition is suspected. Check enzyme stability at the assay temperature over the time course of the experiment.

Conclusion

The in vitro study of enzymes metabolizing this compound provides valuable insights into the intricate pathways of very-long-chain fatty acid metabolism. The protocols outlined in this guide, with careful attention to the challenges posed by the substrate's unique properties, offer a robust framework for researchers to investigate enzyme kinetics, screen for potential inhibitors, and further elucidate the roles of these metabolic pathways in health and disease.

References

Introduction: The Metabolic Nexus of Very-Long-Chain Polyunsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the biochemical properties and potential research applications of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA reveals its significance as a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This guide provides a comprehensive overview of its utility in elucidating enzymatic pathways, investigating metabolic disorders, and in the discovery of novel therapeutic agents.

This compound is a C34:5 acyl-CoA thioester. Its structure, characterized by a 3-oxo group and a 34-carbon chain with five cis double bonds, firmly places it as an intermediate in the peroxisomal β-oxidation pathway of tetratriacontapentaenoic acid (C34:5). The metabolism of VLC-PUFAs is a critical cellular process, and its dysregulation is implicated in several severe metabolic disorders. Understanding the kinetics and regulation of the enzymes that process intermediates like this 3-oxoacyl-CoA is therefore of paramount importance.

Peroxisomes are the exclusive site for the β-oxidation of fatty acids with chain lengths greater than 22 carbons. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain. The presence of the 3-oxo group indicates that the parent fatty acid has already undergone the first two steps of a β-oxidation cycle: acyl-CoA oxidase-catalyzed dehydrogenation and enoyl-CoA hydratase-catalyzed hydration. The subsequent and critical step is the thiolytic cleavage of the C2-C3 bond, which is catalyzed by a peroxisomal thiolase.

Application Note I: Elucidating Enzyme Kinetics and Substrate Specificity

The unique structure of this compound makes it an invaluable tool for characterizing the enzymes of peroxisomal β-oxidation, particularly the 3-ketoacyl-CoA thiolases.

  • Investigating Thiolase Activity: This molecule can serve as a specific substrate for in vitro assays to measure the kinetic parameters (K_m, V_max, k_cat) of peroxisomal thiolases, such as sterol carrier protein x (SCPx) or the peroxisomal 3-ketoacyl-CoA thiolase ACAA1. By comparing the activity with other 3-oxoacyl-CoA substrates of varying chain lengths and saturation, researchers can delineate the substrate specificity of these enzymes.

  • Probing Enzyme Inhibition and Activation: It can be utilized in screening assays to identify compounds that inhibit or activate thiolase activity. Such compounds could be lead candidates for therapies aimed at modulating VLC-PUFA metabolism in diseases like X-linked adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs is a key pathological feature.

Application Note II: Pathway Analysis and Metabolic Flux Studies

Isotopically labeled (e.g., with ¹³C or ²H) this compound can be used as a tracer in metabolic flux analysis studies.

  • Tracing Metabolic Fate: By introducing the labeled compound to cultured cells (e.g., fibroblasts or hepatocytes) or isolated peroxisomes, researchers can trace the downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the direct measurement of the flux through the peroxisomal β-oxidation pathway and can reveal potential bottlenecks or alternative metabolic routes.

  • Investigating Peroxisomal Disorders: In cell lines derived from patients with peroxisomal biogenesis disorders (PBDs) or single-enzyme deficiencies, such as D-bifunctional protein (DBP) deficiency, the metabolism of this tracer would be impaired. Analyzing the accumulation of the substrate and the lack of downstream products can provide insights into the specific enzymatic defect and the pathophysiology of the disease.

Protocol 1: In Vitro Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase Activity

This protocol describes a spectrophotometric assay to measure the thiolytic cleavage of this compound by a purified peroxisomal thiolase or in a lysate from an enriched peroxisomal fraction. The assay is based on the increase in absorbance at 412 nm following the reaction of the newly formed free Coenzyme A with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials and Reagents:
  • Purified peroxisomal 3-ketoacyl-CoA thiolase (e.g., recombinant ACAA1) or peroxisome-enriched cellular fraction.

  • This compound (substrate).

  • Coenzyme A (CoA).

  • DTNB (Ellman's reagent).

  • Potassium phosphate buffer (pH 8.0).

  • Spectrophotometer capable of reading at 412 nm.

Procedure:
  • Prepare the reaction mixture: In a microcuvette, prepare a reaction mixture containing potassium phosphate buffer, DTNB, and CoA.

  • Pre-incubate: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add the enzyme source (purified thiolase or peroxisomal lysate) to the reaction mixture and mix gently.

  • Establish baseline: Monitor the absorbance at 412 nm for a few minutes to establish a baseline rate of any non-enzymatic reaction.

  • Start the enzymatic reaction: Add the substrate, this compound, to the cuvette and immediately start monitoring the change in absorbance at 412 nm over time.

  • Calculate enzyme activity: The rate of the reaction is proportional to the rate of increase in absorbance. The specific activity can be calculated using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

Data Presentation: Hypothetical Kinetic Parameters
SubstrateK_m (µM)V_max (nmol/min/mg)
This compound15250
3-oxostearoyl-CoA (C18:0)50180
3-oxodocosapentaenoyl-CoA (C22:5)25220

This table illustrates how kinetic data can be presented to compare the enzyme's affinity and turnover rate for different substrates.

Workflow Diagram: In Vitro Thiolase Assay

Thiolase_Assay_Workflow sub Substrate: (19Z,22Z,25Z,28Z,31Z) -3-oxotetratriacontapentaenoyl-CoA mix Combine & Pre-incubate (37°C, 5 min) sub->mix enzyme Enzyme Source: Purified Thiolase or Peroxisomal Lysate enzyme->mix reagents Reagents: Buffer, CoA, DTNB reagents->mix reaction Thiolytic Cleavage: Substrate + CoA -> Acyl-CoA + Acetyl-CoA (Free CoA consumed) mix->reaction Initiate Reaction detection Spectrophotometric Detection at 412 nm reaction->detection Free CoA reacts with DTNB analysis Data Analysis: Determine Vmax, Km detection->analysis Calculate Rate

Caption: Workflow for the in vitro spectrophotometric assay of 3-ketoacyl-CoA thiolase activity.

Protocol 2: Cellular Metabolism Analysis by LC-MS

This protocol outlines a method to study the metabolism of this compound in cultured human fibroblasts, for example, comparing wild-type cells with those from a patient with a peroxisomal disorder.

Materials and Reagents:
  • Cultured human fibroblasts (wild-type and patient-derived).

  • Cell culture medium and supplements.

  • ¹³C-labeled (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoic acid (precursor to the CoA ester).

  • Solvents for lipid extraction (e.g., methanol, chloroform).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:
  • Cell Culture: Plate an equal number of wild-type and patient-derived fibroblasts and grow to confluence.

  • Substrate Loading: Incubate the cells with a medium containing the ¹³C-labeled precursor fatty acid for a defined period (e.g., 24 hours). The fatty acid will be taken up by the cells and converted to its CoA ester.

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells with PBS, then lyse them. Extract the total lipids and acyl-CoAs from the cell lysate using an appropriate solvent system (e.g., Folch extraction).

  • Sample Preparation: Dry the lipid extract under nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable chromatography method (e.g., reverse-phase chromatography) to separate the different acyl-CoA species. The mass spectrometer will be set to detect the ¹³C-labeled substrate and its downstream metabolites based on their specific mass-to-charge ratios.

  • Data Analysis: Quantify the relative abundance of the ¹³C-labeled this compound and its shorter-chain β-oxidation products in both wild-type and patient cells. A buildup of the substrate and a lack of downstream products in the patient cells would indicate a defect in the β-oxidation pathway.

Workflow Diagram: Cellular Metabolism Assay

Cellular_Metabolism_Workflow cluster_cell_culture Cell Culture cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis wt_cells Wild-Type Fibroblasts incubation Incubate with ¹³C-labeled Precursor (24 hours) wt_cells->incubation patient_cells Patient-Derived Fibroblasts patient_cells->incubation lysis Cell Lysis incubation->lysis extraction Lipid/Acyl-CoA Extraction lysis->extraction prep Sample Prep for LC-MS extraction->prep lcms LC-MS Analysis prep->lcms data_analysis Quantify Labeled Metabolites lcms->data_analysis comparison Compare WT vs. Patient Profiles data_analysis->comparison

Caption: Workflow for tracing the cellular metabolism of a VLC-PUFA using stable isotopes and LC-MS.

Hypothetical Signaling Pathway Involvement

The levels of specific acyl-CoAs, including VLC-PUFA derivatives, can influence cellular signaling pathways. For instance, they can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism. An accumulation of this compound due to a metabolic block could potentially alter PPAR signaling.

Diagram: Hypothetical Peroxisomal β-Oxidation Pathway

Peroxisomal_Beta_Oxidation C34_5_CoA C34:5-CoA (Parent Acyl-CoA) Enoyl_CoA trans-2-Enoyl-CoA C34_5_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (part of DBP) Oxoacyl_CoA (19Z,22Z,25Z,28Z,31Z) -3-oxotetratriacontapentaenoyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (part of DBP) C32_5_CoA C32:5-CoA Oxoacyl_CoA->C32_5_CoA 3-Ketoacyl-CoA Thiolase (SCPx/ACAA1) Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase (SCPx/ACAA1)

Caption: The position of the title compound within the peroxisomal β-oxidation spiral.

Conclusion

While this compound may not be a widely commercially available compound, its synthesis and use in the research applications described above hold significant potential for advancing our understanding of VLC-PUFA metabolism. It serves as a highly specific tool for dissecting enzymatic mechanisms, probing metabolic pathways, and screening for therapeutic modulators. The protocols and conceptual frameworks provided here offer a robust starting point for researchers in the fields of lipid metabolism, inborn errors of metabolism, and drug discovery.

Application Notes and Protocols for (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, stability, and analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA. This very long-chain, highly polyunsaturated 3-oxoacyl-CoA is a specialized lipid metabolite. Due to its five double bonds and thioester linkage, this molecule is exceptionally susceptible to degradation. These protocols are designed to ensure its integrity for use in enzymatic assays, as an analytical standard, and in studies of lipid metabolism. The methodologies outlined are grounded in established principles for handling air- and moisture-sensitive polyunsaturated lipids, emphasizing the causality behind each experimental choice to ensure reproducible and reliable results.

Introduction: Understanding the Molecule's Inherent Instability

This compound is an unsaturated fatty acyl-CoA.[1] Its structure, featuring a very long C34 fatty acyl chain with five cis double bonds and a reactive thioester bond, presents significant handling challenges. The high degree of unsaturation makes it a prime target for oxidation, while the thioester bond is susceptible to hydrolysis.[2]

The primary degradation pathways are:

  • Oxidative Degradation: The numerous bis-allylic hydrogens are prone to abstraction, initiating a free-radical chain reaction that leads to the formation of hydroperoxides, aldehydes, and other truncated byproducts.[3][4] The rate of oxidation increases dramatically with the number of double bonds.[4][5]

  • Hydrolysis: The thioester linkage can be cleaved by water, either chemically (especially at non-neutral pH) or enzymatically by acyl-CoA thioesterases, yielding the free fatty acid and coenzyme A.[2][6][7][8]

This guide provides actionable protocols to mitigate these degradation pathways, ensuring the molecule's stability and integrity for experimental use.

Core Principles for Handling and Storage

The foundational principle for working with this molecule is the rigorous exclusion of atmospheric oxygen, water, and pro-oxidant contaminants.

Long-Term Storage

For maximal stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -80°CMinimizes thermal motion and the rate of chemical reactions, including oxidation and hydrolysis. Fatty acid composition is stable for years at this temperature.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary initiator of lipid peroxidation.[5]
Form Anhydrous Organic SolventPrevents hydrolysis of the thioester bond and reduces hygroscopicity. Unsaturated lipids are not stable as powders.[10]
Solvent Deoxygenated Ethanol or MethanolAcyl-CoAs are soluble in these solvents. Deoxygenation removes dissolved oxygen.[6]
Container Amber Glass Vial with PTFE-lined CapPrevents photo-oxidation and leaching of plasticizers. PTFE (Teflon) provides an inert seal.[10]
Preparation of Stock Solutions

Due to its amphiphilic nature, dissolving this long-chain acyl-CoA requires care.

Protocol for Stock Solution Preparation:

  • Prepare the Environment: Set up a workspace under a gentle stream of inert gas (e.g., in a glove box or using a Schlenk line).[11][12]

  • Equilibrate: Allow the sealed vial of the compound to warm to room temperature before opening to prevent condensation of atmospheric water.

  • Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., ethanol or methanol). Deoxygenate the solvent by sparging with argon or nitrogen for at least 30 minutes.

  • Dissolution: Under the inert atmosphere, add the deoxygenated solvent to the vial to the desired concentration. Mix gently by inversion or brief vortexing.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use amber glass vials with PTFE-lined caps. This minimizes freeze-thaw cycles and repeated exposure of the bulk stock to potential contaminants.

  • Storage: Flush the headspace of each aliquot with inert gas before sealing and store at -80°C.

Experimental Workflow: Maintaining Stability During Use

The following workflow is designed to preserve the integrity of this compound during experimental procedures.

G cluster_prep Preparation cluster_exp Experiment A Retrieve Aliquot from -80°C B Thaw on Ice A->B Keep Sealed G Analyze Stock Periodically by LC-MS A->G C Prepare Fresh Working Dilutions B->C Use Deoxygenated Buffers D Add to Assay (on ice if possible) C->D E Run Experiment F Analyze Promptly E->F

Caption: Experimental workflow for handling the polyunsaturated acyl-CoA.

Protocol for Experimental Use:

  • Thawing: Retrieve a single-use aliquot from -80°C storage and thaw on ice.[13]

  • Dilution: Prepare working solutions immediately before use. Dilute the stock solution in deoxygenated, high-purity buffers. If possible, include a chelating agent like EDTA in the buffer to sequester metal ions that can catalyze oxidation.[13][14]

  • Handling: Use glass or stainless steel syringes and pipette tips. Avoid plastics where possible, as they can leach contaminants.[10] For accurate pipetting of these amphiphilic molecules, low-retention tips are recommended.[13]

  • Assay Conditions: Keep all solutions and reaction plates on ice whenever feasible to minimize degradation during the experiment.[13]

  • Controls: Always include appropriate controls to assess the stability of the compound under your specific experimental conditions. This may include a "time-zero" sample and a sample incubated for the duration of the assay without the enzyme or cells of interest.

Analytical Protocols for Quality Control and Characterization

Regularly assessing the purity and integrity of this compound is critical. The primary method for this is Liquid Chromatography-Mass Spectrometry (LC-MS).

LC-MS/MS for Purity Assessment and Degradation Monitoring

LC-MS/MS offers high sensitivity and selectivity for analyzing acyl-CoAs and their degradation products.[15][16]

Sample Preparation:

  • Dilute a small amount of the stock solution in a suitable solvent, such as 80% methanol.[6]

  • Keep the sample in the autosampler at a low temperature (e.g., 4°C) to prevent degradation during the analytical run.[13]

Liquid Chromatography:

  • Column: C18 reversed-phase column.

  • Mobile Phase A: Aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9).[17]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution from a lower to a higher percentage of acetonitrile is typically used to resolve acyl-CoAs.[17] The retention time will increase with the length of the acyl chain and decrease with the number of double bonds.[6]

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), typically in positive mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of the parent compound and known degradation products. A neutral loss scan can be used to identify other acyl-CoA species.[18]

Expected Degradation Products to Monitor:

Degradation ProductDescriptionDetection Method
Hydrolyzed Free Fatty Acid Cleavage of the thioester bond.Monitor for the m/z of the corresponding carboxylate in negative ion mode.
Oxidized Species Addition of one or more oxygen atoms.Monitor for m/z corresponding to [M+16]+, [M+32]+, etc.
Truncated Aldehydes Products of oxidative cleavage at double bonds.May require derivatization for sensitive detection.
Free Coenzyme A Released upon hydrolysis.Monitor for the m/z of Coenzyme A.

Conceptual Diagram of Degradation Analysis

G cluster_0 Sample Handling cluster_1 Analytical Platform cluster_2 Data Interpretation A Stock Solution (-80°C) C LC-MS/MS Analysis A->C QC Check B Experimental Sample B->C Post-Experiment D Parent Molecule Hydrolysis Products Oxidation Products C->D E Assess Integrity D:parent->E Purity (%) F Assess Handling D:hydrolysis->F Degradation (%) G Assess Stability D:oxidation->G Degradation (%)

Caption: Logic diagram for QC analysis of the target molecule.

Troubleshooting

IssuePossible CauseTroubleshooting Step
Inconsistent enzyme assay results Degradation of the acyl-CoA: The molecule is degrading during storage or the assay itself.Verify stock integrity via LC-MS. Prepare fresh working solutions for each experiment. Keep reagents on ice. Consider adding an antioxidant like BHT to the assay buffer.[13]
Inaccurate Pipetting: The amphiphilic nature of the molecule can lead to pipetting errors.Use low-retention pipette tips. Verify pipette calibration.[13]
Poor peak shape or low signal in LC-MS Sample Degradation: The molecule is degrading in the autosampler.Ensure the autosampler is cooled (e.g., 4°C). Analyze samples immediately after preparation.[13]
Poor Chromatography: Suboptimal mobile phase or gradient.Optimize the LC method, including mobile phase composition and gradient, for your specific instrument.[13]

Conclusion

The successful use of this compound in research is critically dependent on meticulous handling and storage protocols. Its high degree of unsaturation and thioester linkage render it highly labile. By implementing the procedures outlined in this guide—principally the exclusion of oxygen and water, storage at -80°C, and regular quality control via LC-MS—researchers can ensure the integrity of this valuable molecule, leading to more reliable and reproducible experimental outcomes.

References

Troubleshooting & Optimization

Technical Support Center: (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, a key intermediate in peroxisomal β-oxidation.

Metabolic Pathway Overview

This compound is a 34-carbon very-long-chain fatty acyl-CoA. Due to its chain length (>C22), its catabolism is initiated exclusively in the peroxisomes, as mitochondria cannot process substrates of this size.[1][2] The molecule specified is a 3-oxoacyl-CoA, which means it is the direct substrate for the final step in a cycle of β-oxidation: thiolytic cleavage.

The degradation process involves a series of enzymatic reactions that shorten the fatty acid chain. For a polyunsaturated substrate like this, the pathway requires core β-oxidation enzymes as well as auxiliary enzymes to handle the cis double bonds.

The multi-cycle degradation pathway that produces the 3-oxo intermediate is complex. However, the immediate degradation step for this compound is catalyzed by the enzyme 3-ketoacyl-CoA thiolase (also known as 3-oxoacyl-CoA thiolase).[3][4] This enzyme catalyzes the cleavage of the 3-ketoacyl-CoA into a shortened acyl-CoA and acetyl-CoA, utilizing a free Coenzyme A (CoA-SH) molecule.[5]

Peroxisomal_Thiolase_Reaction cluster_main Final Step of a Peroxisomal β-Oxidation Cycle Substrate (19Z,22Z,25Z,28Z,31Z)- 3-oxotetratriacontapentaenoyl-CoA (C34:5-CoA, 3-oxo) Enzyme 3-Ketoacyl-CoA Thiolase (e.g., Thiolase A, SCP-2/thiolase) Substrate->Enzyme Binds CoA Coenzyme A (CoA-SH) CoA->Enzyme Binds Product1 Acetyl-CoA (C2) Enzyme->Product1 Releases Product2 Dotriacontapentaenoyl-CoA (C32:5-CoA) Continues β-oxidation Enzyme->Product2 Releases

Caption: The thiolytic cleavage of the 3-oxoacyl-CoA intermediate.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Degradation of the 3-Oxoacyl-CoA Substrate

Question: My in vitro assay shows minimal to no consumption of this compound when incubated with purified thiolase or peroxisomal fractions. What are the potential causes?

Answer: This is a common issue that can stem from problems with the enzyme, the substrate, or the assay conditions.

Possible Causes & Solutions:

  • Enzyme Inactivity or Incorrect Specificity:

    • Causality: Not all thiolases are created equal. Peroxisomes contain multiple thiolase enzymes with different substrate specificities. For instance, 3-oxoacyl-CoA thiolase A is primarily responsible for straight-chain substrates, whereas sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) is involved in metabolizing 2-methyl-branched fatty acids and bile acid intermediates.[6] The highly specific structure of your substrate may require a particular isoform that is absent or inactive in your preparation.

    • Solution:

      • Verify the activity of your enzyme preparation using a standard, less complex substrate (e.g., 3-oxohexadecanoyl-CoA).

      • If using a purified recombinant enzyme, ensure it is the correct peroxisomal isoform with known activity towards VLCFAs.

      • If using peroxisomal fractions, confirm their integrity and enzymatic activity post-isolation.

  • Cofactor (Coenzyme A) Limitation:

    • Causality: The thiolase reaction is a "thiolysis," meaning it requires a molecule of free Coenzyme A (CoA-SH) to cleave the substrate and accept the shortened acyl chain.[3][7] If free CoA is depleted or absent from your reaction buffer, the reaction cannot proceed.

    • Solution: Supplement your reaction buffer with fresh CoA-SH. A typical starting concentration is 0.1-0.5 mM. Prepare CoA solutions fresh to avoid oxidation.

  • Substrate Instability or Aggregation:

    • Causality: Long-chain, polyunsaturated acyl-CoAs are amphipathic molecules that can form micelles or aggregates in aqueous solutions, reducing their availability to the enzyme. They are also highly susceptible to non-enzymatic oxidation due to their multiple double bonds, which can modify the structure and render it unrecognizable by the enzyme.[8][9]

    • Solution:

      • Prepare the substrate by complexing it with fatty-acid-free Bovine Serum Albumin (BSA). The recommended molar ratio of fatty acyl-CoA to BSA is typically between 2:1 and 5:1.[10][11]

      • Prepare substrate stock solutions in an appropriate solvent, store them under an inert gas (e.g., argon or nitrogen) at -80°C, and avoid repeated freeze-thaw cycles.

      • Include a low concentration of an antioxidant like DTT (dithiothreitol) in your buffer if compatible with your assay readout.

  • Feedback Inhibition:

    • Causality: High concentrations of reaction products, such as acetyl-CoA or the resulting C32:5-CoA, can cause product inhibition of the enzyme. In complex systems, an accumulation of various acyl-CoA intermediates can sequester the free CoA pool, creating a vicious cycle that halts the pathway.[12]

    • Solution:

      • Run time-course experiments to ensure you are measuring the initial reaction velocity before product accumulation becomes significant.

      • In coupled assays, include downstream enzymes to consume the products and pull the reaction forward. For example, adding citrate synthase and oxaloacetate can consume the generated acetyl-CoA.

Troubleshooting_Workflow Start No Substrate Degradation Check_Enzyme 1. Verify Enzyme Activity (Use standard substrate) Start->Check_Enzyme Enzyme_OK Enzyme is Active Check_Enzyme->Enzyme_OK Yes Enzyme_Bad Source New Enzyme or Purify Fraction Check_Enzyme->Enzyme_Bad No Check_Cofactor 2. Check Cofactor (Add fresh CoA-SH) Check_Substrate 3. Evaluate Substrate (Use BSA, check for degradation) Check_Cofactor->Check_Substrate No Cofactor_OK Degradation Restored Check_Cofactor->Cofactor_OK Yes Check_Inhibition 4. Test for Inhibition (Vary substrate/product concentration) Check_Substrate->Check_Inhibition No Substrate_OK Degradation Restored Check_Substrate->Substrate_OK Yes Inhibition_OK Optimize Assay Time/ Concentrations Check_Inhibition->Inhibition_OK Yes Enzyme_OK->Check_Cofactor

Caption: A logical workflow for troubleshooting low substrate degradation.

Issue 2: High Background Signal in Cell-Based Assays

Question: I am using radiolabeled precursors to synthesize the 3-oxoacyl-CoA in situ in cultured fibroblasts. My no-cell control wells show a high background signal. Why is this happening?

Answer: High background in cell-based radiolabeling assays usually points to non-enzymatic breakdown of the substrate or issues with the separation of products from the substrate.

Possible Causes & Solutions:

  • Radiochemical Impurity or Spontaneous Hydrolysis:

    • Causality: The radiolabeled fatty acid precursor or the resulting acyl-CoA thioester can be unstable in aqueous media over long incubation times, leading to the release of radiolabeled fragments that mimic the metabolic products. Acyl-CoA thioesters can undergo spontaneous hydrolysis, releasing free CoA and the fatty acid.[13]

    • Solution:

      • Verify the purity of your radiolabeled precursor using an appropriate method like HPLC or TLC.

      • Minimize incubation times where possible. Run a time-course experiment without cells to measure the rate of spontaneous breakdown in your assay medium.

      • Ensure the pH of your medium is stable and within the physiological range (7.2-7.4), as extremes in pH can accelerate hydrolysis.

  • Incomplete Separation of Substrate and Products:

    • Causality: Many assays rely on separating the long-chain, water-insoluble substrate from the short-chain, acid-soluble metabolic products (like acetyl-CoA).[11] If the precipitation step (e.g., with perchloric acid) is incomplete, some of the highly radioactive substrate will carry over into the aqueous phase, creating a high background.

    • Solution:

      • Optimize your precipitation and centrifugation steps. Ensure you are using a sufficient concentration of acid and that the pellet is firm.

      • After centrifugation, carefully collect the supernatant without disturbing the pellet. A common technique is to freeze the sample and collect the liquid supernatant away from the frozen pellet.

      • Consider adding a "chaser" or a carrier of unlabeled substrate just before precipitation to improve the efficiency of precipitating the radiolabeled substrate.

Issue 3: Inconsistent Results Between Experimental Repeats

Question: My results for the degradation of this compound are highly variable from one experiment to the next. What could be causing this?

Answer: Variability often points to unstable reagents, inconsistent cell conditions, or subtle differences in protocol execution.

Possible Causes & Solutions:

  • Substrate Oxidation:

    • Causality: As a polyunsaturated molecule, the substrate is prone to oxidation when exposed to air.[8] If the degree of oxidation varies between aliquots or preparations, the effective concentration of the correct substrate will change, leading to inconsistent results.

    • Solution:

      • Aliquot your substrate stock solution after preparation, flush with inert gas, and store at -80°C. Use a fresh aliquot for each experiment.

      • Avoid keeping the substrate in working buffers at room temperature for extended periods before starting the assay.

  • Cellular Metabolic State:

    • Causality: In cell-based assays, the metabolic state of the cells dramatically influences fatty acid oxidation rates. Factors like cell confluence, passage number, and the availability of other energy sources (like glucose) can alter peroxisomal activity.[14][15] For example, peroxisome proliferation can be induced by high levels of fatty acids.[16]

    • Solution:

      • Standardize your cell culture conditions meticulously. Always use cells from the same passage range and seed them to achieve a consistent confluence level for each experiment.

      • Consider a pre-incubation step in a medium with controlled nutrient levels (e.g., low glucose) to normalize the metabolic state of the cells before adding the substrate.[14]

  • Pipetting and Handling of Viscous/Sticky Reagents:

    • Causality: Solutions containing BSA-complexed fatty acids or concentrated enzyme preparations can be viscous. Small inaccuracies in pipetting can lead to significant variations in the final concentrations.

    • Solution:

      • Use calibrated positive displacement pipettes or reverse pipetting techniques for viscous solutions.

      • Ensure all reagents are fully thawed and mixed thoroughly but gently before use.

Frequently Asked Questions (FAQs)

Q1: Why is the degradation of this specific molecule studied in peroxisomes and not mitochondria? A1: Fatty acids with a chain length greater than C22, known as very-long-chain fatty acids (VLCFAs), are exclusively metabolized within peroxisomes.[1][17] The mitochondrial β-oxidation machinery cannot handle these large substrates, partly due to the substrate specificity of the enzymes and the transporters located on the mitochondrial membrane.[18] Peroxisomes shorten VLCFAs until they are of medium or long-chain length, at which point they can be transported to mitochondria for complete oxidation.[19][20]

Q2: What is the significance of the five cis double bonds in the degradation process? A2: The standard β-oxidation pathway is equipped to handle saturated fatty acids. The presence of double bonds, particularly in the cis configuration, poses a problem for the enoyl-CoA hydratase enzyme, which requires a trans-Δ² double bond.[7][21] Therefore, auxiliary enzymes, including enoyl-CoA isomerases and 2,4-dienoyl-CoA reductases, are required to modify the position and configuration of these double bonds, allowing the core β-oxidation cycle to proceed.[22]

Q3: Can I use a generic 3-ketoacyl-CoA thiolase from a commercial source for my experiments? A3: It is risky. There are multiple thiolase isozymes with distinct substrate specificities and subcellular localizations (mitochondrial vs. peroxisomal).[5] A generic or mitochondrial thiolase may show very low or no activity towards a C34 polyunsaturated substrate. It is crucial to use a peroxisomal thiolase, preferably one known to be involved in VLCFA metabolism, for relevant and accurate results.[6]

Q4: In the context of drug development, why is it important to study the degradation of this molecule? A4: Disorders of peroxisomal β-oxidation, such as X-linked adrenoleukodystrophy (X-ALD), lead to the toxic accumulation of VLCFAs in tissues, particularly the brain and adrenal glands.[17][23] Understanding the enzymatic bottlenecks and regulatory points in the degradation pathway of molecules like this compound is critical for developing therapeutic strategies. These could include drugs that enhance the activity of key enzymes, bypass a deficient step, or reduce the production of the substrate.[24][25][26] Furthermore, inhibitors of fatty acid metabolism are being explored for cancer therapy, making a detailed understanding of these pathways essential.[15]

Key Experimental Protocols

Protocol 1: In Vitro Thiolytic Cleavage Assay using Purified Enzyme

This protocol measures the activity of a purified 3-ketoacyl-CoA thiolase by monitoring the decrease in substrate concentration via HPLC.

Materials:

  • Purified peroxisomal 3-ketoacyl-CoA thiolase

  • This compound (Substrate)

  • Fatty-acid-free BSA

  • Coenzyme A (CoA-SH)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Stop Solution (e.g., 10% Acetic Acid)

  • HPLC system with a C18 column

Procedure:

  • Substrate Preparation:

    • Prepare a 1 mM stock solution of the substrate complexed with BSA (e.g., at a 3:1 molar ratio) in the reaction buffer. Warm to 37°C for 30 minutes to ensure complete complex formation.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture as described in the table below. Prepare a "No Enzyme" control for each time point.

    • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the purified enzyme to the reaction mixture to start the reaction.

    • Incubate at 37°C.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing the Stop Solution to quench the reaction.

  • Analysis:

    • Centrifuge the stopped samples to pellet precipitated protein.

    • Analyze the supernatant by HPLC to quantify the remaining substrate. The peak area of the substrate will decrease over time in the active samples.

Reaction Mixture Composition:

ComponentStock ConcentrationVolume (µL)Final Concentration
Reaction Buffer10x101x
Substrate-BSA Complex1 mM10100 µM
CoA-SH10 mM50.5 mM
Purified Enzyme0.1 mg/mL101 µ g/reaction
Nuclease-free H₂O-65-
Total Volume 100 µL

References

Technical Resource Hub: Optimizing (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis and optimization of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs). This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges in maximizing the yield of the critical intermediate, (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA.

Our approach moves beyond simple protocols to explain the causal biochemistry, enabling you to make informed decisions and troubleshoot effectively. This resource is structured to provide rapid answers through FAQs and in-depth solutions via our detailed troubleshooting guides.

Section 1: Understanding the Synthesis Pathway

The target molecule, this compound, is the direct product of the first and rate-limiting step in the fatty acid elongation cycle.[1][2] This process, occurring in the endoplasmic reticulum, extends an existing fatty acyl-CoA chain by two carbons using malonyl-CoA as the donor.[3] Understanding this four-step cycle is critical to isolating the desired 3-oxo intermediate.

The cycle consists of four sequential reactions catalyzed by a membrane-bound enzyme complex[2]:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this step forms a new carbon-carbon bond, creating the 3-ketoacyl-CoA intermediate. This is the reaction that produces your target molecule.

  • First Reduction: The 3-keto group is reduced to a hydroxyl group by β-ketoacyl-CoA reductase (KCR), using NADPH as a cofactor.

  • Dehydration: 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA.

  • Second Reduction: The double bond is reduced by enoyl-CoA reductase (ECR), again using NADPH, to yield the elongated, saturated acyl-CoA, which can then begin another cycle.[1][2]

Accumulating the 3-oxo intermediate requires promoting the condensation reaction while strategically limiting the subsequent reduction step.

Fatty_Acid_Elongation_Cycle cluster_0 Precursor Dotriacontapentaenoyl-CoA (C32:5n-3-CoA) Target (19Z,22Z,25Z,28Z,31Z)- 3-Oxotetratriacontapentaenoyl-CoA (Target Intermediate) Precursor->Target KCS (Condensation) + CO₂ Malonyl Malonyl-CoA Malonyl->Target Hydroxy 3-Hydroxyacyl-CoA Target->Hydroxy KCR (Reduction) NADPH → NADP⁺ Enoyl trans-2,3-Enoyl-CoA Hydroxy->Enoyl HCD (Dehydration) - H₂O Product Tetratriacontapentaenoyl-CoA (C34:5n-3-CoA) Enoyl->Product ECR (Reduction) NADPH → NADP⁺ NextCycle Further Elongation or Incorporation Product->NextCycle

Caption: The Fatty Acid Elongation Cycle.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the direct precursor for synthesizing this compound? The immediate precursor is dotriacontapentaenoyl-CoA (C32:5, n-3), which is condensed with a two-carbon unit from malonyl-CoA.[2] The quality and purity of this very-long-chain substrate are paramount for achieving a high yield.

Q2: My reaction produces the final C34 fatty acid, but I cannot isolate the 3-oxo intermediate. Why? This is a common issue and points to high efficiency of the downstream enzymes, particularly β-ketoacyl-CoA reductase (KCR). The 3-oxo intermediate is inherently transient. To accumulate it, you must kinetically trap it by limiting the activity of the KCR enzyme, often by controlling the concentration of its required cofactor, NADPH.[1]

Q3: Which enzyme is the most critical for maximizing the initial reaction yield? The β-ketoacyl-CoA synthase (KCS), also known as an elongase, is the key enzyme that catalyzes the formation of your target molecule.[1][2] The specificity of the KCS isozyme for very-long-chain polyunsaturated substrates is a critical determinant of success.

Q4: Could impurities in my Coenzyme A or ATP stocks be causing low yield? Absolutely. Both Coenzyme A (CoA) and ATP are susceptible to degradation through repeated freeze-thaw cycles or improper storage.[4] If you are synthesizing your precursor acyl-CoA in-house using an acyl-CoA synthetase, degraded ATP will directly impact the initial activation step. Degraded CoA will lower the available pool for both the synthetase and elongase reactions.[4]

Section 3: Troubleshooting Guide for Low Product Yield

This guide is designed as a logical workflow to diagnose and solve common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow Start Low / No Product Yield CheckSubstrate 1. Verify Substrates & Reagents Start->CheckSubstrate CheckEnzyme 2. Assess Enzyme Performance Start->CheckEnzyme CheckConditions 3. Optimize Reaction Conditions Start->CheckConditions CheckProduct 4. Evaluate Product Stability Start->CheckProduct Purity Purity Check (HPLC) Precursor-CoA, Malonyl-CoA CheckSubstrate->Purity Solubility Solubility Issues? (VLC-PUFA-CoA) CheckSubstrate->Solubility Cofactors ATP/CoA Integrity? (Fresh Stocks) CheckSubstrate->Cofactors Activity Run Positive Control (e.g., C18:0-CoA) CheckEnzyme->Activity Concentration Titrate Enzyme Concentration CheckEnzyme->Concentration Specificity Correct Isozyme for VLC-PUFAs? CheckEnzyme->Specificity Kinetics Time Course Analysis (0, 5, 15, 30, 60 min) CheckConditions->Kinetics TitrateNADPH Titrate NADPH (To limit KCR) CheckConditions->TitrateNADPH OptimizeCore Optimize pH & Temp CheckConditions->OptimizeCore Downstream Product Disappears? (Downstream Conversion) CheckProduct->Downstream Inhibition Product Inhibition? CheckProduct->Inhibition

Caption: Troubleshooting workflow for low product yield.
Problem Area 1: Substrate & Reagent Issues

Q: My results are inconsistent. How can I verify the quality and concentration of my precursor acyl-CoA and Malonyl-CoA?

A: This is the most common source of variability. Do not assume commercial or self-synthesized substrates are perfect.

  • Causality: The KCS enzyme has specific K_m values for its substrates. Inaccurate concentrations or the presence of inhibitors (e.g., free CoA, hydrolyzed fatty acids) will prevent the reaction from reaching V_max.

  • Troubleshooting Steps:

    • Verify Purity and Concentration: Use HPLC to analyze the purity of your dotriacontapentaenoyl-CoA and malonyl-CoA stocks. This allows you to quantify the exact amount of active substrate and detect any degradation products.

    • Check for Hydrolysis: Long-chain acyl-CoAs can slowly hydrolyze to the free fatty acid and CoA. The presence of excess free CoA can be inhibitory to some enzymes.

    • Use Fresh Reagents: Prepare fresh solutions of ATP and CoA for each experiment. Store stocks as single-use aliquots at -80°C to prevent degradation from freeze-thaw cycles.[4]

Q: My very-long-chain precursor (C32:5-CoA) appears to be precipitating in the reaction buffer. How can I improve its solubility?

A: Poor solubility of VLC-PUFA-CoAs is a significant technical barrier, leading to artificially low substrate availability.

  • Causality: These amphipathic molecules can form micelles and aggregates at concentrations above their critical micelle concentration (CMC), effectively removing them from the solution and making them unavailable to the enzyme's active site.

  • Troubleshooting Steps:

    • Incorporate a Carrier Protein: Add a low concentration of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 0.01-0.05% w/v) to the reaction buffer. BSA can bind the acyl-CoA, keeping it monomeric and bioavailable.

    • Test Co-solvents: A very small amount of a co-solvent like DMSO or ethanol (<1% v/v) can sometimes aid solubility. However, this must be carefully titrated, as higher concentrations will likely inhibit or denature your enzyme. Run a solvent tolerance curve for your enzyme first.

    • Sonication: Briefly sonicate the reaction mixture in a water bath sonicator before adding the enzyme to help disperse any substrate aggregates.

Problem Area 2: Enzyme-Related Issues

Q: I have no product formation. How can I confirm my KCS enzyme preparation is active?

A: Before troubleshooting with a difficult and expensive substrate like C32:5-CoA, you must validate the enzyme itself.

  • Causality: The enzyme preparation could be inactive due to improper folding, degradation during purification or storage, or the absence of a required component. A positive control experiment is a self-validating check that confirms the fundamental capability of your enzyme.[4]

  • Troubleshooting Steps:

    • Run a Positive Control Reaction: Set up a parallel reaction using a more common, soluble, and well-characterized substrate for elongases, such as stearoyl-CoA (C18:0-CoA) or arachidonoyl-CoA (C20:4-CoA). If you see product formation (C20:0-CoA or C22:4-CoA, respectively), your enzyme is active, and the problem lies with the specific C32:5-CoA substrate or reaction conditions.

    • Enzyme Titration: If the positive control works, but your primary reaction does not, try varying the concentration of the KCS enzyme. It's possible the specific activity towards your target substrate is low and requires a higher enzyme concentration.

Problem Area 3: Reaction Condition Optimization

Q: I see some product, but the yield is very low. How can I optimize the reaction to accumulate the 3-oxo intermediate?

A: Low yield suggests the reaction is occurring but is either inefficient or the product is being consumed. A systematic optimization of key parameters is required.

  • Causality: Enzymatic reactions have optimal ranges for pH and temperature. More importantly for this specific goal, the concentration of NADPH is the key lever to control the downstream reduction of your target molecule.

  • Troubleshooting Steps:

    • Perform a Time Course Analysis: Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes). This will reveal the reaction kinetics. You may find that the 3-oxo product peaks early and then is converted to downstream products.

    • Limit the KCR Reaction: Since the next step requires NADPH, you can kinetically "trap" the 3-oxo intermediate by limiting the amount of available NADPH. Titrate the NADPH concentration in your reaction from stoichiometric levels down to zero to find the optimal point where KCS activity is high, but KCR activity is minimal.

    • Optimize Core Conditions: Systematically vary the pH (e.g., from 6.5 to 8.0 in 0.25 unit increments) and temperature (e.g., from 25°C to 37°C) to find the optimal conditions for the KCS enzyme.

ParameterRecommended Range for OptimizationRationale & Key Insights
pH 6.5 - 8.0Elongase enzymes typically have a neutral to slightly alkaline pH optimum.
Temperature 25°C - 37°CStart at 30°C. Higher temperatures may increase activity but can also lead to enzyme instability over longer incubation times.
NADPH Conc. 0 µM - 200 µMThis is the most critical parameter for isolating the 3-oxo intermediate. Start with zero NADPH and titrate upwards if no KCS activity is observed.
Precursor-CoA Conc. 10 µM - 100 µMVery high concentrations can lead to substrate inhibition or solubility problems.
Malonyl-CoA Conc. 50 µM - 500 µMShould be in excess relative to the precursor-CoA.
Enzyme Conc. 1 µg - 20 µg (microsomes)Empirically determined. Use the lowest concentration that gives a robust signal in your positive control.

Section 4: Key Experimental Protocols

Protocol 1: Assay for KCS Activity using a Positive Control Substrate

This protocol validates the catalytic competence of your enzyme preparation (e.g., microsomal fraction) using a standard substrate.

Reagents & Materials:

  • Enzyme Preparation (e.g., yeast microsomes expressing the KCS)

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • Stearoyl-CoA (C18:0-CoA), 1 mM stock in water

  • [2-¹⁴C]Malonyl-CoA, 2 mM stock (specific activity ~50 mCi/mmol)

  • NADPH, 10 mM stock in water

  • Fatty acid-free BSA, 1% (w/v) solution

  • Reaction termination solution (e.g., 2.5 M KOH in 50% ethanol)

  • Scintillation fluid

Procedure:

  • Prepare a master mix of reaction buffer, BSA, and NADPH.

  • In a microfuge tube, add 80 µL of the master mix.

  • Add 5 µL of Stearoyl-CoA stock (final conc. ~50 µM).

  • Add 5 µL of enzyme preparation (e.g., 10 µg of microsomal protein). Pre-incubate for 2 minutes at 30°C.

  • Initiate the reaction by adding 10 µL of [2-¹⁴C]Malonyl-CoA (final conc. ~200 µM).

  • Incubate for 20 minutes at 30°C.

  • Terminate the reaction by adding 100 µL of the KOH/ethanol solution.

  • Saponify the lipids by heating at 65°C for 1 hour to release the fatty acids.

  • Acidify, extract the fatty acids (e.g., with hexane), and quantify the incorporated radioactivity using liquid scintillation counting.

Expected Results: A significant amount of radiolabel incorporated into the fatty acid fraction compared to a no-enzyme control indicates an active elongase system.

References

Technical Support Center: Troubleshooting Poor Peak Shape for (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the chromatographic analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA. This document provides in-depth troubleshooting advice in a question-and-answer format to address common issues related to poor peak shape encountered during HPLC and UHPLC analysis. The unique structure of this long-chain, polyunsaturated keto-acyl-CoA, possessing both a highly nonpolar fatty acid chain and a polar, ionizable coenzyme A moiety, presents specific analytical challenges. This guide offers causative explanations and actionable protocols to achieve symmetric, sharp, and reproducible peaks.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing significantly. What is the most likely cause and how can I fix it?

A1: Peak tailing for a molecule like this compound is most frequently caused by secondary interactions between the polar/ionizable groups of the analyte and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns.[1][2] The coenzyme A portion of your molecule contains phosphate and amine functionalities that can engage in strong ionic or hydrogen bonding interactions with these silanols, leading to a portion of the analyte molecules being retained longer than the main band, which results in a tailing peak.[3][4]

Troubleshooting Protocol: Mitigating Secondary Silanol Interactions

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of both the analyte and the surface silanols is pH-dependent. Silanol groups are typically acidic with a pKa between 3.5 and 4.5.[5] By maintaining the mobile phase pH below this range (e.g., pH 2.5-3.5), the silanol groups remain largely protonated and neutral, which minimizes ionic interactions with the negatively charged phosphate groups of the CoA moiety.[1]

    • Action: Incorporate a buffer such as 10-25 mM potassium phosphate or an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) into your mobile phase to maintain a low and stable pH.[6] Methods for other acyl-CoA derivatives have successfully used mobile phases with a pH around 4.6, which represents a compromise to manage the charges on the molecule.[7][8][9]

  • Column Selection:

    • Rationale: Modern HPLC columns are designed to minimize the impact of residual silanols.

    • Action:

      • Use a high-purity, Type B silica column, which has fewer metal impurities and less acidic silanols.[3]

      • Employ a column with robust end-capping. End-capping uses a small, reactive silane (like trimethylchlorosilane) to chemically bond and shield the majority of residual silanols, preventing them from interacting with the analyte.[3][4]

      • Consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica-polymer materials, which can offer alternative selectivity and improved peak shape for polar analytes.[1]

  • Use of Mobile Phase Additives (Proceed with Caution):

    • Rationale: A competing base can be added to the mobile phase to saturate the active silanol sites.

    • Action: In challenging cases, a small concentration of a competing amine, such as triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanols, masking them from the analyte. However, be aware that TEA can be difficult to remove from the column and may suppress MS signal if using LC-MS.

Q2: I'm observing a broad or fronting peak for my analyte. What could be the issue?

A2: Peak fronting or broadening is often related to the sample solvent or column overload.[10] Given the amphipathic nature of this compound, solubility and injection conditions are critical.

Troubleshooting Protocol: Addressing Peak Fronting and Broadening

  • Sample Solvent Mismatch:

    • Rationale: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher elution strength) than the mobile phase, the analyte band will begin to spread before it properly partitions onto the stationary phase at the column head. This leads to a distorted, often fronting, peak.

    • Action:

      • Ideally, dissolve your sample in the initial mobile phase of your gradient.

      • If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte. For reversed-phase chromatography, this means a solvent with a higher aqueous content.

      • If a strong organic solvent must be used for solubility, minimize the injection volume to reduce the impact of the solvent mismatch.

  • Column Overload:

    • Rationale: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a situation where excess analyte molecules travel through the column without being retained, resulting in a characteristic triangular or fronting peak shape.[10]

    • Action:

      • Perform a loading study. Sequentially dilute your sample and inject decreasing amounts. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely experiencing mass overload.[10]

      • Reduce the sample concentration or the injection volume.

Troubleshooting Workflow Diagram

G start Poor Peak Shape Observed tailing Peak Tailing? start->tailing fronting Peak Fronting/Broadening? tailing->fronting No ph_adjust Adjust Mobile Phase pH (e.g., pH 2.5-3.5) tailing->ph_adjust Yes split Split Peak? fronting->split No solvent_match Match Sample Solvent to Mobile Phase fronting->solvent_match Yes frit_check Check for Blocked Frit or Column Void split->frit_check Yes end Symmetrical Peak Achieved split->end No, Resolved column_check Use End-Capped, High-Purity Column ph_adjust->column_check methanol Switch Acetonitrile to Methanol in Mobile Phase column_check->methanol methanol->end loading_study Perform Loading Study (Reduce Concentration/Volume) solvent_match->loading_study loading_study->end solvent_strength Ensure Sample Solvent is Weaker than Mobile Phase frit_check->solvent_strength solvent_strength->end

Caption: Troubleshooting workflow for poor peak shape.

Q3: My peak shape is inconsistent between runs. What could be causing this variability?

A3: Inconsistent peak shape often points to issues with mobile phase preparation, column equilibration, or system stability.

Troubleshooting Protocol: Ensuring Reproducibility

  • Mobile Phase Preparation and Buffering:

    • Rationale: An inadequately buffered mobile phase can lead to pH shifts during the gradient, causing variable ionization of the analyte and silanol groups, resulting in inconsistent peak shapes.

    • Action:

      • Always prepare fresh mobile phase daily.

      • Ensure your buffer concentration is sufficient for your application (typically 10-25 mM for UV detection).

      • Thoroughly degas your mobile phase to prevent bubble formation, which can cause pressure fluctuations and affect retention times and peak shape.

  • Column Equilibration:

    • Rationale: Sufficient time must be allowed for the column to fully equilibrate to the initial mobile phase conditions before each injection. Inadequate equilibration can lead to drifting retention times and distorted peaks, especially in gradient chromatography.

    • Action: Ensure your method includes an equilibration step of at least 10-15 column volumes after each gradient run. Monitor the baseline and system pressure for stability before the next injection.

  • Use of Methanol vs. Acetonitrile:

    • Rationale: Methanol, being a protic solvent, is more effective at hydrogen bonding with and "shielding" residual silanol groups compared to the aprotic acetonitrile.[3] This can lead to improved peak shape for polar analytes.

    • Action: If you are using acetonitrile as the organic modifier in your mobile phase and experiencing tailing, consider substituting it with methanol. This may also alter the selectivity of your separation, so some method optimization may be required.

Summary of Key Parameters

IssuePotential CauseRecommended ActionReference
Peak Tailing Secondary silanol interactionsLower mobile phase pH to 2.5-3.5; Use a modern, end-capped C18 column; Consider using methanol instead of acetonitrile.[1][2][3]
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in initial mobile phase or weakest possible solvent; Reduce injection volume.[10]
Peak Broadening Column overloadDilute sample or reduce injection volume; perform a loading study.[10]
Split Peaks Blocked column frit or column void; strong sample solventBackflush or replace the column; use a guard column; ensure sample solvent is weaker than the mobile phase.[10]
Inconsistent Shape Inadequate buffering or column equilibrationUse fresh, sufficiently buffered mobile phase (10-25 mM); ensure adequate column equilibration (10-15 column volumes).

References

Technical Support Center: Optimization of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction and analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA. This very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) presents unique and significant challenges due to its extended carbon chain and multiple reactive double bonds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its extraction, providing field-proven insights and troubleshooting solutions to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly difficult to extract and analyze?

A1: The primary challenges stem from its unique chemical structure. As a very long-chain polyunsaturated acyl-CoA, it is present in extremely low endogenous concentrations and is highly susceptible to two main forms of degradation[1][2]. Firstly, the numerous double bonds in the polyunsaturated tail are prone to rapid oxidation, a self-propagating chain reaction initiated by free radicals that compromises sample integrity[3][4]. Secondly, the thioester bond is labile and can easily hydrolyze, especially in non-optimal pH conditions[5][6].

Q2: What is the most critical step for preventing the degradation of this molecule during extraction?

A2: The most critical step is the initial quenching and homogenization of the biological sample. All enzymatic activity that could degrade the target molecule must be halted instantly. This is best achieved by snap-freezing the tissue in liquid nitrogen immediately upon collection[7]. Subsequent homogenization must be performed rapidly on ice, in a pre-chilled acidic buffer (e.g., 100 mM KH2PO4, pH 4.9), to maintain a stabilizing, low-temperature, and low-pH environment that minimizes both enzymatic and chemical degradation[8][9].

Q3: How should I store my biological samples before extraction and the purified acyl-CoA extracts after?

A3: Proper storage is paramount for stability. For long-term storage of tissues or cell pellets, snap-freeze in liquid nitrogen and then store at -80°C[3]. Purified extracts should be evaporated to dryness under a gentle stream of nitrogen, and the resulting pellet stored at -80°C under an inert atmosphere (e.g., argon) to prevent oxidation[6]. For analysis, reconstitute the sample immediately before injection and keep it in a cooled autosampler (e.g., 4°C) for the shortest time possible[10].

Q4: Is a single extraction method sufficient, or do I need a multi-step purification process?

A4: Due to the complexity of biological matrices and the low abundance of the target analyte, a multi-step process involving both liquid-liquid and solid-phase extraction (SPE) is highly recommended for achieving the necessary purity and concentration for accurate downstream analysis[1][8][11]. A preliminary liquid-liquid extraction separates the more polar acyl-CoAs from non-polar lipids, followed by a robust SPE step to isolate and concentrate the acyl-CoA fraction away from other interfering small molecules[12][13].

Troubleshooting Guide: From Low Yields to Poor Chromatography

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or Non-Reproducible Yield of the Target Acyl-CoA

Q: My final analysis shows very low or inconsistent quantities of this compound. What are the likely causes and solutions?

A: This is the most common issue and typically points to analyte degradation or inefficient extraction. Let's break down the causes and solutions.

  • Possible Cause: Oxidative Degradation. The five double bonds are highly susceptible to lipid peroxidation[3][4].

    • Solution: Work under low-oxygen conditions whenever possible. Use de-gassed solvents and consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to your homogenization and extraction buffers. Perform all steps on ice and minimize exposure to air and light.

  • Possible Cause: Hydrolytic Degradation. The thioester linkage is unstable in neutral or alkaline aqueous solutions[5][6].

    • Solution: Ensure all buffers are acidic (pH 4.0-5.0). Process samples quickly to minimize time in aqueous solutions. After extraction, evaporate the organic solvent and store the sample dry at -80°C[6].

  • Possible Cause: Inefficient Protein Precipitation and Lysis. Incomplete cell lysis or protein removal will trap the acyl-CoA, preventing its extraction.

    • Solution: Ensure vigorous homogenization. A common and effective extraction mixture is a combination of acetonitrile (ACN) and 2-propanol added to the initial tissue homogenate, which efficiently precipitates proteins while solubilizing long-chain acyl-CoAs[8][13].

  • Possible Cause: Loss during Solid-Phase Extraction (SPE). The choice of SPE sorbent and the elution protocol are critical for recovering very long-chain species.

    • Solution: For long-chain acyl-CoAs, a 2-(2-pyridyl)ethyl functionalized silica gel or a C18 sorbent can be effective[12][13]. Recovery can be significantly impacted by the elution solvent. Ensure your elution solvent is strong enough to displace the highly hydrophobic target molecule from the column. A gradient elution moving to a higher percentage of organic solvent may be necessary.

Issue 2: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis

Q: I'm observing significant peak tailing, splitting, or a weak signal for my analyte during LC-MS/MS analysis. How can I optimize my analytical method?

A: Poor chromatography can undermine accurate quantification. The amphipathic nature of acyl-CoAs requires specific analytical conditions.

  • Possible Cause: Suboptimal Reconstitution Solvent. The solvent used to redissolve the dried extract can cause instability or poor injection performance.

    • Solution: While aqueous buffers are common, acyl-CoAs are more stable in methanol-based solutions[5][6]. Test different reconstitution solvents, such as a mixture of methanol and ammonium acetate buffer at a neutral pH, which has been shown to stabilize most acyl-CoAs for several hours at 4°C[10].

  • Possible Cause: Poor Chromatographic Resolution. Co-elution with other molecules can cause ion suppression, leading to a weak signal[5].

    • Solution: Effective chromatographic separation is crucial. Use a high-quality C18 or C8 reversed-phase column. To improve peak shape and retention of the anionic acyl-CoA, consider using an ion-pairing agent in your mobile phase or operating at a high pH (e.g., using ammonium hydroxide), which can significantly enhance resolution[6][9].

  • Possible Cause: Incorrect Mass Spectrometry Parameters.

    • Solution: In positive ion mode, all acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety)[6]. A neutral loss scan can be a powerful tool for identifying potential acyl-CoA species in your sample. For quantification, use Multiple Reaction Monitoring (MRM) and optimize the collision energy for the specific transition of your target molecule. A common confirmatory fragment ion is m/z 428, resulting from cleavage at the 5' diphosphates[14].

Recommended Experimental Protocols & Workflows

Core Principle: Speed, Cold, and Acidity

The entire workflow from sample collection to analysis must be optimized to be as fast as possible while maintaining a cold, acidic environment to preserve the integrity of the target analyte.

Diagram: Overall Extraction and Analysis Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis Sample 1. Tissue/Cell Sample SnapFreeze 2. Snap Freeze (Liquid Nitrogen) Sample->SnapFreeze Homogenize 3. Homogenize on Ice (Acidic Buffer, pH 4.9) SnapFreeze->Homogenize LLE 4. Add Organic Solvents (ACN/Isopropanol) & Vortex Homogenize->LLE Centrifuge1 5. Centrifuge (4°C) Collect Supernatant LLE->Centrifuge1 SPE 6. Solid-Phase Extraction (e.g., C18 column) Centrifuge1->SPE Load Supernatant Elute 7. Elute & Evaporate (Nitrogen Stream) SPE->Elute Wash & Elute Reconstitute 8. Reconstitute (Methanol/Buffer) Elute->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS

Caption: High-level workflow for VLC-PUFA-CoA extraction and analysis.

Protocol 1: Optimized Extraction of this compound

This protocol combines best practices from multiple established methods for long-chain acyl-CoA extraction[8][9][13].

  • Sample Quenching & Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue or cell pellet. Keep the sample on dry ice.

    • In a pre-chilled glass homogenizer, add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9).

    • Add the frozen tissue to the buffer and homogenize immediately on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and briefly homogenize again[8].

  • Liquid-Liquid Extraction & Protein Precipitation:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile (ACN), vortex vigorously for 2 minutes. This step precipitates the bulk of the proteins[11].

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a fresh tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Column: Use a C18 SPE cartridge (e.g., 200 mg/3 ml).

    • Conditioning: Condition the column by passing 3 mL of methanol, followed by 3 mL of deionized water.

    • Loading: Load the supernatant from step 2 onto the conditioned SPE column.

    • Washing: Wash the column with 3 mL of 2% formic acid in water to remove polar impurities, followed by a second wash with 3 mL of methanol/water (50:50) to remove less polar impurities[15].

    • Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube[15].

    • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at room temperature. Store the dried pellet at -80°C until analysis.

Diagram: Key Factors in Analyte Degradation

DegradationFactors cluster_causes Causes of Degradation cluster_factors Contributing Factors Analyte This compound Oxidation Oxidation (Double Bonds) Oxidation->Analyte degrades Hydrolysis Hydrolysis (Thioester Bond) Hydrolysis->Analyte degrades Enzymatic Enzymatic Activity (Thioesterases) Enzymatic->Analyte degrades Oxygen Oxygen Exposure Oxygen->Oxidation HighTemp High Temperature HighTemp->Oxidation HighTemp->Hydrolysis HighpH Alkaline/Neutral pH HighpH->Hydrolysis Time Processing Time Time->Oxidation Time->Hydrolysis Time->Enzymatic

Caption: Primary causes and contributing factors of VLC-PUFA-CoA degradation.

Data Summary Tables

For successful optimization, it is crucial to understand the impact of different reagents.

Table 1: Comparison of Extraction Solvent Systems for Long-Chain Acyl-CoAs

Solvent SystemPrincipleAdvantagesDisadvantagesReference
80% Methanol High polarity solvent for lysis and protein precipitation.Good for a broad range of acyl-CoAs; simple protocol.May be less efficient for very long-chain, hydrophobic species.[10]
Acetonitrile/Isopropanol/Water Sequential organic solvent addition for extraction.High recovery for long-chain species; excellent protein precipitation.More complex, multi-step procedure.[8]
Chloroform/Methanol (Folch/Bligh-Dyer type) Biphasic liquid-liquid extraction.Excellent for separating lipids; acyl-CoAs partition to the aqueous/methanol phase.Requires careful phase separation; use of chlorinated solvents.[1]
5-Sulfosalicylic Acid (SSA) Acid precipitation of proteins without organic solvents.Effective for short-chain acyl-CoAs; avoids SPE.May not be optimal for extracting very long-chain, lipid-like species.[6][14]

Table 2: Guide to Solid-Phase Extraction (SPE) Sorbents for Acyl-CoA Purification

SPE SorbentMechanismBest Suited ForReported Recovery (Long-Chain)Reference
C18 / C8 (Reversed-Phase) Hydrophobic interactions.Broad range of acyl-CoAs, especially medium to long-chain.Variable, generally good but requires strong organic elution.[8][11]
2-(2-pyridyl)ethyl Mixed-mode (hydrophobic and weak anion exchange).Broad range, excellent for short to long-chain species.83-90%[12][13]
Oligonucleotide Purification Column Affinity-based interaction.General acyl-CoA purification.70-80%[8][12]
Weak Anion Exchange (e.g., Strata™-X-A) Ionic interactions with the phosphate groups.Good for isolating all CoA species from the matrix.81-95% (for C3/C4, indicates good general recovery)[11][15]

References

Technical Support Center: Navigating the Challenges of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex long-chain polyunsaturated fatty acyl-CoA. We understand that the unique structure of this molecule, characterized by a C34 fatty acyl chain with five cis double bonds and a 3-oxo group, presents significant solubility and handling challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve consistent and reliable experimental results.

Understanding the Core Problem: The Amphipathic Nature of Long-Chain Acyl-CoAs

This compound is an amphipathic molecule, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[1][2] The large coenzyme A (CoA) group constitutes the hydrophilic head, while the extensive 34-carbon fatty acyl chain forms the hydrophobic tail. In aqueous solutions, these molecules behave like detergents, and their solubility is not a simple dissolution process.[3]

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual molecules (monomers) aggregate to form spherical structures called micelles.[2][4][5] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic CoA heads form the outer surface.[2] The extremely long C34 chain of this compound means its CMC is exceptionally low. This tendency to form micelles is a primary source of solubility problems and can significantly impact the availability of the monomeric form, which is often the active substrate in enzymatic assays.[3][6]

Frequently Asked Questions (FAQs)

Q1: My powdered this compound won't dissolve in my aqueous buffer. What should I do?

A1: Direct dissolution of long-chain fatty acyl-CoAs in aqueous buffers is notoriously difficult and generally not recommended. The long hydrophobic tail resists interaction with water.[7] The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental buffer.

Q2: What is the best organic solvent for creating a stock solution?

A2: For initial solubilization, high-purity solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are recommended. Given the polyunsaturated nature of the fatty acyl chain, it is crucial to use solvents that are free of peroxides and other oxidizing agents.

Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. How can I prevent this?

A3: This is a common issue that arises from the compound's low solubility in water. Here are several strategies to mitigate precipitation:

  • Minimize the Organic Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is as low as possible (typically <1%) to avoid interfering with protein function.

  • Vortex Vigorously During Dilution: Add the organic stock solution dropwise to the vortexing aqueous buffer. This rapid mixing can help to disperse the molecules before they have a chance to aggregate and precipitate.

  • Gentle Warming: Briefly warming the solution to 30-37°C may aid in dissolution. However, prolonged heating should be avoided due to the potential for hydrolysis of the thioester bond and oxidation of the double bonds.[8]

  • Use of a Carrier: Incorporating a carrier molecule such as fatty acid-free bovine serum albumin (BSA) in your buffer can help to solubilize the acyl-CoA and keep it in a monomeric state.

Q4: How should I store this compound to prevent degradation?

A4: Proper storage is critical for this molecule due to its susceptibility to oxidation and hydrolysis.[8][9]

  • Solid Form: Store the lyophilized powder at -80°C under an inert atmosphere (argon or nitrogen).[10]

  • Organic Stock Solutions: Prepare aliquots of your stock solution in an appropriate organic solvent to avoid repeated freeze-thaw cycles.[11] Overlay the solution with an inert gas before sealing and store at -80°C.[10]

  • Aqueous Solutions: It is strongly advised not to store this compound in aqueous solutions for any significant length of time.[12] If temporary storage is unavoidable, ensure the buffer is slightly acidic (pH 4.0-6.0) to minimize thioester hydrolysis.[11]

Troubleshooting Guide

This section addresses specific experimental problems and provides step-by-step solutions.

Issue 1: Inconsistent Results in Enzymatic Assays

Symptoms:

  • High variability between replicate experiments.

  • Non-linear reaction kinetics.

  • Lower than expected enzyme activity.

Root Cause Analysis: The primary suspect is the aggregation of this compound into micelles. In this state, the substrate may not be accessible to the enzyme's active site, leading to an underestimation of the true kinetic parameters. The concentration of the monomeric, active substrate is unknown and not equal to the total concentration added.[3]

Troubleshooting Workflow:

A Inconsistent Enzymatic Results B Prepare fresh stock solution in high-purity organic solvent (e.g., Ethanol) A->B Step 1 C Determine optimal buffer conditions B->C Step 2 D Add fatty acid-free BSA to the assay buffer (e.g., 0.01-0.1%) C->D Step 3 E Dilute stock solution into BSA-containing buffer with vigorous vortexing D->E Step 4 F Run a solvent-only control to check for enzyme inhibition E->F Step 5 G Perform a substrate concentration curve F->G Step 6 H Consistent results achieved G->H

Caption: Workflow for troubleshooting inconsistent enzymatic assay results.

Detailed Protocol: Solubilization for Enzymatic Assays

  • Prepare BSA-Containing Buffer:

    • Prepare your assay buffer (e.g., Tris-HCl, HEPES) at the desired pH and ionic strength.

    • Add fatty acid-free BSA to a final concentration of 0.01% to 0.1% (w/v). Stir gently to dissolve. BSA will bind to the acyl-CoA, preventing micelle formation and maintaining it in a monomeric form.

  • Prepare Fresh Acyl-CoA Stock:

    • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Dissolve the powder in a minimal amount of high-purity ethanol to make a concentrated stock (e.g., 1-10 mM).

  • Dilution into Assay Buffer:

    • While vigorously vortexing the BSA-containing assay buffer, add the required volume of the acyl-CoA stock solution drop-by-drop.

    • Ensure the final concentration of ethanol in the assay is below 1%.

  • Pre-incubation and Controls:

    • Briefly pre-incubate the substrate solution at the assay temperature.

    • Always include a control with the same concentration of ethanol but without the acyl-CoA to assess any solvent effects on enzyme activity.

Issue 2: Low Bioavailability in Cell-Based Assays

Symptoms:

  • Lack of a dose-dependent cellular response.

  • High concentrations of the compound are required to elicit an effect.

Root Cause Analysis: When added to cell culture media, which is an aqueous environment often containing serum, this compound can precipitate or form large aggregates that cannot efficiently cross the cell membrane. The proteins in the serum can also bind to the compound, reducing its free concentration.

Troubleshooting Workflow:

A Low Bioavailability in Cells B Prepare stock in cell-culture grade DMSO A->B Step 1 C Complex with fatty acid-free BSA B->C Step 2 D Prepare serum-free media for treatment C->D Step 3 E Add BSA-Acyl-CoA complex to media D->E Step 4 F Incubate cells for the desired time E->F Step 5 G Assess cellular response F->G Step 6 H Dose-dependent response observed G->H

Caption: Workflow for improving bioavailability in cell-based assays.

Detailed Protocol: Preparation of a BSA-Acyl-CoA Complex for Cell Culture

  • Prepare a Molar Solution of BSA:

    • Dissolve fatty acid-free BSA in serum-free cell culture medium or a saline buffer (e.g., PBS) to a known molar concentration (e.g., 1 mM). Assume a molecular weight of ~66.5 kDa for BSA.

  • Prepare Acyl-CoA Stock in DMSO:

    • Dissolve this compound in high-quality, sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Form the Complex:

    • Warm the BSA solution to 37°C.

    • Slowly add the DMSO stock of the acyl-CoA to the BSA solution while stirring gently. Aim for a molar ratio of acyl-CoA to BSA between 1:1 and 3:1.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Cell Treatment:

    • Dilute the BSA-acyl-CoA complex to the final desired concentration in serum-free or low-serum medium before adding it to your cells.

    • The final DMSO concentration should be kept non-toxic to the cells, typically below 0.5%.

Issue 3: Suspected Degradation of the Compound

Symptoms:

  • Loss of activity over time, even with proper storage.

  • Appearance of extra peaks in analytical chromatography (e.g., HPLC).

Root Cause Analysis: The polyunsaturated nature of the C34 acyl chain makes it highly susceptible to oxidation at the double bonds.[13][14] Additionally, the thioester linkage is prone to hydrolysis, especially in non-ideal pH conditions.[3][11][15]

Preventative Measures and Quality Control:

ParameterRecommended ActionRationale
pH of Buffers Maintain aqueous solutions between pH 4.0 and 6.8.The thioester bond is most stable in a slightly acidic environment, minimizing chemical hydrolysis.[11]
Oxygen Exposure Use degassed buffers. Purge stock solution vials with inert gas (argon or nitrogen) before sealing.Minimizes the risk of oxidation of the polyunsaturated fatty acyl chain.[10]
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.Avoids repeated temperature fluctuations that can accelerate degradation.[11]
Purity Check Periodically check the purity of the stock solution using HPLC or LC-MS.Verifies the integrity of the compound and detects the presence of degradation products.

References

Technical Support Center: Analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for the analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the quantification and characterization of this and other very-long-chain polyunsaturated ketoacyl-CoA species. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues and analytical hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of long-chain acyl-CoAs.

Q1: What are the most prevalent sources of contamination in very-long-chain polyunsaturated acyl-CoA (VLC-PUFA-CoA) analysis?

A1: Contamination is a primary cause of failed or confounded experiments. The most common sources originate from the entire experimental workflow.[1] Key culprits include:

  • Plasticware: Consumables like microcentrifuge tubes, pipette tips, and vials are a major source of leachable contaminants.[1][2] Plasticizers (e.g., phthalates) and polymer slip agents (e.g., oleamide, erucamide) can easily leach into organic solvents and interfere with your analysis.[1]

  • Solvents: Even high-purity, LC-MS grade solvents can contain low-level impurities that become significant after sample concentration.[3] Alkylated amine species, for instance, have been identified as contaminants in methanol and isopropanol that can form adducts with neutral lipids.[3]

  • Glassware: Improperly cleaned glassware can introduce residues from previous analyses or detergents.[1]

  • Laboratory Environment: The air in the lab can be a source of contaminants like phthalates (from air conditioning filters) and siloxanes (from personal care products).[4]

Q2: My analyte, a polyunsaturated acyl-CoA, seems to be degrading during sample preparation. What is happening and how can I prevent it?

A2: The multiple double bonds in your molecule make it highly susceptible to lipid peroxidation, a free-radical-initiated chain reaction that attacks these unsaturated sites.[5] This process is accelerated by exposure to oxygen, heat, and transition metal ions.[5] To maintain sample integrity:

  • Storage: For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C under an inert atmosphere (argon or nitrogen).[5]

  • Handling: Always work with samples on ice.[5] Use de-gassed solvents to minimize dissolved oxygen and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction and storage solvents.[5][6]

  • Chelating Agents: Add a chelating agent such as EDTA to your buffers to sequester metal ions that can catalyze oxidation.[5]

Q3: I'm observing a weak signal and poor peak shape for my long-chain acyl-CoA during LC-MS analysis. What are the likely causes?

A3: This is a common challenge stemming from the amphipathic nature of acyl-CoAs.[7]

  • Aggregation: The combination of a polar CoA head and a long, nonpolar acyl tail can cause molecules to form aggregates in solution, which ionize poorly.[7]

  • Ion Suppression: In complex biological samples, highly abundant and easily ionizable lipids like phospholipids can suppress the ionization of your target analyte.[7][8]

  • Suboptimal Chromatography: Poor chromatographic conditions can lead to broad peaks. For long-chain acyl-CoAs, using a C8 or C18 column with a mobile phase at a slightly alkaline pH (e.g., using ammonium hydroxide) can significantly improve peak shape.[7][9][10][11]

Q4: I see many unexpected peaks in my blank runs. How can I systematically identify the source of this "ghost peak" contamination?

A4: A systematic approach is crucial. You can pinpoint the source by sequentially testing components of your workflow:

  • Direct Infusion Blank: Infuse your mobile phase directly into the mass spectrometer to check for contamination from the solvent or the instrument itself.[4]

  • System Blank: Run a gradient with no injection. Peaks here point to contamination within the LC system (solvents, tubing, column).

  • Solvent Blank: Inject the final solvent used to reconstitute your sample.[1] This helps identify contaminants from your solvent vial and the solvent itself.

  • Method Blank: Process a "sample" containing no analyte through the entire extraction and preparation procedure.[1] This is the most comprehensive blank and will reveal contaminants introduced at any step, from pipette tips to SPE cartridges.

Section 2: Troubleshooting Guides

This section provides detailed, issue-specific guidance for common problems encountered during the analysis of this compound.

Guide 2.1: Issue - High Background and Ubiquitous Contaminant Peaks

Problem: Your chromatograms, including blanks, are dominated by non-analyte peaks, particularly a series of peaks separated by 44 Da (PEG) or characteristic phthalate ions (e.g., m/z 149, 391).[4][12]

The following diagram illustrates the potential entry points for contaminants throughout the analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Homogenization Homogenization & Lysis Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown Vial Autosampler Vial Drydown->Vial LC LC System (Solvents, Tubing, Column) Vial->LC MS Mass Spectrometer LC->MS C1 Plasticware (Tubes, Tips) C1->Homogenization C1->Extraction C2 Solvents C2->Extraction C2->Drydown C2->LC C3 Glassware (Detergents) C3->Homogenization C3->Extraction C4 Environment (Air, Analyst) C4->Sample C4->Drydown C5 Carryover C5->LC C6 Vial/Cap C6->Vial

Caption: Workflow diagram illustrating potential contamination entry points.

  • Isolate the Source: Follow the systematic blank analysis described in FAQ Q4 . If the contamination is present in the method blank but not the solvent blank, the source is your sample preparation procedure. If it's in the system blank, the issue lies with the LC-MS system itself.

  • Mitigating Sample Prep Contamination:

    • Switch to Glass: Whenever possible, replace polypropylene tubes and pipette tips with high-quality borosilicate glassware.[13] If plastic must be used, pre-rinse tips and tubes with your extraction solvent to remove surface contaminants.[14] A study showed that even suitable polypropylene tubes can introduce hundreds of contaminant m/z features.[2]

    • Solvent Quality Check: Procure fresh, high-purity LC-MS grade solvents from a different lot or manufacturer.[3] Some brands may have higher levels of alkylated amine or other contaminants.[3]

    • Glassware Cleaning: Dedicate glassware for acyl-CoA analysis. Wash thoroughly, rinse extensively with high-purity water, and finally rinse with high-purity methanol or acetonitrile. Avoid using detergents.[4]

  • Decontaminating the LC-MS System:

    • System Flush: Regularly flush the entire LC system, including the autosampler needle and injection port, with a strong solvent mixture like isopropanol/methanol/water.[1]

    • Source Cleaning: Phthalates can accumulate in the heated ESI source.[12] Follow the manufacturer's protocol for cleaning the ion source components.

Guide 2.2: Issue - Low Recovery and Signal Suppression of the Analyte

Problem: You have confirmed the identity of your analyte via high-resolution MS, but the signal intensity is low and inconsistent, suggesting poor recovery during extraction or significant ion suppression.

G Start Low Analyte Signal CheckExtraction Is Extraction Efficient? Start->CheckExtraction CheckSuppression Is Ion Suppression Occurring? CheckExtraction->CheckSuppression Yes SPE Optimize SPE Protocol (See Protocol 2.3.1) CheckExtraction->SPE No MatrixEffect Perform Post-Column Infusion Experiment CheckSuppression->MatrixEffect IS_Check Use Stable Isotope-Labeled Internal Standard (SIL-IS) SPE->IS_Check LLE Evaluate LLE Method LLE->IS_Check Chromatography Optimize Chromatography (pH, Column, Gradient) MatrixEffect->Chromatography Suppression is Co-eluting Cleanup Add Phospholipid Removal Step MatrixEffect->Cleanup Suppression is Broad/Pervasive Chromatography->IS_Check Cleanup->IS_Check

Caption: Troubleshooting decision tree for low analyte signal.

  • Assess Extraction Recovery: The most reliable way to measure recovery is by spiking a known amount of a stable isotope-labeled internal standard (SIL-IS) into the sample before homogenization.[7] If a SIL-IS is unavailable, a structurally similar acyl-CoA with a different chain length (e.g., C17:0-CoA) can be used.[9][15]

  • Optimize the Extraction Protocol:

    • Solid-Phase Extraction (SPE): SPE is highly effective for purifying acyl-CoAs from salts and other interferences.[16][17] However, very-long-chain species may require optimization of washing and elution steps to prevent premature elution or irreversible binding. See Protocol 2.3.1 for a robust starting point.

    • Liquid-Liquid Extraction (LLE): For very hydrophobic molecules, LLE can be effective. However, it is less selective than SPE and often co-extracts interfering phospholipids.[8]

  • Diagnose and Mitigate Matrix Effects:

    • Post-Column Infusion: This experiment definitively identifies ion suppression. Infuse a constant flow of your analytical standard into the MS source post-column while injecting a blank extracted matrix. Dips in the standard's signal trace indicate at what retention time suppressive components are eluting.[8]

    • Improve Chromatographic Separation: If suppression is co-eluting with your analyte, adjust your LC method. Lengthen the gradient, change the organic mobile phase, or adjust the pH. Using a mobile phase with a slightly alkaline pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution for long-chain acyl-CoAs.[9][10][11]

    • Targeted Phospholipid Removal: Phospholipids are a major cause of ion suppression in biological samples.[8][18][19] If matrix effects are severe, consider incorporating a specific phospholipid removal step, such as using HybridSPE® plates or other targeted removal products, after the initial extraction.[8][18]

Section 3: Key Experimental Protocols

Protocol 3.1: Robust Solid-Phase Extraction (SPE) for VLC-PUFA-CoAs

This protocol is adapted from established methods for the purification of a broad range of acyl-CoAs and is optimized for recovery of long-chain species.[17][20][21][22]

Materials:

  • Tissue Homogenate (previously extracted in Acetonitrile/Isopropanol).[21][22]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica or C18 cartridges.

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[22]

  • Elution Solvent: Methanol/250 mM Ammonium Formate (4:1, v/v).[22]

  • Vacuum manifold, nitrogen evaporator.

Procedure:

  • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through the sorbent.[22]

  • Sample Loading: Load the supernatant from the tissue extraction onto the conditioned column. Allow the sample to pass through slowly by gravity or gentle vacuum.

  • Washing: Pass 2 mL of the Wash Solution through the column to remove salts and other polar interferences.[22] For very-long-chain analytes, this step is critical. A wash that is too strong will elute the analyte.

  • Elution: Elute the acyl-CoAs with 2 mL of the Elution Solvent into a clean collection tube.[22]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dry pellet in a suitable volume (e.g., 100 µL) of your initial mobile phase for LC-MS analysis. Store at -80°C until analysis.[16]

The following table summarizes representative recovery data for acyl-CoAs of varying chain lengths using established SPE methods. While data for your specific analyte is unavailable, these values provide a benchmark for validation.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[22]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[22]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[21]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[22]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[22]

References

Technical Support Center: Purification of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the refinement of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) to enhance the success of your purification experiments.

I. Understanding the Molecule: Key Challenges

This compound is a complex very-long-chain polyunsaturated fatty acyl-CoA. Its unique structure presents several purification challenges:

  • High Hydrophobicity: The long C34 acyl chain results in strong hydrophobic interactions, which can lead to poor solubility in aqueous buffers and strong retention on reverse-phase chromatography media.

  • Susceptibility to Oxidation: The five cis double bonds in the polyunsaturated tail are highly prone to oxidation, which can lead to sample degradation and the generation of artifacts.[1][2]

  • Chemical Instability: The 3-oxo group and the thioester bond are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[3]

  • Low Abundance: Endogenous levels of specific very-long-chain acyl-CoAs are often low, requiring sensitive analytical methods and efficient purification strategies to obtain sufficient quantities for downstream applications.

This guide will provide strategies to mitigate these challenges and ensure the successful purification of your target molecule.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction method for this compound from biological samples?

A1: A robust method for extracting very-long-chain acyl-CoAs involves homogenization in an acidic buffer followed by organic solvent extraction.[4][5] A recommended starting point is homogenization in a potassium phosphate buffer at a pH of around 4.9, followed by extraction with a mixture of isopropanol and acetonitrile.[4][6] This approach helps to precipitate proteins while efficiently solubilizing the acyl-CoA.

Q2: How can I prevent degradation of my sample during purification?

A2: Minimizing degradation is critical. Key precautions include:

  • Work at low temperatures: Perform all steps on ice or at 4°C to reduce enzymatic and chemical degradation.[1]

  • Use antioxidants: The inclusion of antioxidants such as butylated hydroxytoluene (BHT) in your extraction and purification solvents can help prevent oxidation of the polyunsaturated acyl chain.[1]

  • Control pH: Maintain a slightly acidic pH (around 4.5-6.0) to minimize hydrolysis of the thioester bond.

  • Degas solvents: Use degassed solvents for HPLC to remove dissolved oxygen, a key initiator of lipid peroxidation.[1]

  • Limit exposure to air and light: Work quickly and store samples under an inert atmosphere (e.g., argon or nitrogen) whenever possible.

Q3: What type of solid-phase extraction (SPE) cartridge is most suitable for purifying this molecule?

A3: For a very-long-chain acyl-CoA, a reverse-phase SPE cartridge, such as a C18 or a polymer-based sorbent (e.g., Oasis HLB), is recommended.[7] These sorbents will effectively retain the hydrophobic acyl-CoA while allowing more polar contaminants to be washed away. Elution is typically achieved with a high percentage of organic solvent, such as methanol or acetonitrile.

Q4: Which HPLC column and mobile phase are best for the final purification step?

A4: A C18 reverse-phase HPLC column is the standard choice for acyl-CoA separation.[3][4][8] Given the very long acyl chain of your molecule, a column with a high carbon load and end-capping will provide the necessary retention and resolution. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate or ammonium acetate at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[3][4]

III. Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low Recovery After Solid-Phase Extraction (SPE)
  • Question: I am experiencing significant loss of my target molecule during the SPE step. What are the likely causes and how can I improve my recovery?

  • Answer: Low recovery from SPE can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Incomplete Elution: Your molecule's high hydrophobicity may require a stronger elution solvent.

      • Solution: Increase the percentage of organic solvent in your elution buffer. You can also try a stronger solvent, such as isopropanol, in your elution mixture.

    • Irreversible Binding to the Sorbent: This can occur if the acyl-CoA precipitates on the column or interacts too strongly with the stationary phase.

      • Solution: Ensure that the sample is fully solubilized before loading onto the SPE cartridge. Adding a small percentage of organic solvent to your sample may help. Also, consider a different SPE sorbent material.

    • Sample Breakthrough During Loading: If the loading conditions are not optimal, your molecule may not be retained on the column.

      • Solution: Ensure your loading buffer has a sufficiently high aqueous content to promote hydrophobic interaction with the C18 sorbent. Pre-conditioning the SPE cartridge according to the manufacturer's instructions is also crucial.

Problem 2: Poor Peak Shape or Multiple Peaks in HPLC Analysis
  • Question: My HPLC chromatogram shows broad, tailing peaks, or multiple peaks where I expect to see one for my purified fraction. What could be the problem?

  • Answer: Poor peak shape or unexpected peaks can be indicative of several issues. The following troubleshooting workflow can help identify the root cause:

    G A Poor Peak Shape in HPLC B Check for Co-eluting Impurities A->B Multiple Peaks? C Assess Sample Degradation A->C Broad/Tailing Peaks? D Optimize Chromatographic Conditions A->D E Column Overload C->E F Secondary Interactions with Column C->F

    Caption: Troubleshooting workflow for poor HPLC peak shape.

    • Sample Degradation: The presence of multiple peaks could be due to the oxidation or hydrolysis of your target molecule.

      • Solution: Re-evaluate your sample handling procedures. Ensure you are using antioxidants, working at low temperatures, and using fresh, degassed solvents. Analyze a fresh sample to see if the issue persists.

    • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.

      • Solution: Reduce the injection volume or dilute your sample.

    • Secondary Interactions: The 3-oxo group or the CoA moiety may be interacting with residual silanol groups on the HPLC column, leading to peak tailing.

      • Solution: Use a well-end-capped column. Adding a small amount of a competing base, such as triethylamine, to the mobile phase can sometimes help, but be mindful of its compatibility with your detection method.

    • Inappropriate Mobile Phase: The pH or solvent composition of your mobile phase may not be optimal.

      • Solution: Adjust the pH of your aqueous buffer to ensure the molecule is in a single ionic state. Optimize the gradient elution to ensure adequate separation and sharp peaks.

Problem 3: Inconsistent Results Between Experiments
  • Question: I am getting variable yields and purity in different purification runs. How can I improve the reproducibility of my protocol?

  • Answer: Lack of reproducibility often points to subtle variations in the experimental procedure. Here are key areas to focus on for consistency:

    • Standardize Sample Handling: Ensure that all samples are treated identically from extraction to final analysis. This includes consistent timing for each step and strict temperature control.

    • Prepare Fresh Reagents: Buffers and solvents should be prepared fresh for each purification run, especially aqueous buffers which can support microbial growth.

    • Use an Internal Standard: The addition of a structurally similar internal standard, such as an odd-chain length very-long-chain acyl-CoA, early in the extraction process can help to normalize for losses during purification.[9]

    • Systematic Column Cleaning and Equilibration: Ensure your HPLC column is thoroughly cleaned and equilibrated before each run.

IV. Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is a starting point and may require optimization for your specific sample matrix.

  • Column Conditioning:

    • Wash a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of SPE buffer (e.g., 50 mM potassium phosphate, pH 5.5).

  • Sample Loading:

    • Acidify your sample extract to approximately pH 5.5.

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of SPE buffer to remove polar impurities.

    • Wash with 5 mL of 20% methanol in SPE buffer to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound with 5 mL of 100% methanol or acetonitrile.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried sample in a suitable solvent for HPLC analysis (e.g., 80% methanol).

Protocol 2: RP-HPLC Purification
Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 50 mM Potassium Phosphate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 50-100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm (for the adenine moiety of CoA)[4][5]
Temperature 30°C

Note: The gradient and mobile phase composition may need to be optimized to achieve the best separation for your specific sample.

V. Visualization of the Purification Workflow

G A Biological Sample B Homogenization in Acidic Buffer A->B C Organic Solvent Extraction (Isopropanol/Acetonitrile) B->C D Solid-Phase Extraction (SPE) (C18 Cartridge) C->D E Elution and Drying D->E F RP-HPLC Purification (C18 Column) E->F G Pure this compound F->G

Caption: General workflow for the purification of this compound.

VI. References

  • Golovko, M. Y., & Murphy, E. J. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of Lipid Research, 45(9), 1777-1782. --INVALID-LINK--

  • BenchChem. (2025). Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Application Note and Protocol. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Extraction (SPE) of Acyl-CoA Enrichment. --INVALID-LINK--

  • Cyberlipid. (n.d.). Fatty acyl CoA analysis. --INVALID-LINK--

  • King, K., & Torday, J. S. (1985). The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 150(2), 345-352. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Preventing Degradation of Polyunsaturated Acyl-CoAs. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Purification of trans-Tetradec-11-enoyl-CoA using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). --INVALID-LINK--

  • Tarrago, L., et al. (2018). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 8(4), 63. --INVALID-LINK--

  • Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276. --INVALID-LINK--

  • BenchChem. (2025). Application Note: Analytical Methods for 3-Oxo Fatty Acid Isomers. --INVALID-LINK--

  • Zhang, L., et al. (2010). Purification, crystallization and preliminary crystallographic analysis of very-long-chain acyl-CoA dehydrogenase from Caenorhabditis elegans. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 4), 415-418. --INVALID-LINK--

  • Tong, L. (2014). Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. Methods in Molecular Biology, 1135, 135-143. --INVALID-LINK--

  • Agilent Technologies. (2011). Reversed Phase HPLC of Fatty Acids. --INVALID-LINK--

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. --INVALID-LINK--

  • Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 104, 33-43. --INVALID-LINK--

  • Sheldon, P. S., et al. (1992). Purification of 3-oxoacyl-ACP reductase from avocado (Persea americana) fruit mesocarp. Biochemical Journal, 282(Pt 2), 593-598. --INVALID-LINK--

  • Kikuchi, S., & Kusaka, T. (1983). Purification and Characterization of 3-Oxoacyl-CoA Synthase of Mycobacterium smegmatis. Journal of Biochemistry, 94(4), 1045-1053. --INVALID-LINK--

  • SelectScience. (2023). Complex lipid analysis challenges solved with bio-inert HPLC columns. --INVALID-LINK--

  • Haynes, C. A., et al. (2008). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 49(5), 1113-1125. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Analysis of Lipids by HPLC-CAD. --INVALID-LINK--

  • Kaschabek, S. R., & Reineke, W. (1995). Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase. Journal of Bacteriology, 177(20), 5753-5758. --INVALID-LINK--

  • Black, P. N., & DiRusso, C. C. (2007). The fatty acid transport protein (FATP) family: very long chain acyl-CoA synthetases or solute carriers?. Biochimica et Biophysica Acta, 1771(7), 751-756. --INVALID-LINK--

  • Schiedel, A. C., et al. (2004). Cloning, Expression, and Purification of Glyoxysomal 3-Oxoacyl-Coa Thiolase from Sunflower Cotyledons. Montclair State University Digital Commons. --INVALID-LINK--

  • Seshaiah, P., & Ntambi, J. M. (1995). Regulation of Stearoyl-CoA Desaturase 1 mRNA Stability by Polyunsaturated Fatty Acids in 3T3-L1 Adipocytes. Journal of Biological Chemistry, 270(49), 29541-29546. --INVALID-LINK--

  • Gusenda, N., et al. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 6(1), 103762. --INVALID-LINK--

  • Hallows, W. C., et al. (1973). Purification and properties of succinyl-coenzyme A-3-oxo acid coenzyme A-transferase from sheep kidney. Biochemical Journal, 136(1), 35-42. --INVALID-LINK--

  • Miyashita, K., & Takagi, T. (1986). Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes. Journal of the American Oil Chemists' Society, 63(10), 1380-1384. --INVALID-LINK--

  • Miyashita, K., & Nara, E. (2002). Oxidative Stability of Polyunsaturated Fatty Acid in Phosphatidylcholine Liposomes. Journal of the American Oil Chemists' Society, 79(5), 467-471. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Analysis of 3-oxo Fatty Acids by Mass Spectrometry. --INVALID-LINK--

  • Cyberlipid. (n.d.). HPLC analysis. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Swern, D., & Ault, W. C. (1957). U.S. Patent No. 2,816,903. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Astarita, G., et al. (2015). Targeted lipidomic strategies for oxygenated metabolites of polyunsaturated fatty acids. Biochimica et Biophysica Acta, 1851(4), 430-444. --INVALID-LINK--

  • Stark, K. D. (2008). Novel methodologies for assessing omega-3 fatty acid status - a systematic review. Biochimie, 90(11-12), 1684-1692. --INVALID-LINK--

  • Tsuchiya, M., et al. (2018). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 8(4), 63. --INVALID-LINK--

  • Alvarez-Amador, A., et al. (2023). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Foods, 12(15), 2849. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues. --INVALID-LINK--

  • Gusenda, N., et al. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 6(1), 103762. --INVALID-LINK--

References

Technical Support Center: Quantifying (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA. This very long-chain, highly unsaturated ketoacyl-CoA presents a unique set of analytical challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its quantification, ensuring data integrity and reproducibility. We will delve into common problems, provide detailed troubleshooting steps, and present a validated workflow, all grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the analysis of this complex molecule.

Q1: What makes this compound particularly challenging to quantify?

A1: The difficulty in quantifying this molecule stems from a combination of its physical and chemical properties:

  • High Unsaturation: The presence of five double bonds makes the molecule extremely susceptible to oxidation.[1][2] This can lead to the formation of various oxidation products, resulting in an underestimation of the target analyte and the appearance of artifactual peaks in your chromatogram.

  • Instability of the Thioester Bond: The thioester bond is labile and can be hydrolyzed, especially at non-optimal pH values or in the presence of certain enzymes during sample preparation.

  • Amphiphilic Nature: The molecule has a highly polar coenzyme A head group and a long, nonpolar fatty acyl tail. This dual nature can lead to poor peak shapes in reversed-phase chromatography and adsorption to surfaces, causing sample loss.[3]

  • Low Endogenous Abundance: Like many lipid mediators, this molecule is often present at very low concentrations in biological matrices, requiring highly sensitive analytical methods.

Q2: I'm not getting a signal for my analyte. What are the most likely causes?

A2: A complete lack of signal is often due to one of the following:

  • Analyte Degradation: The molecule may have completely degraded during sample extraction, storage, or analysis due to oxidation or hydrolysis.

  • Inefficient Extraction: The chosen extraction method may not be suitable for such a long-chain acyl-CoA, leading to poor recovery from the sample matrix.[4][5]

  • Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer (e.g., ionization source parameters, collision energy) may not be optimized for this specific molecule.

  • Sample Loss: The analyte may have adsorbed to plasticware or glassware during sample preparation.[3]

Q3: My peak shape is very broad and tailing. How can I improve it?

A3: Poor peak shape is a common issue for acyl-CoAs.[6] Here are some strategies to improve it:

  • Mobile Phase Modifiers: The addition of an ion-pairing agent or using a high pH mobile phase can improve peak shape by reducing interactions between the polar head group and the stationary phase.[7]

  • Column Choice: Consider using a column specifically designed for the analysis of polar lipids or one with a different stationary phase chemistry.

  • Derivatization: While more complex, derivatization of the phosphate groups can reduce the molecule's polarity and improve its chromatographic behavior.[3]

  • Flow Rate and Gradient Optimization: A slower flow rate and a shallower gradient can often lead to better peak resolution and shape.

Q4: I see multiple peaks that could be my analyte. How do I confirm the identity of the correct peak?

A4: The presence of multiple peaks can be due to isomers or degradation products. To confirm the identity of your target analyte:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement and confirm the elemental composition of the peak of interest.

  • Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern of your experimental peak to a known standard or to predicted fragmentation patterns. Acyl-CoAs typically show a characteristic neutral loss of 507 Da.[8][9]

  • Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the gold standard. It will co-elute with the endogenous analyte and have a similar fragmentation pattern, but with a mass shift corresponding to the isotopic labels.

Part 2: Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low or No Recovery During Sample Extraction

Underlying Cause: The unique structure of this compound makes its extraction from complex biological matrices challenging. Common protein precipitation methods may not be sufficient, and the analyte can be lost in the pellet or during subsequent phase separations.

Troubleshooting Steps:

  • Optimize Extraction Solvent: A single-solvent system is often inadequate. A two-step extraction using a combination of polar and non-polar organic solvents is recommended. A mixture of acetonitrile and isopropanol has been shown to be effective for a wide range of acyl-CoAs.[5]

  • Incorporate Solid-Phase Extraction (SPE): SPE is a crucial step for both purification and concentration of the analyte.[4][8] A mixed-mode or anion-exchange SPE cartridge can be effective in capturing the negatively charged CoA moiety.

  • Evaluate Different SPE Sorbents: Test various SPE sorbents (e.g., C18, anion exchange, mixed-mode) to determine which provides the best recovery for your specific analyte and matrix.

  • Use a Labeled Internal Standard: Spike your sample with a stable isotope-labeled internal standard before extraction to accurately assess and correct for recovery losses.

Issue 2: Analyte Degradation and Oxidative Instability

Underlying Cause: The polyunsaturated nature of the fatty acyl chain is a major liability.[1] Exposure to oxygen, light, and high temperatures can lead to rapid degradation.

Troubleshooting Steps:

  • Work Quickly and on Ice: Keep your samples on ice at all times during processing.

  • Use Antioxidants: Add an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents to prevent lipid peroxidation.

  • Inert Atmosphere: If possible, perform extraction steps under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples after extraction to minimize the number of times they are thawed.

  • Storage Conditions: Store extracts at -80°C and analyze them as soon as possible.

Issue 3: Poor Chromatographic Performance

Underlying Cause: The amphiphilic nature of the molecule leads to challenging chromatographic behavior on standard C18 columns.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • High pH: Using a mobile phase with a high pH (e.g., 10.5 with ammonium hydroxide) can deprotonate the phosphate groups, leading to more consistent interactions with the stationary phase and improved peak shape.[7]

    • Ion-Pairing Reagents: While they can be difficult to remove from the LC system, ion-pairing reagents can significantly improve peak shape for highly polar analytes.[8]

  • Column Selection:

    • Hybrid-silica particles: Columns with hybrid-silica particles are often more resistant to high pH mobile phases.

    • Shorter Alkyl Chains: A C8 or C4 column may provide better peak shape than a C18 column for this analyte.

  • System Conditioning: Ensure your LC system is thoroughly flushed and equilibrated with the mobile phase before analysis to prevent carryover and ensure reproducible retention times.

Part 3: Recommended Experimental Workflow

This section outlines a step-by-step protocol for the quantification of this compound.

Sample Preparation and Extraction
  • Homogenization: Homogenize frozen tissue samples or cell pellets in a cold phosphate buffer (pH 4.9) containing an antioxidant (e.g., 0.1 mg/mL BHT).[4]

  • Solvent Extraction: Add a 3:1 (v/v) mixture of acetonitrile:isopropanol to the homogenate, vortex thoroughly, and centrifuge to pellet the protein.[5]

  • Supernatant Collection: Carefully collect the supernatant.

  • Internal Standard Spiking: Add a known amount of a suitable stable isotope-labeled internal standard to the supernatant.

Solid-Phase Extraction (SPE) Purification
  • Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a non-polar solvent (e.g., hexane) followed by a moderately polar solvent (e.g., ethyl acetate).

  • Elution: Elute the acyl-CoAs with a solvent mixture designed to disrupt the ionic interaction with the sorbent, such as a mixture of methanol and ammonium formate.[5]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm.

  • Mobile Phase A: 75 mM potassium phosphate, pH 4.9.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to ensure adequate separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for your analyte and internal standard. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine diphosphate moiety.[10]

Data Presentation
ParameterRecommended SettingRationale
Extraction Solvent Acetonitrile:Isopropanol (3:1, v/v) with 0.1 mg/mL BHTEfficiently extracts a broad range of acyl-CoAs while minimizing oxidation.[5]
SPE Sorbent Mixed-Mode Anion ExchangeProvides both reversed-phase and ion-exchange retention for effective purification.
LC Column C18, ≤ 2.7 µm particle sizeOffers good retention and resolution for long-chain acyl-CoAs.
Mobile Phase pH 4.9 or 10.5A lower pH can improve retention on some columns, while a higher pH can improve peak shape.[4][7]
Ionization Mode Positive ESIAcyl-CoAs readily form positive ions.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.

Part 4: Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis homogenization 1. Homogenization (on ice, with antioxidant) extraction 2. Solvent Extraction (ACN:IPA) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Collect Supernatant + Internal Standard centrifugation->supernatant conditioning 5. Condition SPE Cartridge supernatant->conditioning loading 6. Load Sample conditioning->loading washing 7. Wash loading->washing elution 8. Elute Analyte washing->elution dry_reconstitute 9. Dry & Reconstitute elution->dry_reconstitute lcms 10. LC-MS/MS Analysis (MRM Mode) dry_reconstitute->lcms data 11. Data Quantification lcms->data

Caption: A streamlined workflow for the quantification of long-chain acyl-CoAs.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_degradation Analyte Degradation cluster_extraction Extraction Issues cluster_lcms LC-MS/MS Problems start Start: No or Poor Signal check_degradation Degradation Suspected start->check_degradation Is analyte degrading? check_extraction Low Recovery Suspected start->check_extraction Is extraction inefficient? check_lcms Instrument Problem Suspected start->check_lcms Is there an instrument issue? check_antioxidant Used Antioxidant? check_temp Kept on Ice? check_antioxidant->check_temp check_storage Proper Storage? check_temp->check_storage solution Resolution check_storage->solution check_solvent Optimized Solvent? check_spe Used SPE? check_solvent->check_spe check_spe->solution check_ms_params Optimized MS Parameters? check_chromatography Good Peak Shape? check_ms_params->check_chromatography check_chromatography->solution check_degradation->check_antioxidant Yes check_extraction->check_solvent Yes check_lcms->check_ms_params Yes

Caption: A decision tree for troubleshooting common quantification issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Rigorous Validation of (19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipidomics, the precise and accurate measurement of specific lipid species is paramount. This guide provides an in-depth technical comparison and validation of analytical methodologies for a particularly challenging analyte: (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA. As a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), its quantification demands a sophisticated and rigorously validated approach. This document moves beyond a simple recitation of protocols to offer a rationale-driven guide, grounded in scientific integrity and practical expertise.

The Biochemical Significance of this compound

This compound is an intermediate in the metabolic pathway of very-long-chain polyunsaturated fatty acids. Its "3-oxo" designation strongly indicates its role in the beta-oxidation spiral, the primary catabolic process for fatty acids.[1][2] Due to its substantial chain length (34 carbons), its breakdown is expected to occur primarily within peroxisomes, as mitochondria are typically equipped to handle fatty acids up to 22 carbons in length.[1]

VLC-PUFAs are critical components of cellular membranes, particularly in specialized tissues such as the retina, brain, and testes. Their synthesis is mediated by enzymes like ELOVL4.[3] The accurate measurement of intermediates like this compound is crucial for understanding the kinetics and regulation of VLC-PUFA metabolism and for investigating pathologies associated with its dysregulation.

cluster_0 Peroxisomal Beta-Oxidation of a C34:5 Fatty Acyl-CoA C34:5-CoA Tetratriacontapentaenoyl-CoA (C34:5) Enoyl-CoA Trans-2-Enoyl-CoA Intermediate C34:5-CoA->Enoyl-CoA Acyl-CoA Oxidase Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Intermediate Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase Target (19Z,22Z,25Z,28Z,31Z)-3-Oxo- tetratriacontapentaenoyl-CoA Hydroxyacyl-CoA->Target 3-Hydroxyacyl-CoA Dehydrogenase Shorter-Acyl-CoA Dotriacontatrienoyl-CoA (C32:3) Target->Shorter-Acyl-CoA 3-Ketoacyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Target->Acetyl-CoA 3-Ketoacyl-CoA Thiolase

Caption: Peroxisomal Beta-Oxidation Pathway.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the specific and sensitive quantification of this compound in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard. Its high selectivity, conferred by the monitoring of specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), allows for confident identification and quantification even at low physiological concentrations.[4]

Detailed Experimental Protocol for LC-MS/MS Measurement

This protocol is a robust starting point and should be optimized for the specific instrumentation and biological matrix in your laboratory.

1. Sample Preparation: The Critical First Step

The extraction of VLC-PUFA-CoAs from biological samples is challenging due to their amphipathic nature and susceptibility to degradation. A modified Folch extraction or a solid-phase extraction (SPE) method is recommended.

  • Materials:

    • Homogenizer (e.g., bead beater or Potter-Elvehjem)

    • Ice-cold phosphate-buffered saline (PBS)

    • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar VLC-PUFA-CoA not present in the sample (e.g., C32:5-CoA). A commercial source for this compound is available from vendors such as Crysalin.

    • Extraction Solvent: Isopropanol/acetonitrile/water (2:1:1, v/v/v)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Weigh the frozen tissue sample (typically 10-50 mg) and place it in a pre-chilled homogenization tube.

    • Add 1 mL of ice-cold PBS and the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 3 mL of the extraction solvent, vortex vigorously for 1 minute, and incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant. For cleaner samples, proceed with SPE.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 15% methanol in water.

    • Elute the acyl-CoAs with 2 mL of 80% methanol in water.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography: Achieving Separation

Reversed-phase chromatography is the method of choice for separating acyl-CoAs based on their hydrophobicity.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 20% B

    • 18.1-25 min: Re-equilibration at 20% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry: Sensitive and Specific Detection

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for this application.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Precursor Ion (Q1): The [M+H]+ of this compound.

  • Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the phosphopantetheine moiety or other specific cleavages. These transitions must be empirically determined by infusing a standard of the analyte.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte to achieve maximum signal intensity.

Method Validation: Ensuring Trustworthy Data

A rigorous validation process is non-negotiable for any quantitative bioanalytical method. The following parameters must be assessed according to regulatory guidelines (e.g., FDA or EMA).

cluster_0 Validation Workflow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ Lower Limit of Quantification (LLOQ) Accuracy->LLOQ Recovery Extraction Recovery & Matrix Effect LLOQ->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Recovery->Stability Validated Validated Method Stability->Validated

References

A Comparative Analysis of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA and Other Very-Long-Chain Fatty Acyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Lipid Biology and Drug Development

In the intricate landscape of lipid metabolism, very-long-chain fatty acyl-CoAs (VLCFA-CoAs) represent a crucial class of molecules with diverse physiological and pathological roles.[1] This guide provides a comparative analysis of the highly unsaturated (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA and other well-characterized VLCFA-CoAs, offering insights into their metabolic processing and the experimental methodologies required for their study. While direct comparative data for this specific pentaenoyl-CoA is limited, this document synthesizes current knowledge on VLCFA metabolism to provide a predictive framework for its behavior relative to its saturated and monounsaturated counterparts.

Introduction to Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)

VLCFAs are fatty acids with chain lengths of 22 carbon atoms or more.[2] In their activated form, as coenzyme A (CoA) thioesters, they are pivotal intermediates in numerous cellular processes. The synthesis of VLCFA-CoAs occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation, involving a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids).[3][4]

The catabolism of VLCFA-CoAs, however, is exclusively confined to peroxisomes.[5][6] This compartmentalization underscores the specialized enzymatic machinery required to handle these exceptionally long acyl chains. A critical step in this process is the transport of VLCFA-CoAs across the peroxisomal membrane, a function mediated by the ATP-binding cassette (ABC) transporter, ABCD1.[4][6] Deficiencies in this transporter lead to the accumulation of VLCFAs, a hallmark of the severe neurodegenerative disorder, X-linked adrenoleukodystrophy (X-ALD).[7][8]

Comparative Overview: Structural and Metabolic Distinctions

The biochemical behavior of a VLCFA-CoA is profoundly influenced by its structure, particularly its chain length and degree of unsaturation. Here, we compare the predicted properties of the highly polyunsaturated this compound with well-studied saturated (e.g., Lignoceroyl-CoA, C24:0-CoA) and monounsaturated (e.g., Nervonoyl-CoA, C24:1-CoA) VLCFA-CoAs.

FeatureSaturated VLCFA-CoA (e.g., C24:0-CoA)Monounsaturated VLCFA-CoA (e.g., C24:1-CoA)Polyunsaturated VLCFA-CoA (e.g., C34:5-CoA)
Structure Fully saturated, linear acyl chainSingle double bond in the acyl chainMultiple double bonds in the acyl chain
Flexibility Relatively rigid, linear conformationKinked conformation due to the double bondHighly flexible and folded conformation
Enzymatic Handling Substrate for peroxisomal β-oxidationSubstrate for peroxisomal β-oxidationPredicted substrate for peroxisomal β-oxidation
Metabolic Rate Subject to defined rates of peroxisomal degradationPotentially different degradation rates compared to saturated counterpartsPredicted to have distinct kinetics in enzymatic reactions due to its unique structure

This compound , as a 3-oxoacyl-CoA intermediate, represents a specific step in the β-oxidation spiral.[9] Its highly unsaturated and exceptionally long chain (C34) suggests a complex interaction with the enzymes of peroxisomal β-oxidation.

Enzymatic Processing: A Comparative Perspective

The peroxisomal β-oxidation pathway comprises a series of enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle. The substrate specificity of these enzymes is a critical determinant of the metabolic fate of different VLCFA-CoAs.

Acyl-CoA Oxidases (ACOX)

The initial and often rate-limiting step in peroxisomal β-oxidation is catalyzed by Acyl-CoA oxidases (ACOX).[10] Mammals possess multiple ACOX isoforms with distinct substrate preferences. ACOX1, the straight-chain acyl-CoA oxidase, is responsible for the oxidation of straight-chain saturated and unsaturated VLCFA-CoAs.[10] It is plausible that a highly polyunsaturated substrate like this compound would also be a substrate for ACOX1, although its complex structure may influence the binding affinity and catalytic efficiency. In contrast, branched-chain VLCFA-CoAs are handled by ACOX2.[10]

Bifunctional Enzymes and Thiolases

Following the ACOX-catalyzed step, the resulting enoyl-CoA undergoes hydration and dehydrogenation by a bifunctional enzyme (e.g., L-PBE or D-PBE) to form a 3-ketoacyl-CoA intermediate.[11] The final step is the thiolytic cleavage by a peroxisomal thiolase, which releases acetyl-CoA and a chain-shortened acyl-CoA.[12] The efficiency of these subsequent steps for a highly polyunsaturated and very long-chain substrate is an area requiring further investigation. The presence of multiple double bonds may necessitate the action of auxiliary enzymes to handle non-standard intermediates.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzymatic Analysis Start VLCFA Activation Fatty Acyl Chloride Start->Activation Coupling Reaction with CoA Activation->Coupling Purification HPLC Purification Coupling->Purification Characterization MS/NMR Verification Purification->Characterization VLCFA_CoA Pure VLCFA-CoA Characterization->VLCFA_CoA Reaction Kinetic Assay Setup VLCFA_CoA->Reaction VLCFA_CoA->Reaction Enzyme Purified Peroxisomal Enzyme Enzyme->Reaction Measurement Spectrophotometric Reading Reaction->Measurement Analysis Michaelis-Menten Kinetics Measurement->Analysis Results Km and Vmax Analysis->Results

References

A Senior Scientist's Guide to the Analytical Quantification of (19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Very-Long-Chain Acyl-CoA

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As an intermediate in fatty acid metabolism, likely in the peroxisomal β-oxidation or biosynthesis pathways of specialized lipids, its accurate quantification is paramount for researchers investigating lipidomics, metabolic disorders, and drug development targeting fatty acid pathways.[1] The molecule's structure—a 34-carbon chain with five cis double bonds, a β-keto group, and a bulky Coenzyme A (CoA) moiety—presents significant analytical challenges. These include low physiological abundance, susceptibility to enzymatic and chemical degradation, and potential for ion suppression in mass spectrometry from complex biological matrices.[2][3]

This guide provides an in-depth comparison of the primary analytical methodologies for the robust and sensitive quantification of this and similar acyl-CoA species. We will move beyond simple procedural lists to explain the causal reasoning behind methodological choices, ensuring a trustworthy and scientifically rigorous approach.

Comparative Analysis of Core Methodologies

The quantification of acyl-CoAs has evolved from less specific techniques to highly sensitive and specific mass spectrometry-based methods. Here, we compare the three most relevant approaches.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: This classic approach leverages the strong ultraviolet absorbance of the adenine ring in the CoA moiety at approximately 260 nm.[4][5] Separation is achieved via reversed-phase chromatography, where the long acyl chain provides significant retention on a C18 or C8 column.[4][6]

  • Expertise & Experience: HPLC-UV is a foundational technique. Its primary advantage is accessibility and lower instrumentation cost. However, its trustworthiness for quantifying a specific, low-abundance acyl-CoA in a complex mixture is low. The method suffers from a critical lack of specificity; any molecule containing the CoA moiety and co-eluting with the target analyte will contribute to the signal, leading to overestimation. While method development can optimize separation, baseline resolution of all acyl-CoA isomers and chain-length homologs in a biological sample is often unattainable.[7][8]

  • Verdict: Suitable for purified standards or as a preliminary separation technique, but not recommended for accurate quantification in biological matrices due to its inherent lack of specificity.

Method 2: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Principle: This method couples the separation power of LC with a mass spectrometer capable of very high mass accuracy and resolution (e.g., Orbitrap or TOF). Instead of relying on UV absorbance, it identifies the analyte by measuring the exact mass of its protonated molecular ion ([M+H]⁺) with an error of less than 5 parts-per-million (ppm). For this compound (Formula: C₅₅H₉₂N₇O₁₈P₃S), the expected monoisotopic mass of the [M+H]⁺ ion is m/z 1296.5466.

  • Expertise & Experience: The power of HRMS lies in its ability to provide unambiguous identification. A measured mass of 1296.5460 within a 2 ppm mass tolerance window provides high confidence in the elemental formula of the detected ion, drastically increasing specificity compared to HPLC-UV. This is a self-validating system for identification. However, for quantification, HRMS can be less sensitive and have a smaller linear dynamic range than tandem mass spectrometry, especially in "dirty" biological samples where ion suppression can be a significant issue.[2]

  • Verdict: The gold standard for analyte identification and structural confirmation. It is a powerful tool for profiling studies but may not be the optimal choice for targeted, high-sensitivity quantification.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This is the state-of-the-art technique for targeted quantification.[7][9][10][11] It utilizes a triple quadrupole mass spectrometer in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) is set to isolate only the parent ion of our target analyte (m/z 1296.5). These isolated ions are then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional specificity and sensitivity.

  • Expertise & Experience: The key to a trustworthy LC-MS/MS assay is the selection of a specific and intense parent-to-fragment ion transition. Acyl-CoAs exhibit highly predictable fragmentation patterns.[12][13] The most common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.1 Da).[2][12] Therefore, a highly specific and abundant transition for our target would be m/z 1296.5 → m/z 789.4 . This transition represents the cleavage of the pyrophosphate bond, leaving the charge on the fatty acyl-phosphopantetheine portion. Monitoring this specific event virtually eliminates chemical noise and interference, allowing for quantification at very low levels (picomolar to femtomolar).[6]

  • Verdict: The unequivocal gold standard for the sensitive and specific quantification of this compound in complex biological samples.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for each analytical method. Values are representative and serve for comparative purposes.

Parameter HPLC-UV LC-HRMS (Full Scan) LC-MS/MS (SRM)
Specificity LowHighVery High
Primary Use PurificationIdentification, ProfilingQuantification
Limit of Quantitation (LOQ) ~100 - 500 nM~5 - 50 nM~0.1 - 5 nM
Linear Dynamic Range 2-3 orders of magnitude3-4 orders of magnitude4-6 orders of magnitude
Matrix Effect Susceptibility Low (Co-elution is the issue)Moderate to HighLow (due to SRM specificity)
Confidence in Identification Very LowVery HighHigh
Throughput ModerateModerateHigh

Experimental Protocols & Workflows

A robust analytical outcome is contingent on meticulous sample handling and preparation. Acyl-CoAs are notoriously unstable, prone to hydrolysis at non-optimal pH and temperatures.[3]

Diagram: General Analytical Workflow

The overall process from sample to result follows a critical path designed to maximize recovery and minimize degradation.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (e.g., tissue, cells) Quench 2. Cryogenic Quenching (Liquid N2) Sample->Quench Extract 3. Homogenization & Solvent Extraction Quench->Extract SPE 4. Solid-Phase Extraction (SPE) Cleanup Extract->SPE Recon 5. Evaporation & Reconstitution SPE->Recon LC 6. LC Separation (Reversed-Phase) Recon->LC MS 7. MS/MS Detection (SRM Mode) LC->MS Data 8. Data Acquisition & Processing MS->Data Result Final Concentration (nmol/g tissue) Data->Result

Caption: General experimental workflow for acyl-CoA analysis from biological tissues.

Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for enriching a broad range of acyl-CoAs from tissue samples.[14][15][16] The objective is to efficiently precipitate proteins while extracting the amphipathic acyl-CoAs and then purify them from interfering salts and phospholipids.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog.

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:1:1 v/v/v), pre-chilled to -20°C.[3]

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel columns.[16]

  • SPE Conditioning/Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4 v/v/v/v).[16]

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1 v/v).[16]

Procedure:

  • Homogenization: In a pre-chilled mortar, cryo-grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction: Transfer the powder to a tube containing 1 mL of ice-cold Extraction Solvent and the internal standard. Homogenize thoroughly and vortex vigorously for 2 minutes.

  • Protein Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • SPE Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of Conditioning/Wash Solution.[16]

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of Conditioning/Wash Solution to remove interfering compounds.

  • Elution: Elute the acyl-CoAs with 2 mL of Elution Buffer.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 Methanol:Water).

Diagram: Principle of SRM for LC-MS/MS

This diagram illustrates the high specificity of tandem mass spectrometry.

SRM cluster_LC cluster_MS Tandem Mass Spectrometer Mix Ion Mixture Q1 Q1 Precursor Isolation m/z 1296.5 Mix->Q1:f0 Q2 Q2 Fragmentation (CID) Collision Gas Q1->Q2:f0 Parent Ion Q3 Q3 Product Ion Scan m/z 789.4 Q2->Q3:f0 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: The principle of Selected Reaction Monitoring (SRM) for high-specificity analysis.

Protocol 2: LC-MS/MS Method for Quantification

This method is optimized for the separation and detection of very-long-chain acyl-CoAs.[6][9]

Instrumentation:

  • UPLC/HPLC System coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[6]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water.[6]

  • Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile.[6]

  • Column Temperature: 40°C

  • Flow Rate: 0.3 mL/min

LC Gradient:

Time (min) % B
0.0 20
2.0 20
15.0 95
18.0 95
18.1 20

| 22.0 | 20 |

MS/MS Parameters (Positive ESI Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • SRM Transitions:

    • Target Analyte: Q1: 1296.5 m/z → Q3: 789.4 m/z

    • Internal Standard (C17:0-CoA): Q1: 936.5 m/z → Q3: 429.4 m/z

  • Collision Energy: Optimize for each transition (typically 30-50 eV).

Conclusion

For researchers requiring accurate and precise quantification of this compound, the combination of a robust solid-phase extraction protocol with a targeted LC-MS/MS (SRM) method is the authoritative and trustworthy choice. While HPLC-UV lacks the required specificity and LC-HRMS is better suited for identification, LC-MS/MS provides the unparalleled sensitivity and selectivity necessary to measure this low-abundance, very-long-chain acyl-CoA in complex biological matrices. The methodologies detailed herein provide a validated framework for generating high-quality, reproducible data essential for advancing our understanding of lipid metabolism.

References

A Comparative Guide to the Biological Activity of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA and its Analogs: A Focus on the ELOVL4-Mediated Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)

Very long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are critical components of cellular lipids in specific tissues, most notably the retina, brain, and testes.[1][2] These specialized lipids are not obtained from dietary sources but are synthesized endogenously through a series of elongation and desaturation reactions. The unique biophysical properties conferred by their extended and highly unsaturated acyl chains are indispensable for the structural integrity and function of membranes in these specialized tissues. Deficiencies in VLC-PUFA biosynthesis are linked to severe pathologies, including Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration leading to vision loss.[3]

At the heart of VLC-PUFA synthesis is a family of enzymes known as the Elongation of Very Long-Chain Fatty Acids (ELOVL) proteins.[4] Of particular importance is ELOVL4, the only elongase capable of extending fatty acyl-CoAs beyond 28 carbons to produce the exceptionally long VLC-PUFAs (up to C38) found in the retina and other tissues.[2][5] The enzymatic activity of ELOVL4 proceeds through a four-step cycle for each two-carbon addition: condensation, reduction, dehydration, and a second reduction. The intermediate molecule after the initial condensation step is a 3-oxoacyl-CoA.

This guide provides a comparative analysis of the biological significance of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA , a key intermediate in the synthesis of C34:5 VLC-PUFAs, and its analogs. Direct comparative data on the biological activity of these 3-oxoacyl-CoA intermediates is scarce in the scientific literature. Therefore, this guide will focus on their relative importance within the ELOVL4-mediated biosynthetic pathway, using the substrate specificity of the ELOVL4 enzyme as a proxy for their biological relevance.

The ELOVL4-Mediated Elongation Pathway: A Cellular Workflow

The synthesis of VLC-PUFAs is a multi-step process occurring in the endoplasmic reticulum. The ELOVL4 enzyme catalyzes the initial, rate-limiting condensation step. The subsequent reduction, dehydration, and second reduction steps are carried out by 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2-enoyl-CoA reductase (TECR), respectively.[6]

ELOVL4_Pathway cluster_0 VLC-PUFA Elongation Cycle (2-Carbon Addition) Acyl_CoA Fatty Acyl-CoA (Cn) Three_Oxo 3-Oxoacyl-CoA (Cn+2) Acyl_CoA->Three_Oxo ELOVL4 (Condensation) Malonyl_CoA Malonyl-CoA Three_Hydroxy 3-Hydroxyacyl-CoA (Cn+2) Three_Oxo->Three_Hydroxy KAR (Reduction) NADPH Trans_Enoyl trans-2-Enoyl-CoA (Cn+2) Three_Hydroxy->Trans_Enoyl HACD (Dehydration) Elongated_Acyl_CoA Elongated Fatty Acyl-CoA (Cn+2) Trans_Enoyl->Elongated_Acyl_CoA TECR (Reduction) NADPH Elongated_Acyl_CoA->Acyl_CoA Further Elongation Cycles caption Figure 1. The ELOVL4-mediated fatty acid elongation cycle.

Caption: Figure 1. The ELOVL4-mediated fatty acid elongation cycle.

Comparative Analysis: Substrate Specificity of ELOVL4 as an Indicator of Biological Activity

The biological significance of a particular 3-oxoacyl-CoA intermediate is intrinsically linked to its efficiency as a substrate for the subsequent enzymatic steps and the physiological importance of the final elongated fatty acid product. ELOVL4 exhibits distinct substrate preferences, which dictates the profile of VLC-PUFAs produced in a given tissue.

Studies have shown that ELOVL4 can elongate both saturated and polyunsaturated fatty acids.[1][4] For the synthesis of VLC-PUFAs, ELOVL4 demonstrates a preference for n-3 polyunsaturated fatty acyl-CoAs as substrates.[5] Specifically, eicosapentaenoic acid (EPA; 20:5n3) and docosapentaenoic acid (DPA; 22:5n3) are more readily elongated than docosahexaenoic acid (DHA; 22:6n3).[2] This suggests that the 3-oxoacyl-CoA intermediates derived from EPA and DPA are of greater biological relevance in the context of VLC-PUFA synthesis.

The target molecule of this guide, This compound , is the direct product of the condensation of a 32:5 fatty acyl-CoA with malonyl-CoA. Its formation and subsequent metabolism are therefore critical for the synthesis of C34:5 and longer VLC-PUFAs.

Substrate Class Precursor Acyl-CoA Resulting 3-Oxoacyl-CoA Intermediate Known Final Products Biological Relevance (Inferred from ELOVL4 Specificity)
n-3 VLC-PUFA 32:5n3-CoAThis compound C34:5, C36:5, C38:5High: Direct precursor to the longest VLC-PUFAs found in the retina.
n-3 VLC-PUFA 30:5n3-CoA3-oxo-dotriacontapentaenoyl-CoAC32:5, C34:5, etc.High: Key intermediate in the elongation cascade leading to C34+ VLC-PUFAs.
n-3 LC-PUFA 22:5n3-CoA (DPA)3-oxo-tetracosapentaenoyl-CoAC24:5 and longerHigh: A preferred initial substrate for entry into the VLC-PUFA synthesis pathway.
n-3 LC-PUFA 20:5n3-CoA (EPA)3-oxo-docosapentaenoyl-CoAC22:5 and longerHigh: Another preferred initial substrate for VLC-PUFA synthesis.[2]
n-3 LC-PUFA 22:6n3-CoA (DHA)3-oxo-tetracosahexaenoyl-CoALimited elongationLower: Not a preferred substrate for ELOVL4-mediated elongation.[5]
VLC-SFA 26:0-CoA3-oxo-octacosanoyl-CoAC28:0, C30:0Moderate: Important for VLC-SFA synthesis in skin and other tissues, but a different metabolic branch.[4]

Table 1. Comparative biological relevance of 3-oxoacyl-CoA intermediates based on ELOVL4 substrate preference and the physiological importance of their resulting VLC-PUFA products.

Experimental Protocols: Assessing ELOVL4 Enzymatic Activity

To quantitatively compare the biological activity of this compound and its analogs, an in vitro ELOVL4 elongase assay is the most direct method. This assay measures the ability of the enzyme to utilize different acyl-CoA substrates.

Protocol: In Vitro ELOVL4 Elongase Assay[9]

Objective: To determine the substrate specificity and kinetic parameters of ELOVL4 with various fatty acyl-CoA substrates.

Materials:

  • Microsomal fractions from cells overexpressing ELOVL4 (e.g., HEK293T cells)

  • Fatty acyl-CoA substrates of interest (e.g., 32:5n3-CoA, 30:5n3-CoA, etc.)

  • [2-¹⁴C]Malonyl-CoA (radiolabeled two-carbon donor)

  • NADPH and NADH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Reagents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) system

  • Phosphorimager or liquid scintillation counter

Workflow:

ELOVL4_Assay_Workflow start Start: Prepare Microsomes from ELOVL4-expressing cells reaction_setup Set up reaction mixture: - Microsomes - Acyl-CoA substrate - [¹⁴C]Malonyl-CoA - NADPH/NADH - Buffer start->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop reaction (e.g., add acidic solution) incubation->stop_reaction extraction Extract total lipids stop_reaction->extraction saponification Saponify lipids to free fatty acids extraction->saponification methylation Convert to Fatty Acid Methyl Esters (FAMEs) saponification->methylation analysis Analyze FAMEs by radio-TLC or radio-GC methylation->analysis quantification Quantify radioactivity in elongated products analysis->quantification end End: Determine enzyme activity quantification->end caption Figure 2. Workflow for the in vitro ELOVL4 elongase assay.

Caption: Figure 2. Workflow for the in vitro ELOVL4 elongase assay.

Detailed Steps:

  • Preparation of Microsomes: Homogenize cells overexpressing ELOVL4 and isolate the microsomal fraction by differential centrifugation.

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, the specific fatty acyl-CoA substrate to be tested, [2-¹⁴C]malonyl-CoA, NADPH, and NADH in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding an appropriate quenching solution. Extract the total lipids using a standard method like the Bligh-Dyer procedure.

  • Analysis of Products: Saponify the extracted lipids to release the fatty acids and then convert them to fatty acid methyl esters (FAMEs). Separate the FAMEs by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quantification: Visualize and quantify the radiolabeled elongated fatty acid products using a phosphorimager for TLC plates or by collecting fractions from the GC for liquid scintillation counting.

  • Data Analysis: Calculate the rate of formation of the elongated product for each substrate. By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined.

Conclusion: A Biosynthesis-Centric View of Biological Activity

In the absence of direct comparative studies on the biological activities of this compound and its analogs, a detailed examination of their roles within the ELOVL4-mediated biosynthetic pathway provides crucial insights into their relative importance. The substrate specificity of ELOVL4 clearly indicates a preference for the elongation of n-3 polyunsaturated fatty acyl-CoAs, positioning the 3-oxoacyl-CoA intermediates derived from these substrates as being of high biological relevance for the production of the unique VLC-PUFAs found in the retina and other specialized tissues.

The target molecule, this compound, is a critical intermediate in the synthesis of C34:5 and longer VLC-PUFAs. Its efficient formation and subsequent conversion are essential for maintaining the lipid composition required for the proper function and health of photoreceptor cells. Future research employing synthetic 3-oxoacyl-CoA analogs in enzymatic assays will be invaluable for elucidating the precise kinetic parameters of the ELOVL4 elongase complex and for providing a more direct, quantitative comparison of the biological activity of these fascinating molecules.

References

A Comparative Guide to the Cross-Validation of Assays for (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is a complex, very-long-chain polyunsaturated acyl-Coenzyme A (VLC-PUFA-CoA) derivative. Its structure suggests a role as a critical intermediate in metabolic pathways such as fatty acid β-oxidation. Accurate quantification of such specific lipid metabolites is paramount for elucidating their biological functions, understanding disease pathogenesis, and for the development of targeted therapeutics. Given the analyte's low endogenous abundance and complex structure, robust and highly sensitive analytical methods are required for its measurement.

This guide provides a comprehensive framework for the development and, critically, the cross-validation of two distinct analytical methods for this analyte. Cross-validation using orthogonal methods—techniques that measure the same attribute through different physical or chemical principles—is the cornerstone of building a trustworthy dataset.[1][2] It ensures that the reported concentrations are accurate and not an artifact of a single analytical platform. Herein, we compare a high-specificity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a more accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, providing the scientific rationale and detailed protocols required for rigorous analytical validation.

Methodology Deep Dive: Two Orthogonal Approaches

The selection of analytical techniques depends heavily on the required sensitivity, specificity, and throughput. For a novel and complex analyte like this compound, LC-MS/MS is the gold standard, while HPLC-UV serves as a valuable orthogonal method.[3][4]

Primary Assay: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity by coupling the separation power of liquid chromatography with the precise mass-based detection of tandem mass spectrometry.[5][6] This allows for the confident identification and quantification of the target analyte even in complex biological matrices.

Experimental Protocol: LC-MS/MS

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add an internal standard (IS). A stable isotope-labeled version of the analyte is ideal; if unavailable, a structurally similar acyl-CoA with a different chain length (e.g., C27:5-CoA) can be used.

    • Precipitate proteins by adding 400 µL of ice-cold 2.5% sulfosalicylic acid.[5] Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge. Wash with 1 mL of water, followed by 1 mL of 20% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating long-chain acyl-CoAs.[7][8]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 20% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3][8]

    • MRM Transitions: The specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion (resulting from fragmentation) for the analyte and the IS must be determined via infusion and optimization. For a tetratriacontapentaenoyl-CoA, this would involve monitoring specific, high-mass transitions.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extract Solid-Phase Extraction Add_IS->Extract Evap Evaporate & Reconstitute Extract->Evap LC UPLC Separation (C18 Column) Evap->LC Inject ESI ESI Source (Positive Mode) LC->ESI MSMS Tandem MS (MRM Detection) ESI->MSMS Data Data Acquisition MSMS->Data

A simplified workflow for the LC-MS/MS analysis.
Orthogonal Assay: High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection provides an alternative, orthogonal method for quantification.[1] While less sensitive than MS, it relies on a different detection principle—the absorbance of UV light by the adenine moiety of Coenzyme A at ~260 nm.[4][9] This makes it an excellent cross-validation tool, as it is immune to the ion suppression or enhancement effects that can plague mass spectrometry.

Experimental Protocol: HPLC-UV

  • Sample Preparation: The same solid-phase extraction protocol as described for the LC-MS/MS method can be used to ensure consistency in sample handling. A clean extract is crucial for HPLC-UV to minimize interfering peaks.

  • High-Performance Liquid Chromatography:

    • Column: A high-resolution reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is required to achieve adequate separation of the very-long-chain species.

    • Mobile Phase A: 75 mM Monopotassium Phosphate (KH₂PO₄), pH adjusted to 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A long, shallow gradient is necessary to resolve structurally similar acyl-CoAs. For instance, start at 30% B, and ramp to 60% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 259 nm.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample Extract Solid-Phase Extraction Sample->Extract Recon Reconstitute Extract->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC Inject UV UV Detector (259 nm) HPLC->UV Chroma Chromatogram Generation UV->Chroma

References

The Pivotal Intermediate: A Comparative Guide to (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA in Retinal Health and Disease

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipid metabolism, the roles of very long-chain polyunsaturated fatty acids (VLC-PUFAs) are increasingly recognized as critical for the structural and functional integrity of highly specialized tissues, most notably the retina. This guide provides an in-depth comparative analysis of a key, yet often overlooked, intermediate in their biosynthesis: (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA . We will explore its significance in normal physiological states and delineate its altered metabolism in the context of retinal disease, with a particular focus on Stargardt-3 macular dystrophy (STGD3).

The Central Role in Healthy Physiology: A Building Block for Vision

This compound is a transient but essential intermediate in the enzymatic elongation of VLC-PUFAs. These specialized fatty acids, with carbon chains of 24 or more, are highly enriched in the photoreceptor outer segments of the retina. In healthy individuals, the biosynthesis of these vital lipids is a meticulously controlled process occurring in the endoplasmic reticulum.

The elongation cycle involves a series of four enzymatic reactions, and this compound represents the product of the initial and rate-limiting condensation step. This reaction is catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids-like 4 (ELOVL4) .[1][2] Subsequent reduction, dehydration, and another reduction step yield a fatty acyl-CoA that is two carbons longer, which can then undergo further rounds of elongation.

The final VLC-PUFA products are incorporated into phospholipids, primarily phosphatidylcholine, which are critical components of the photoreceptor disc membranes. These lipids are thought to play a crucial role in maintaining the high fluidity and structural integrity of these membranes, which is essential for the visual cycle and overall photoreceptor health.

A Metabolic Bottleneck in Disease: The Case of Stargardt-3 Macular Dystrophy

Stargardt-3 macular dystrophy (STGD3) is a juvenile-onset inherited retinal disease characterized by progressive central vision loss. The genetic basis of STGD3 lies in mutations within the ELOVL4 gene.[3] These mutations typically lead to the production of a truncated, non-functional ELOVL4 protein.

The pathogenic mechanism in STGD3 is directly linked to the disruption of the VLC-PUFA elongation pathway. A defective ELOVL4 enzyme is unable to efficiently catalyze the condensation reaction, leading to a metabolic bottleneck. Consequently, the synthesis of this compound and all subsequent downstream VLC-PUFAs is significantly reduced.[1][4]

While direct quantification of this compound in healthy versus STGD3 retinas is not extensively documented in the literature, the profound downstream effects provide a clear picture of the metabolic disruption.

Comparative Analysis: Healthy vs. Diseased State
FeatureHealthy StateDiseased State (Stargardt-3 Macular Dystrophy)
ELOVL4 Enzyme Activity Normal, efficient catalysis of VLC-PUFA elongation.Significantly reduced or absent due to mutations.[1]
Metabolism of this compound Efficiently converted to downstream VLC-PUFAs.Accumulation of upstream precursors and a significant reduction in its own synthesis and subsequent conversion.
VLC-PUFA Levels in Retina Normal, high concentration in photoreceptor outer segments.Markedly reduced levels of C28-C38 VLC-PUFAs.[4][5][6][7][8]
Photoreceptor Health Maintained structural and functional integrity.Progressive photoreceptor degeneration and vision loss.[3]

The following diagram illustrates the central role of ELOVL4 and the position of this compound in the VLC-PUFA elongation pathway, highlighting the point of disruption in STGD3.

VLC_PUFA_Pathway cluster_healthy Healthy State cluster_diseased Stargardt-3 Macular Dystrophy precursor Long-Chain Acyl-CoA Precursors elovl4_h ELOVL4 (Functional) precursor->elovl4_h Condensation intermediate_h This compound elovl4_h->intermediate_h downstream_h Further Elongation Steps intermediate_h->downstream_h vlcpufa_h Very Long-Chain PUFAs (VLC-PUFAs) downstream_h->vlcpufa_h photoreceptor_h Healthy Photoreceptors vlcpufa_h->photoreceptor_h Incorporation into membranes precursor_d Long-Chain Acyl-CoA Precursors elovl4_d ELOVL4 (Mutated/Non-functional) precursor_d->elovl4_d Impaired Condensation intermediate_d This compound (Significantly Reduced) elovl4_d->intermediate_d vlcpufa_d VLC-PUFAs (Depleted) intermediate_d->vlcpufa_d photoreceptor_d Photoreceptor Degeneration vlcpufa_d->photoreceptor_d Lack of essential lipids

Caption: VLC-PUFA synthesis pathway in healthy vs. diseased states.

Experimental Protocols for Quantification

The analysis of this compound presents analytical challenges due to its low abundance and potential instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.[9][10][11][12][13][14]

Step-by-Step Methodology for LC-MS/MS Analysis

This protocol is a synthesized methodology based on established principles for the analysis of long-chain acyl-CoAs.

1. Sample Preparation (from retinal tissue)

  • Homogenization:

    • Excise and immediately freeze retinal tissue in liquid nitrogen to halt enzymatic activity.

    • Homogenize the frozen tissue in a pre-chilled glass homogenizer with a solution of 10% trichloroacetic acid in acetone containing an appropriate internal standard (e.g., a deuterated or odd-chain 3-oxo-acyl-CoA).

  • Lipid Extraction:

    • Centrifuge the homogenate at 4°C to pellet the protein.

    • Collect the supernatant containing the lipids and acyl-CoAs.

    • Perform a liquid-liquid extraction using a two-phase system (e.g., chloroform:methanol:water) to separate the lipids from other cellular components. The acyl-CoAs will partition into the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous/methanol extract onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol in water).

  • Derivatization (Optional but Recommended for 3-keto compounds):

    • To improve stability and chromatographic performance, the 3-keto group can be derivatized. A common method is oximation using hydroxylamine hydrochloride.

    • The carboxylic acid moiety of the CoA can also be derivatized to enhance ionization efficiency.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) to improve ionization.

    • Mobile Phase B: Acetonitrile/isopropanol mixture with the same modifier.

    • Gradient: A gradient from a lower to a higher concentration of mobile phase B to elute the acyl-CoAs based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Precursor Ion: The [M+H]+ of this compound.

      • Product Ions: Characteristic fragment ions of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine portion) and the fatty acyl chain.

The workflow for this protocol is illustrated below.

LCMS_Workflow start Retinal Tissue Sample homogenization Homogenization (with internal standard) start->homogenization extraction Lipid Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) (C18 cartridge) extraction->spe derivatization Derivatization (Optional) (e.g., Oximation) spe->derivatization lc_separation LC Separation (Reversed-Phase C18) derivatization->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

Concluding Remarks

This compound stands as a critical juncture in the biosynthesis of VLC-PUFAs essential for retinal health. In healthy individuals, its efficient formation and conversion are paramount. In disease states such as Stargardt-3 macular dystrophy, the disruption of its metabolism due to ELOVL4 mutations has devastating consequences for photoreceptor survival and vision.

Further research focusing on the direct quantification of this and other intermediates in the VLC-PUFA pathway in both healthy and diseased models will be invaluable. Such studies will not only enhance our understanding of the pathophysiology of retinal degenerations but also pave the way for the development of novel therapeutic strategies aimed at restoring metabolic balance and preserving vision. The analytical methodologies outlined in this guide provide a robust framework for researchers to pursue these critical investigations.

References

Comparative Guide to Isotopic Labeling of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for the isotopic labeling of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, a complex very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) intermediate. The objective is to equip researchers, particularly those in drug development and metabolic studies, with the strategic insights required to synthesize and utilize this tracer for elucidating its precise metabolic fate.

Strategic Importance of Tracing Very-Long-Chain Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, and their activated acyl-CoA esters are critical components of cellular lipids, including sphingolipids and glycerophospholipids.[1][2][3] They play indispensable roles in physiological processes such as skin barrier formation, myelin maintenance, and retinal function.[2][4] The specific molecule of interest, a 34-carbon polyunsaturated 3-oxo-acyl-CoA, is likely a transient intermediate in the peroxisomal β-oxidation pathway of VLC-PUFAs.

Due to their low abundance and rapid turnover, tracing the metabolic pathways of such intermediates is exceptionally challenging. Stable isotope labeling, coupled with mass spectrometry, offers a powerful and direct method to track the biosynthesis, degradation, and incorporation of these molecules into complex lipids in vivo.[5][6][][8] This guide compares the primary strategies for producing a high-fidelity labeled version of this complex molecule for use in metabolic flux analysis.

Comparing Isotopic Labeling Strategies: ¹³C vs. ²H

The choice of stable isotope is a critical first step, with carbon-13 (¹³C) and deuterium (²H) being the most common options in lipidomics.[9] Each presents distinct advantages and challenges.

FeatureCarbon-13 (¹³C) LabelingDeuterium (²H) Labeling
Primary Advantage The label is metabolically stable and less prone to exchange. Minimal kinetic isotope effect, preserving native biochemical reaction rates.Lower cost of precursors (e.g., D₂O). High levels of incorporation can be achieved, making the mass shift easily detectable.[10]
Primary Disadvantage Higher cost of ¹³C-enriched precursors. Synthesis of complex, position-specific labeled molecules can be challenging.Potential for kinetic isotope effects, which may alter metabolic rates. Risk of back-exchange of deuterium for hydrogen in aqueous environments.[11]
Typical Application Ideal for precise flux analysis where quantitative accuracy is paramount.[12][13] Tracing the carbon backbone through metabolic pathways.Often used for measuring de novo fatty acid synthesis rates using deuterated water.[10][14] Useful as internal standards.
Detection Method Mass Spectrometry (LC-MS, GC-MS). The mass shift of +1 Da per ¹³C atom allows for tracking isotopologue distribution.[13][15]Mass Spectrometry. The +1 Da shift per ²H atom is readily detected. GC separation can be affected by deuterium content.[10]

Recommendation: For tracing the metabolic fate of the acyl chain of this compound, ¹³C labeling is the preferred method . It ensures that the label remains integral to the carbon skeleton as it is metabolized, providing unambiguous data on its downstream conversion. Deuterium labeling, while cost-effective, carries a higher risk of compromising the quantitative accuracy of flux measurements due to potential kinetic isotope effects.

Synthesis and Labeling Methodologies: A Comparative Analysis

A direct, off-the-shelf synthesis for this labeled molecule is not available due to its complexity. A multi-step chemoenzymatic approach is the most robust and realistic strategy. Below, we compare this to a purely biosynthetic alternative.

Alternative 1: Chemoenzymatic Synthesis (Recommended)

This strategy offers the highest degree of control over the structure and label placement. It involves the chemical synthesis of the labeled fatty acid precursor followed by enzymatic ligation to Coenzyme A.

cluster_0 Part 1: Chemical Synthesis of Labeled VLC-PUFA cluster_1 Part 2: Enzymatic Acyl-CoA Ligation cluster_2 Part 3: Purification & Analysis A Labeled Precursor (e.g., ¹³C-C₁₂-Aryl Sulfone) C Chemical Coupling Reaction (e.g., Sulfone-based alkylation) A->C B Unlabeled Precursor (e.g., C₂₂-PUFA-Iodide) B->C D Desulfonylation & Deprotection C->D E Labeled (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoic Acid D->E G Acyl-CoA Synthetase (Broad Substrate Specificity) E->G F Coenzyme A + ATP F->G H Labeled 3-oxo-VLC-PUFA-CoA G->H I Solid-Phase Extraction H->I J RP-HPLC Purification I->J K LC-MS/MS Characterization J->K

Caption: Recommended chemoenzymatic workflow for tracer synthesis.

Experimental Protocol: Chemoenzymatic Synthesis

  • Chemical Synthesis of the Labeled Fatty Acid:

    • Rationale: Direct synthesis of a 34-carbon chain is inefficient. The most effective method involves coupling two smaller, functionalized fragments. This approach is adapted from methodologies developed for other VLC-PUFAs.[16]

    • Step 1.1: Synthesize a ¹³C-labeled C12 or C14 building block. For example, start with a commercially available ¹³C-labeled precursor and convert it into an aryl sulfone.

    • Step 1.2: Synthesize an unlabeled C22 or C20 polyunsaturated building block derived from a commercially available PUFA like docosahexaenoic acid (DHA). The terminal end must be functionalized (e.g., as an alkyl iodide) for coupling. The 3-oxo functionality should be incorporated at this stage or protected as a 3-hydroxy group.

    • Step 1.3: Couple the two fragments via a carbanion-mediated reaction.

    • Step 1.4: Perform desulfonylation (e.g., using sodium amalgam) and deprotection steps to yield the final labeled 3-oxo very-long-chain fatty acid.[16] Extreme care must be taken to use mild reagents and inert atmospheres to prevent isomerization of the cis-double bonds.

  • Enzymatic Ligation to Coenzyme A:

    • Rationale: Enzymatic synthesis is far superior to chemical methods for creating the acyl-CoA thioester bond, as it proceeds in aqueous solution under mild pH and temperature conditions, preserving the integrity of the complex acyl chain.[17][18]

    • Step 2.1: Solubilize the labeled fatty acid, typically using a detergent like Triton X-100 or as a potassium salt.

    • Step 2.2: Prepare a reaction mixture containing Tris-HCl buffer (pH ~7.5), ATP, MgCl₂, Coenzyme A, and a suitable acyl-CoA synthetase (ligase). Several broad-specificity acyl-CoA synthetases from bacterial sources or rat liver have been shown to activate a wide range of fatty acids and could be tested for this substrate.[19][20]

    • Step 2.3: Incubate the reaction at 30-37°C for 2-4 hours. Monitor the reaction progress by HPLC.[20]

  • Purification and Characterization:

    • Rationale: Removal of unreacted fatty acid, ATP, and enzyme is critical for downstream biological experiments. A two-step purification process is highly effective.

    • Step 3.1: Perform solid-phase extraction (SPE) to remove salts and nucleotides. Methods for extracting long-chain acyl-CoAs are well-established.[21]

    • Step 3.2: Purify the labeled acyl-CoA using reverse-phase high-performance liquid chromatography (RP-HPLC).[21][22] Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate).

    • Step 3.3: Confirm the identity, purity, and isotopic enrichment of the final product via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][17]

Alternative 2: Biosynthesis using Cell Culture

This approach leverages the cell's own metabolic machinery to produce the labeled molecule from a simple, labeled precursor.

Experimental Workflow

  • Cell Culture: Use a cell line known to have active VLCFA metabolism (e.g., specific neuronal cells, hepatocytes).

  • Labeling: Supplement the culture medium with a stable isotope-labeled precursor, such as [U-¹³C]-glucose or [¹³C₂]-acetate.[12]

  • Extraction: After a suitable incubation period, harvest the cells and perform a total lipid/metabolite extraction.[21][22]

  • Analysis: Use targeted LC-MS/MS to search for the mass corresponding to the labeled 3-oxo-VLC-PUFA-CoA.

Comparison of Synthetic Methods

MethodProsCons
Chemoenzymatic High purity; known label position and enrichment; produces a defined molecule.Technically demanding; requires expertise in organic synthesis; potentially lower overall yield.
Biosynthetic Simpler experimental setup; label is incorporated through relevant biological pathways.Very low yield of a specific intermediate; difficult to purify from a complex mixture; results in a pool of variously labeled molecules.

Application in Metabolic Tracing Experiments

Once synthesized and purified, the labeled this compound serves as a powerful tracer.

cluster_pathway Hypothetical Metabolic Fates A Introduce Labeled 3-oxo-VLC-PUFA-CoA (¹³C-Tracer) B Biological System (e.g., Cell Culture, Tissue Explant) A->B C Time-Course Incubation B->C P1 Further β-oxidation (¹³C-labeled shorter acyl-CoAs) B->P1 P2 Incorporation into Complex Lipids (e.g., ¹³C-labeled Sphingolipids) B->P2 P3 Reduction to 3-hydroxy-VLC-PUFA-CoA B->P3 D Metabolite Extraction C->D E LC-MS/MS Analysis D->E

References

Navigating the Analytical Maze: A Comparative Guide to Internal Standards for Quantifying (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs), the accurate quantification of specific molecular species is paramount. This guide provides an in-depth comparison of internal standards for the precise measurement of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, a key intermediate in specialized lipid metabolic pathways. We will delve into the rationale behind internal standard selection, compare viable alternatives, and provide robust experimental protocols to ensure data integrity and reproducibility.

The Analytical Challenge: Why a High-Quality Internal Standard is Non-Negotiable

The quantification of this compound presents a significant analytical challenge due to its low endogenous abundance, susceptibility to degradation, and complex matrix effects in biological samples. An ideal internal standard (IS) is the cornerstone of a reliable quantification method, compensating for variations in sample preparation, extraction efficiency, and instrument response. The choice of IS can profoundly impact the accuracy and precision of the final concentration determination.

An optimal internal standard should ideally be a stable isotope-labeled (SIL) version of the analyte itself. This ensures identical chemical and physical properties, leading to co-elution during chromatography and equivalent ionization efficiency in the mass spectrometer. However, the commercial availability of a SIL-(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is currently limited[1][2][3]. Therefore, a careful evaluation of alternative strategies is necessary.

A Comparative Analysis of Potential Internal Standards

In the absence of a perfect SIL analog, the selection of an internal standard requires a compromise based on structural similarity, commercial availability, and cost. Here, we compare three classes of potential internal standards for the quantification of our target analyte.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Very-Long-Chain Polyunsaturated Fatty Acyl-CoA Custom Synthesized Deuterated this compound- The "gold standard" for accuracy. - Co-elutes with the analyte. - Corrects for all stages of sample processing and analysis.- Not commercially available, requires custom synthesis.[4] - High cost and long lead times for synthesis.
Odd-Chain Saturated Very-Long-Chain Fatty Acyl-CoA Heptadecanoyl-CoA (C17:0-CoA)- Commercially available. - Does not overlap with most endogenous even-chain fatty acyl-CoAs. - Relatively stable.- Different chromatographic behavior and ionization efficiency compared to a polyunsaturated analyte. - May not fully compensate for analyte degradation.
Commercially Available SIL Long-Chain Fatty Acyl-CoA [U-¹³C₁₈]-Oleoyl-CoA- Commercially available. - Provides some degree of correction for extraction and ionization variability.- Significant structural differences (chain length, degree of unsaturation) leading to different chromatographic and mass spectrometric behavior. - Less accurate than a closer structural analog.

Recommendation: For the highest level of accuracy, custom synthesis of a deuterated version of the target analyte is the recommended approach. However, for many research applications, a pragmatic and cost-effective alternative is the use of an odd-chain saturated very-long-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA) . Its commercial availability and distinct mass make it a suitable choice, provided that careful validation is performed to account for differences in analytical behavior compared to the polyunsaturated target analyte.

Experimental Workflow for Quantification

The following is a detailed workflow for the quantification of this compound using an internal standard, optimized for LC-MS/MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization in Cold Buffer sample->homogenization is_addition Addition of Internal Standard homogenization->is_addition extraction Liquid-Liquid or Solid-Phase Extraction is_addition->extraction lc_separation UPLC Separation (C18 Column) extraction->lc_separation Reconstituted Extract ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Analyte/IS Peak Area Ratio Calculation peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification logical_relationships cluster_ideal Ideal Internal Standard cluster_practical Practical Alternatives cluster_considerations Key Considerations ideal_is Stable Isotope-Labeled Analyte availability Commercial Availability & Cost ideal_is->availability Low/Custom accuracy Desired Level of Accuracy ideal_is->accuracy Highest struct_analog Structurally Similar Analog (Odd-Chain Saturated) struct_analog->availability Moderate struct_analog->accuracy High sil_other SIL of a Different but Related Compound sil_other->availability High sil_other->accuracy Moderate validation Method Validation Requirements availability->validation validation->struct_analog Requires thorough validation of relative response accuracy->validation

References

Navigating the Labyrinth of Lipid Metabolism: A Guide to Reproducible (19Z,22Z,25Z,28Z,31Z)-3-Oxotetratriacontapentaenoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The very long-chain polyunsaturated fatty acid (VLC-PUFA) intermediate, (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, stands as a critical, yet challenging, molecule in the exploration of lipid metabolism and its intricate connections to health and disease. Its inherent instability and complex structure present significant hurdles to experimental reproducibility, often leading to confounding results and slowing progress in drug discovery and development. This guide provides a comprehensive framework for researchers to navigate these challenges, offering detailed protocols, comparative data, and troubleshooting strategies to ensure the integrity and reliability of their experimental outcomes.

The Challenge of a Transient Intermediate

This compound is a key intermediate in the enzymatic elongation pathway of VLC-PUFAs. This pathway, crucial for the synthesis of essential lipids for brain and retinal function, involves a series of reactions catalyzed by elongase enzyme systems. The 3-oxoacyl-CoA intermediate is particularly susceptible to degradation, primarily through decarboxylation, due to the presence of a ketone group at the β-position relative to the thioester linkage. This inherent chemical instability necessitates meticulous handling and analytical precision to obtain reliable and reproducible data.

Part 1: Synthesis and Purification: Taming the Unstable

Enzymatic Synthesis Protocol

This protocol utilizes a fatty acid elongase (ELOVL) enzyme to condense a precursor acyl-CoA with malonyl-CoA, generating the desired 3-oxo intermediate.

Materials:

  • Precursor Acyl-CoA: (16Z,19Z,22Z,25Z,28Z)-dotriacontapentaenoyl-CoA

  • Malonyl-CoA

  • Recombinant ELOVL enzyme (e.g., ELOVL4, known for VLC-PUFA synthesis)

  • NADPH

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM MgCl2 and 0.1% Triton X-100)

  • Quenching Solution (e.g., 10% formic acid)

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Solvents for SPE (Methanol, Water, Acetonitrile)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, NADPH, and malonyl-CoA.

  • Precursor Addition: Add the precursor acyl-CoA to the reaction mixture.

  • Enzyme Initiation: Initiate the reaction by adding the purified ELOVL enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a predetermined time (e.g., 30-60 minutes). Time-course experiments are recommended to determine the optimal reaction time to maximize product formation while minimizing degradation.

  • Reaction Quenching: Stop the reaction by adding the quenching solution.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and polar impurities.

    • Elute the 3-oxoacyl-CoA product with an appropriate concentration of acetonitrile in water. A gradient elution may be necessary for optimal separation from the precursor and other reaction components.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen gas at low temperature to prevent degradation.

  • Storage: Immediately dissolve the purified product in a suitable buffer (e.g., pH 7.4-8.0) containing an antioxidant like butylated hydroxytoluene (BHT) and store at -80°C in small aliquots to minimize freeze-thaw cycles.

Synthesis_Workflow Precursor Precursor Acyl-CoA + Malonyl-CoA + NADPH Reaction Enzymatic Reaction (37°C) Precursor->Reaction Enzyme ELOVL Enzyme Enzyme->Reaction Quench Quenching (Formic Acid) Reaction->Quench SPE Solid-Phase Extraction (C18) Quench->SPE Elution Elution SPE->Elution Evaporation Solvent Evaporation (Nitrogen Stream) Elution->Evaporation Product Purified 3-Oxoacyl-CoA Evaporation->Product Troubleshooting_Logic Start Inconsistent Results Check_Purity Verify Analyte Purity & Integrity (LC-MS/MS) Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK Purity_Bad Degradation/Impurity Detected Check_Purity->Purity_Bad Check_Handling Review Handling & Storage Procedures Handling_OK Handling Correct Check_Handling->Handling_OK Handling_Bad Handling Issues Identified Check_Handling->Handling_Bad Check_Assay Validate Assay Components & Conditions Assay_OK Assay Validated Check_Assay->Assay_OK Assay_Bad Assay Issues Identified Check_Assay->Assay_Bad Purity_OK->Check_Handling Resynthesize Re-synthesize & Purify Analyte Purity_Bad->Resynthesize Handling_OK->Check_Assay Optimize_Handling Implement Strict Handling Protocols Handling_Bad->Optimize_Handling End Reproducible Results Assay_OK->End Optimize_Assay Optimize Assay Parameters (e.g., enzyme activity, buffer) Assay_Bad->Optimize_Assay Resynthesize->Check_Purity Optimize_Handling->Check_Handling Optimize_Assay->Check_Assay

A Comparative Guide to Biomarkers in Peroxisomal Disorders: From Established VLCFAs to a Novel Acyl-CoA Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of biomarkers for the diagnosis and monitoring of peroxisomal disorders, with a special focus on the potential utility of the novel acyl-CoA intermediate, (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA. We will delve into the established roles of very-long-chain fatty acids (VLCFAs) and lysophosphatidylcholines, and explore the prospective advantages and challenges of utilizing a downstream metabolic intermediate as a next-generation biomarker. This document is intended for researchers, clinicians, and professionals in drug development who are actively engaged in the field of inborn errors of metabolism.

The Critical Role of Biomarkers in Peroxisomal Disorders

Peroxisomal disorders are a group of inherited metabolic diseases characterized by the dysfunction of peroxisomes, cellular organelles essential for various metabolic processes, including the β-oxidation of VLCFAs.[1][2] Two of the most prominent peroxisomal disorders are X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSD).[3][4] In these conditions, impaired peroxisomal function leads to the accumulation of VLCFAs in tissues and body fluids, which is a key pathogenic event.[3] Accurate and sensitive biomarkers are therefore crucial for early diagnosis, monitoring disease progression, and evaluating therapeutic interventions.

Established Biomarkers: The Gold Standard and Its Evolution

The cornerstone of biochemical diagnosis for peroxisomal disorders has long been the measurement of saturated VLCFAs.

Very-Long-Chain Fatty Acids (VLCFAs)

The accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0), is a biochemical hallmark of X-ALD and ZSD.[5][6][7] The ratios of C26:0 to docosanoic acid (C22:0) (C26:0/C22:0) and tetracosanoic acid (C24:0) to C22:0 (C24:0/C22:0) are also critical diagnostic parameters, as they correct for variations in total fatty acid levels.[5][8]

  • Clinical Utility: Elevated levels of C26:0 and increased C26:0/C22:0 and C24:0/C22:0 ratios are highly indicative of a peroxisomal β-oxidation defect.[5][6] In males with X-ALD, these markers are elevated in over 99.9% of cases, making them a reliable diagnostic tool.[8] In ZSD, the degree of VLCFA elevation often correlates with disease severity.[6][9]

  • Limitations: While highly effective, VLCFA analysis has some limitations. Approximately 10-15% of females with X-ALD may have normal plasma VLCFA levels, leading to potential false-negative results.[10] The analytical methods, typically involving gas chromatography-mass spectrometry (GC-MS), can be time-consuming.[11][12]

C26:0-Lysophosphatidylcholine (C26:0-lysoPC)

A more recent advancement in biomarker discovery for X-ALD is the use of C26:0-lysophosphatidylcholine (C26:0-lysoPC). This molecule, a derivative of phosphatidylcholine containing C26:0, has shown superior diagnostic performance, especially in newborn screening programs.[10][13][14][15]

  • Clinical Utility: C26:0-lysoPC is elevated in all males with X-ALD and in over 99% of female carriers, significantly improving the detection rate in women who may have normal VLCFA levels.[10][13] Its measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is rapid and suitable for high-throughput screening.[13][14]

  • Advantages over VLCFAs: The primary advantage of C26:0-lysoPC is its enhanced sensitivity for detecting female X-ALD carriers.[10][13] This is a critical improvement for genetic counseling and early intervention.

A Hypothetical Next-Generation Biomarker: this compound

As our understanding of the intricate pathways of fatty acid metabolism deepens, the potential for more specific and mechanistically informative biomarkers emerges. One such candidate is this compound, a specific intermediate in the elongation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[16][17][18][19][20]

Biochemical Context

This compound is a transient molecule formed during the multi-step process of fatty acid elongation. This process involves a cycle of condensation, reduction, dehydration, and a second reduction, with each cycle adding a two-carbon unit to the growing fatty acyl chain. The "3-oxo" designation indicates its position as an early intermediate in this cycle, just after the initial condensation step.[21][22][23][24]

fatty_acid_elongation cluster_elongation_cycle Fatty Acid Elongation Cycle Acyl-CoA (Cn) Acyl-CoA (Cn) Condensation Condensation Acyl-CoA (Cn)->Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation 3-Oxoacyl-CoA (Cn+2) This compound Condensation->3-Oxoacyl-CoA (Cn+2) Reduction1 Reduction1 3-Oxoacyl-CoA (Cn+2)->Reduction1 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) Reduction1->3-Hydroxyacyl-CoA (Cn+2) Dehydration Dehydration 3-Hydroxyacyl-CoA (Cn+2)->Dehydration trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) Dehydration->trans-2-Enoyl-CoA (Cn+2) Reduction2 Reduction2 trans-2-Enoyl-CoA (Cn+2)->Reduction2 Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) Reduction2->Acyl-CoA (Cn+2)

Caption: The fatty acid elongation cycle, highlighting the position of 3-oxoacyl-CoA intermediates.

Comparative Analysis: Established vs. Novel Biomarkers

FeatureEstablished Biomarkers (VLCFAs, C26:0-lysoPC)Hypothetical Biomarker (this compound)
Biochemical Nature Stable, accumulating end-products (free fatty acids or lysophosphatidylcholines)Transient, metabolic intermediate (acyl-CoA ester)
Diagnostic Utility High sensitivity and specificity for peroxisomal β-oxidation defects.[5][13]Potentially high specificity for defects in the fatty acid elongation pathway. May offer insights into specific enzyme deficiencies within the elongation cycle.
Potential for Early Detection Excellent for newborn screening (C26:0-lysoPC).[10]Unknown. May accumulate early in the disease process if a downstream step is blocked.
Monitoring Disease Progression VLCFA levels can correlate with disease severity in ZSD.[6][9]Potentially more dynamic and responsive to therapeutic interventions that target the elongation pathway.
Analytical Feasibility Well-established GC-MS and LC-MS/MS methods.[11][13]Technically challenging due to low abundance and lability of acyl-CoA esters. Requires specialized LC-MS/MS techniques.[25][26][27][28]
Current Status Clinically validated and routinely used.Research-stage, hypothetical.

Experimental Protocols

Quantification of Very-Long-Chain Fatty Acids (VLCFAs) by GC-MS

This protocol outlines the standard method for VLCFA analysis in plasma.

vlcfa_protocol start Plasma Sample Collection hydrolysis Acid Hydrolysis (to release fatty acids) start->hydrolysis extraction Liquid-Liquid Extraction (with organic solvent) hydrolysis->extraction derivatization Derivatization (e.g., to fatty acid methyl esters - FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification of C22:0, C24:0, C26:0 and calculation of ratios) gcms->data end Report Results data->end

Caption: Workflow for the analysis of VLCFAs by GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Collect whole blood in an EDTA tube and separate plasma by centrifugation. Store plasma at -80°C until analysis.

  • Internal Standard Addition: Add a known amount of a deuterated internal standard (e.g., C26:0-d4) to the plasma sample.

  • Hydrolysis: Add methanolic HCl to the plasma and heat at 90°C for 1 hour to hydrolyze the fatty acids from complex lipids.

  • Extraction: After cooling, add hexane and water to the sample, vortex, and centrifuge. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

  • Evaporation and Reconstitution: Evaporate the hexane under a stream of nitrogen and reconstitute the FAMEs in a small volume of hexane.

  • GC-MS Analysis: Inject the reconstituted sample into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column for fatty acid separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and the internal standard.

  • Data Analysis: Quantify the concentrations of C22:0, C24:0, and C26:0 based on the peak areas relative to the internal standard. Calculate the C24:0/C22:0 and C26:0/C22:0 ratios.

Proposed Protocol for the Quantification of this compound by LC-MS/MS

This protocol is a proposed method based on established techniques for acyl-CoA analysis.

acylcoa_protocol start Tissue/Cell Pellet Collection extraction Solid-Phase Extraction (to isolate acyl-CoAs) start->extraction lcms LC-MS/MS Analysis (UPLC coupled to a triple quadrupole or high-resolution MS) extraction->lcms data Data Analysis (Quantification using MRM or accurate mass) lcms->data end Report Results data->end

Caption: Proposed workflow for the analysis of a novel acyl-CoA biomarker by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Collection and Quenching: Collect tissue or cell samples and immediately quench metabolism by flash-freezing in liquid nitrogen or using a cold methanol/water solution. This is critical to prevent the degradation of labile acyl-CoA esters.

  • Internal Standard Addition: Add a suitable internal standard, ideally a stable isotope-labeled version of the target analyte, to the sample.

  • Extraction: Homogenize the sample in an acidic extraction buffer and perform solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoA fraction.

  • LC-MS/MS Analysis: Inject the extracted sample onto a UPLC system coupled to a tandem mass spectrometer. Use a C18 reversed-phase column for separation. The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification. The MRM transition would be specific for this compound.

  • Data Analysis: Quantify the analyte based on the peak area ratio to the internal standard.

Beyond Fatty Acids: Emerging Biomarkers for Neuroinflammation

In the context of cerebral X-ALD (cALD), where neuroinflammation is a key pathological feature, other classes of biomarkers are being actively investigated.

Neurofilament Light Chain (NfL)

NfL is a structural protein of neurons that is released into the cerebrospinal fluid (CSF) and blood upon axonal damage.[29][30][31][32][33]

  • Clinical Utility: Elevated levels of NfL in plasma and CSF have been shown to correlate with the severity of brain lesions and disease progression in cALD.[29][30][31][32][33] It is a promising biomarker for monitoring neurodegeneration and the response to therapies such as hematopoietic stem cell transplantation.[29][31][32]

Inflammatory Markers (Cytokines and Chemokines)

The inflammatory demyelination in cALD involves the release of various pro- and anti-inflammatory cytokines and chemokines.[3][34][35][36]

  • Clinical Utility: Studies have shown alterations in the levels of cytokines such as IL-1β, IL-6, TNF-α, and various chemokines in the plasma and CSF of X-ALD patients.[3][34][36] While promising, the clinical utility of these markers is still under investigation due to variability and the complex interplay of the inflammatory cascade.[34]

Conclusion

The diagnostic landscape for peroxisomal disorders has evolved significantly, from the foundational discovery of VLCFA accumulation to the implementation of more sensitive biomarkers like C26:0-lysoPC. The exploration of novel, mechanistically-targeted biomarkers such as this compound represents the next frontier in this field. While analytically challenging, the ability to probe specific steps in metabolic pathways could provide unprecedented insights into disease pathogenesis and open new avenues for therapeutic monitoring. Concurrently, biomarkers of downstream pathology, such as NfL, are proving invaluable for tracking the neurodegenerative aspects of these devastating diseases. A multi-biomarker approach, combining markers of metabolic dysfunction and end-organ damage, will likely be the most powerful strategy for the comprehensive management of patients with peroxisomal disorders in the future.

References

Safety Operating Guide

Navigating the Disposal of (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The principles outlined herein are grounded in established regulatory frameworks from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensuring that the proposed procedures are not only scientifically sound but also compliant with legal requirements for hazardous waste management.[1][2][3][4]

Understanding the Compound: A Profile of Reactivity and Potential Hazards

(19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA is an unsaturated fatty acyl-CoA, a class of molecules integral to lipid metabolism.[5][6] The presence of multiple double bonds in its long aliphatic chain renders it susceptible to oxidation, a process that can be accelerated by factors such as heat, light, and the presence of metals.[7][8][9] This reactivity can lead to the formation of a complex mixture of degradation products, including hydroperoxides, which may have different and potentially more hazardous properties than the parent compound.[7][9]

Given the lack of specific toxicological data, it is prudent to treat this compound and any materials contaminated with it as hazardous chemical waste. This conservative approach is a cornerstone of a robust laboratory safety culture and is mandated by OSHA's Laboratory Standard, which requires a written Chemical Hygiene Plan for the safe handling and disposal of hazardous chemicals.[10][11][12][13]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound for disposal, ensure that appropriate PPE is worn, including:

  • Safety goggles to protect against splashes.

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation of any aerosols or volatile degradation products.

Step 2: Waste Segregation and Containerization

Proper waste segregation is a critical step in preventing accidental chemical reactions and ensuring compliant disposal.[14][15]

  • Designated Hazardous Waste Container: Use a dedicated, leak-proof container made of a material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Suspected Chemical Hazard," "Handle with Care").[12][15] The date of waste accumulation should also be recorded on the label.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from strong oxidizing agents, acids, and bases.[14]

Step 3: Disposal of Pure Compound and Concentrated Solutions

Any unused pure this compound or its concentrated solutions should be transferred directly into the designated hazardous waste container.

Step 4: Decontamination of Labware and Surfaces

  • Glassware and Equipment: Reusable glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable organic solvent (e.g., ethanol or acetone), followed by a final wash with soap and water, is recommended. The solvent rinsate from the first rinse should be collected and disposed of as hazardous waste in the designated container.[16]

  • Disposable Materials: All contaminated disposable materials, such as pipette tips, gloves, and absorbent paper, must be placed in the designated solid hazardous waste container.

Step 5: Storage and Collection

  • Storage Location: The hazardous waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[14] This area should be away from sources of heat and ignition and should have secondary containment to capture any potential leaks.

  • Collection: Once the container is full or has reached the maximum allowable accumulation time as per your institution's policy and EPA regulations (typically 12 months for academic labs), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[2]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Waste Generation This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type pure_compound Pure Compound or Concentrated Solution waste_type->pure_compound Pure/Conc. contaminated_solid Contaminated Solids (Gloves, Tips, etc.) waste_type->contaminated_solid Solid contaminated_liquid Contaminated Liquids (Solvent Rinsate) waste_type->contaminated_liquid Liquid collect_liquid Collect in Labeled Liquid Hazardous Waste Container pure_compound->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container contaminated_solid->collect_solid contaminated_liquid->collect_liquid store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_liquid->store_saa collect_solid->store_saa schedule_pickup Schedule Pickup by EHS (When Full or Time Limit Reached) store_saa->schedule_pickup

Caption: Disposal workflow for this compound.

Quantitative Data and Regulatory Compliance Summary

The following table summarizes key quantitative limits and regulatory requirements pertinent to the disposal of this compound.

ParameterGuideline/RegulationValue/RequirementSource
Hazardous Waste Accumulation Limit (SAA) EPA 40 CFR § 262.15≤ 55 gallons of non-acute hazardous waste[2]
Acute Hazardous Waste Accumulation Limit (SAA) EPA 40 CFR § 262.15≤ 1 quart of acute hazardous waste[17]
Maximum Storage Time in Laboratory (Academic) EPA 40 CFR Part 262, Subpart K12 months[2]
Waste Container Labeling OSHA 29 CFR § 1910.1450"Hazardous Waste," full chemical name, hazard identification, date[12]
Employee Training OSHA 29 CFR § 1910.1450Required for all personnel handling hazardous chemicals[11]
Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of this compound, while seemingly a routine laboratory task, is a critical component of a comprehensive safety program. By adhering to the principles of prudent practice—treating unknown substances as hazardous, following established protocols for waste management, and complying with all institutional and regulatory guidelines—researchers can ensure a safe working environment and minimize their environmental impact. This commitment to responsible chemical stewardship is not merely a matter of compliance; it is a fundamental tenet of scientific integrity.

References

A Researcher's Guide to Personal Protective Equipment for Handling (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

As researchers pioneering the frontiers of drug development and lipidomics, we often encounter novel molecules with limited safety data. (19Z,22Z,25Z,28Z,31Z)-3-oxotetratriacontapentaenoyl-CoA, a complex very-long-chain polyunsaturated fatty acyl-CoA, is one such compound. In the absence of a specific Material Safety Data Sheet (MSDS), a risk-based approach grounded in the principles of chemical safety and experience with analogous compounds is paramount. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety while handling this and other chemicals of unknown toxicity.

The core principle of laboratory safety dictates that PPE is the final line of defense, employed after engineering and administrative controls (e.g., fume hoods, standard operating procedures) have been optimized.[1] This guide is built on a foundation of caution, treating the compound as potentially hazardous until proven otherwise.[2][3]

Understanding the Risks: A Multifaceted Approach

A thorough hazard assessment is the first step in any experimental protocol.[4][5] For this compound, we must consider the potential hazards stemming from its constituent parts:

  • The Thioester Linkage: Thioesters can be reactive and may have an unpleasant odor.[6][7] While not all thiols are highly toxic, they warrant respectful handling to prevent inhalation and skin contact.[7]

  • The Polyunsaturated Fatty Acyl Chain: Long-chain polyunsaturated fatty acids are susceptible to lipid peroxidation.[8][9] While this is primarily a stability concern, the oxidation products can have their own toxicological profiles.

  • Unknown Biological Activity: As a likely enzyme substrate or intermediate, its biological effects are not fully characterized.[10][11] Prudence dictates we assume it could have some biological activity.

  • Physical Form: Depending on its preparation, it may be a solid (requiring protection from dust) or in solution (requiring protection from splashes and aerosols).

Core PPE: The Non-Negotiable Baseline

For any work involving this compound, the following minimum PPE is mandatory.[4]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shieldsProtects against accidental splashes and projectiles.[2][12]
Body Protection Standard laboratory coatProvides a barrier against minor spills and contamination of personal clothing.[13]
Hand Protection Chemically resistant gloves (Nitrile recommended as a starting point)Prevents skin contact, a primary route of exposure.[5][14][15]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[4]

Task-Specific PPE Escalation: A Graded Approach

The level of PPE should be escalated based on the specific procedure and the potential for exposure.

Scenario 1: Low-Exposure Tasks

  • Examples: Weighing small quantities in a fume hood, preparing dilute solutions.

  • Additional PPE:

    • Double Gloving: Provides an extra layer of protection and allows for easy removal of the outer glove if contaminated.[2]

Scenario 2: Moderate-Exposure Tasks

  • Examples: Large-scale solution preparation, enzymatic assays with potential for splashing.

  • Additional PPE:

    • Chemical Splash Goggles: Offers a tighter seal around the eyes than safety glasses.[12]

    • Face Shield (worn over goggles): Protects the entire face from splashes.[4][12]

Scenario 3: High-Exposure or Aerosol-Generating Procedures

  • Examples: Sonication, homogenization, or any procedure with a risk of aerosolization outside of a certified chemical fume hood.

  • Additional PPE:

    • NIOSH-approved Respirator: Should be considered when engineering controls are insufficient to prevent inhalation of aerosols.[2][10] The appropriate cartridge should be selected in consultation with your institution's Environmental Health and Safety (EHS) department.

Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Exposure Potential cluster_2 PPE Level start Start: Handling this compound assess_procedure Assess Experimental Procedure start->assess_procedure is_aerosol Potential for Aerosolization? assess_procedure->is_aerosol is_splash Risk of Splash? is_aerosol->is_splash No high_ppe High-Level PPE: - Respirator - Face Shield & Goggles - Double Gloves - Lab Coat is_aerosol->high_ppe Yes is_low_exposure Low Volume/Concentration? is_splash->is_low_exposure No medium_ppe Medium-Level PPE: - Face Shield & Goggles - Double Gloves - Lab Coat is_splash->medium_ppe Yes low_ppe Standard PPE: - Safety Glasses - Single Gloves - Lab Coat is_low_exposure->low_ppe Yes

References

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